molecular formula C8H8OS B1346800 Cyclopropyl 2-thienyl ketone CAS No. 6193-47-1

Cyclopropyl 2-thienyl ketone

Cat. No.: B1346800
CAS No.: 6193-47-1
M. Wt: 152.22 g/mol
InChI Key: PJDFNFSTSCAKPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl 2-thienyl ketone is a useful research compound. Its molecular formula is C8H8OS and its molecular weight is 152.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70849. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cyclopropyl(thiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c9-8(6-3-4-6)7-2-1-5-10-7/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDFNFSTSCAKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210967
Record name Cyclopropyl 2-thienyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6193-47-1
Record name Cyclopropyl-2-thienylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6193-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropyl 2-thienyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006193471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6193-47-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70849
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopropyl 2-thienyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropyl 2-thienyl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.680
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Cyclopropyl 2-Thienyl Ketone: Properties, Synthesis, and Applications

This compound, also known by its IUPAC name cyclopropyl(thiophen-2-yl)methanone, is a heterocyclic aromatic ketone that combines the unique chemical properties of a strained cyclopropyl ring and an electron-rich thiophene moiety.[1] This combination makes it a valuable and versatile intermediate in synthetic organic chemistry. The cyclopropyl group, a common motif in medicinal chemistry, can confer conformational rigidity, enhance metabolic stability, and improve the pharmacokinetic profile of drug candidates.[1][2] The thiophene ring is a bioisostere of a benzene ring and is a key component in numerous pharmaceuticals.

This guide provides a comprehensive overview of the fundamental properties, synthesis, spectroscopic profile, reactivity, and applications of this compound, with a particular focus on its role as a key starting material in the synthesis of important pharmaceutical agents.

Physicochemical and Computed Properties

This compound is typically a colorless to light yellow or orange clear liquid under standard conditions.[] Its core properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 6193-47-1[1][4]
Molecular Formula C₈H₈OS[1]
Molecular Weight 152.21 g/mol []
Appearance Clear yellow liquid[]
Boiling Point 120 °C @ 3 mmHg[4]
Density ~1.17 - 1.18 g/mL @ 25 °C[4]
Refractive Index (n20/D) ~1.584[4]
XLogP3 1.7[1]
Topological Polar Surface Area 45.3 Ų[1]

Synthesis: The Friedel-Crafts Acylation Approach

The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of thiophene with cyclopropanecarbonyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).[5]

The mechanism involves the activation of the acyl chloride by the Lewis acid to form a highly electrophilic acylium ion. The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion. The substitution preferentially occurs at the C2 position of the thiophene ring, as the cationic intermediate (the sigma complex) is more resonance-stabilized compared to attack at the C3 position.[5]

Visualizing the Synthesis Workflow

G cluster_reactants Reactants cluster_process Process Thiophene Thiophene Mix 1. Mix Reactants in Anhydrous Solvent (e.g., CH₂Cl₂) at 0-5 °C Thiophene->Mix AcylChloride Cyclopropanecarbonyl Chloride AcylChloride->Mix LewisAcid AlCl₃ (Catalyst) LewisAcid->Mix Stir 2. Stir at Room Temperature (Monitor by TLC) Mix->Stir Quench 3. Quench with Ice / HCl(aq) Stir->Quench Workup 4. Aqueous Workup & Extraction Quench->Workup Purify 5. Purification (Distillation or Chromatography) Workup->Purify Product This compound Purify->Product

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation.[5][6]

  • Reaction Setup: To a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and an anhydrous solvent such as dichloromethane (CH₂Cl₂). Cool the suspension to 0-5 °C in an ice bath.

  • Acylium Ion Formation: Add a solution of cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • Acylation: After forming the acylium ion complex, add a solution of thiophene (1.0-1.2 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture at 0-5 °C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data were obtained on a 600 MHz spectrometer with the sample dissolved in Chloroform-d.[7]

¹H NMR Data

Chemical Shift (δ, ppm) Multiplicity / Coupling (J, Hz) Integration Assignment
8.12 dd, J = 3.0, 1.3 1H Thiophene H5
7.59 dd, J = 5.1, 1.4 1H Thiophene H3
7.32 dd, J = 5.1, 2.9 1H Thiophene H4
2.51 m 1H Cyclopropyl CH
1.21 p, J = 4.6 2H Cyclopropyl CH₂

| 1.01 | m | 2H | Cyclopropyl CH₂ |

¹³C NMR Data

Chemical Shift (δ, ppm) Assignment
194.7 Carbonyl (C=O)
143.1 Thiophene C2
131.5 Thiophene C5
127.0 Thiophene C3
126.2 Thiophene C4
18.3 Cyclopropyl CH

| 11.3 | Cyclopropyl CH₂ |

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For this compound, the most characteristic absorptions are:

  • ~3100 cm⁻¹: Aromatic C-H stretching from the thiophene ring.

  • ~3080-3040 cm⁻¹: C-H stretching from the strained cyclopropyl ring.[8]

  • ~1690-1660 cm⁻¹: A strong, sharp absorption corresponding to the C=O (carbonyl) stretching vibration. The conjugation with the aromatic thiophene ring lowers this frequency from that of a typical saturated ketone.[9]

  • ~1400-1500 cm⁻¹: C=C stretching vibrations within the thiophene ring.

Chemical Reactivity: Gateway to Complex Molecules

The reactivity of this compound is governed by the interplay between the carbonyl group, the adjacent cyclopropyl ring, and the thiophene ring. A synthetically crucial reaction is the α-halogenation of the ketone, which creates an electrophilic center for subsequent nucleophilic substitution.

This reactivity is expertly exploited in the synthesis of the antiplatelet drug Prasugrel.[10] The first step in this pathway often involves the bromination of this compound at the carbon adjacent to the carbonyl group.

Mechanism: α-Bromination

G Ketone This compound Product 2-Bromo-1-cyclopropyl- 1-(thiophen-2-yl)ethanone Ketone->Product α-Bromination Bromine Br₂ Bromine->Product Solvent Solvent (e.g., CH₃CN) Solvent->Product Intermediate Key Intermediate for Prasugrel Synthesis Product->Intermediate

Caption: α-Bromination enabling pharmaceutical synthesis.

This reaction typically proceeds by treating the ketone with a bromine source, such as N-Bromosuccinimide (NBS) or elemental bromine, often in a solvent like acetonitrile.[10] The resulting α-bromo ketone is a powerful electrophile, ready to react with nucleophiles.

Applications in Drug Development: The Prasugrel Case Study

This compound is a registered starting material for the synthesis of Prasugrel, a potent antiplatelet agent used to reduce thrombotic cardiovascular events.[10][11] The synthesis highlights the ketone's value as a molecular scaffold.

Role as a Key Intermediate

The synthesis of Prasugrel demonstrates a practical and high-value application.[10] After the initial α-bromination of this compound, the resulting bromo-ketone undergoes a nucleophilic substitution reaction with a thienopyridine core structure.[10] This is followed by further transformations, including an acetylation step, to yield the final active pharmaceutical ingredient (API).

G Start Cyclopropyl 2-Thienyl Ketone Intermediate1 α-Bromo Ketone Intermediate Start->Intermediate1 Bromination Intermediate2 Condensed Intermediate Intermediate1->Intermediate2 Condensation ThienoCore Thienopyridine Core ThienoCore->Intermediate2 API Prasugrel (API) Intermediate2->API Further Steps (e.g., Acetylation)

Caption: Synthetic relationship to the drug Prasugrel.

This synthetic route underscores the importance of this compound in providing a foundational piece of the final drug's complex architecture, combining the essential cyclopropyl and thienyl motifs.

Safety and Handling

This compound is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[1]

  • GHS Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[1]

  • Storage: Store in a cool, well-ventilated place, typically recommended at 2-8 °C.[4]

References

"Cyclopropyl 2-thienyl ketone" CAS number 6193-47-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Cyclopropyl 2-thienyl ketone (CAS 6193-47-1)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It delves into the compound's synthesis, characterization, applications, and safety protocols, grounding all information in established scientific principles and authoritative references.

Strategic Importance in Chemical Synthesis

This compound, identified by CAS number 6193-47-1, is a versatile chemical intermediate that merges two structurally significant motifs: a cyclopropyl ring and a thiophene heterocycle. The cyclopropyl group is a highly valued structural unit in medicinal chemistry, known for its ability to impose conformational rigidity, enhance metabolic stability, and improve pharmacokinetic profiles of drug candidates.[1][2][3] Its unique steric and electronic properties often lead to increased potency and selectivity for biological targets.[2][4]

The thiophene ring, a common bioisostere for a phenyl ring, is prevalent in numerous pharmaceuticals. This ketone, therefore, serves as a crucial building block for creating more complex molecules with potential biological activity.[5][6] It is particularly noted as a key intermediate in the synthesis of novel anti-inflammatory and analgesic agents.[5][6]

Physicochemical Properties

A summary of the core properties of this compound is presented below for quick reference.

PropertyValueSource(s)
CAS Number 6193-47-1[5][7][8]
Molecular Formula C₈H₈OS[5][7][9]
Molecular Weight 152.21 g/mol [5][8][9]
Appearance Colorless to light yellow/orange clear liquid[5][6][]
Boiling Point 120 °C at 3 mmHg[5][6]
Density ~1.17 - 1.18 g/mL at 25 °C[5][11]
Refractive Index (n20/D) ~1.58[5][6][11]
Purity ≥ 96% (GC)[5]

Synthesis Methodologies: A Focus on Efficiency

The synthesis of aryl ketones is a cornerstone of organic chemistry, with the Friedel-Crafts acylation being a classic and widely used method. For this compound, efficient protocols have been developed to maximize yield and minimize complex purification steps, which is critical for its application as a synthetic intermediate.

A particularly effective method involves the direct acylation of thiophene with cyclopropanecarboxylic acid. This approach avoids the need to first convert the carboxylic acid to a more reactive acid chloride, streamlining the process. A patented method describes the use of polyphosphoric acid (PPA) as both a catalyst and a water-scavenging solvent to drive the reaction to completion with high yields.[12]

Workflow for Direct Acylation Synthesis

The following diagram illustrates the streamlined workflow for the synthesis of this compound.

cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup Thiophene Thiophene Reaction Heat Mixture (e.g., 75°C, 2h) Thiophene->Reaction CPA Cyclopropanecarboxylic Acid CPA->Reaction PPA Polyphosphoric Acid (PPA) PPA->Reaction Catalyst/ Solvent Workup Quench, Extract, & Purify Reaction->Workup Crude Product Product This compound Workup->Product Final Product

Caption: Synthesis workflow via direct acylation.

Experimental Protocol: Direct Acylation with Polyphosphoric Acid

This protocol is adapted from established methodologies for the direct acylation of thiophene.[12]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, combine thiophene (1.2 equivalents) and cyclopropanecarboxylic acid (1.0 equivalent).

  • Catalyst Addition: Carefully add polyphosphoric acid (PPA) to the mixture (approximately 2g of PPA per gram of carboxylic acid).

  • Heating: Stir the resulting solution at 75°C for approximately 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil, if necessary, via vacuum distillation to obtain the final this compound.

Trustworthiness Note: This self-validating protocol includes a monitoring step (TLC/GC) to ensure reaction completion and a standard aqueous workup to remove the acid catalyst and unreacted starting materials, followed by a final purification step to ensure high purity of the final product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is employed.

TechniqueExpected ObservationsSource(s)
IR Spectroscopy Strong C=O stretching vibration around 1660-1700 cm⁻¹. Characteristic C-H stretches for the thiophene and cyclopropyl rings.[9][13][14]
¹H NMR Signals in the aromatic region (δ 7-8 ppm) for thiophene protons. Multiplets in the upfield region (δ 0.9-1.3 ppm) for cyclopropyl protons. A multiplet around δ 2.5-3.0 ppm for the cyclopropyl proton adjacent to the carbonyl.[14][15]
¹³C NMR Carbonyl carbon resonance in the δ 190-200 ppm range. Resonances for thiophene carbons (δ 125-145 ppm) and cyclopropyl carbons (δ 10-20 ppm).[14]
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 152. Characteristic fragmentation patterns such as α-cleavage leading to acylium ions.[9][13]
HPLC (RP) A single major peak indicating high purity under reverse-phase conditions.[7]
Protocol: Reverse-Phase HPLC Analysis

This method is suitable for assessing the purity of this compound.[7]

  • Column: Use a standard C18 reverse-phase column (e.g., Newcrom R1).[7]

  • Mobile Phase: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile (MeCN) and water. Phosphoric acid can be added as a modifier. For MS compatibility, replace phosphoric acid with formic acid.[7]

  • Flow Rate: Set a flow rate of 1.0 mL/min.

  • Detection: Use a UV detector set to an appropriate wavelength (e.g., 254 nm) to monitor the elution.

  • Injection: Inject a solution of the sample dissolved in the mobile phase.

  • Analysis: The retention time and peak area are used to determine the purity of the compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile scaffold for constructing biologically active molecules. The combination of the rigid, metabolically stable cyclopropyl group and the aromatic thiophene ring provides a foundation for accessing diverse chemical space.

The cyclopropyl fragment is known to address several challenges in drug discovery, including:

  • Enhanced Potency: By providing conformational constraint.[2]

  • Improved Metabolic Stability: The C-H bonds are stronger than in standard alkyl chains.[2][4]

  • Reduced Off-Target Effects: By fine-tuning the molecule's shape and electronics.[2]

  • Increased Brain Permeability: In certain contexts.[2]

This ketone is a direct precursor to more complex structures, enabling chemists to perform subsequent reactions such as reductions, halogenations, and aminations to build novel pharmaceutical candidates.[5][12][16]

Logical Flow from Intermediate to Bioactive Molecule

The following diagram illustrates the pivotal role of this compound as a starting point for developing advanced molecular targets.

cluster_reactions Synthetic Transformations cluster_products Advanced Scaffolds Start This compound (Key Intermediate) Red Reduction Start->Red Hal α-Halogenation Start->Hal Amin Reductive Amination Start->Amin P1 Chiral Alcohols Red->P1 P2 α-Halo Ketones Hal->P2 P3 Substituted Amines Amin->P3 Target Biologically Active Molecules (e.g., Analgesics, Anti-inflammatories) P1->Target P2->Target P3->Target

Caption: Role as a key intermediate in synthesis.

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety. The compound presents several hazards that require appropriate precautions.

Hazard ClassGHS ClassificationPrecautionary Statements (Examples)Source(s)
Flammability H227: Combustible liquidP210: Keep away from heat/sparks/open flames.[9]
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves.[9]
Eye Irritation H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing mist/vapors. Use only outdoors or in a well-ventilated area.[9]

Storage: Store in a tightly closed container in a cool (2-8°C recommended), dry, and well-ventilated place.[5][6][8] Keep away from oxidizing agents.[17]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[17][18]

Conclusion

This compound (CAS 6193-47-1) is more than a simple chemical; it is a strategic building block that empowers innovation in pharmaceutical and chemical research. Its unique structure, derived from the fusion of a cyclopropyl ring and a thiophene moiety, offers a compelling starting point for the synthesis of complex molecular architectures. With efficient synthesis routes, well-defined analytical profiles, and significant potential in drug discovery, this compound will continue to be a valuable tool for scientists aiming to develop next-generation therapeutics and advanced materials.

References

"Cyclopropyl 2-thienyl ketone" molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of Cyclopropyl 2-Thienyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₈H₈OS) is a molecule of significant interest in medicinal and materials chemistry, serving as a versatile scaffold for the synthesis of complex chemical entities.[1] Its unique combination of a strained cyclopropyl ring and an electron-rich thienyl moiety, bridged by a carbonyl group, gives rise to distinct structural and electronic properties. Understanding the three-dimensional arrangement, or conformation, of this molecule is paramount for predicting its reactivity, biological activity, and physical properties. This guide provides a detailed examination of the molecular structure of this compound, with a primary focus on its conformational preferences. We will explore the critical interplay between the cyclopropyl and carbonyl groups that dictates the molecule's most stable energetic states, supported by established principles from computational and experimental studies on analogous systems.

Foundational Molecular Structure

At its core, this compound is composed of three key functional components: a cyclopropane ring, a thiophene ring, and a ketone linker.

  • The Cyclopropyl Group: This three-membered carbocycle is characterized by significant ring strain, which imparts unusual bonding characteristics. The carbon-carbon bonds possess a high degree of 'p' character, allowing the ring to engage in electronic conjugation with adjacent π-systems, such as a carbonyl group.[2][3] This interaction is a dominant factor in its conformational behavior.

  • The 2-Thienyl Group: Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. It is considered an electron-rich aromatic system, capable of participating in various chemical transformations and molecular interactions.

  • The Carbonyl (Ketone) Bridge: The C=O group acts as a rigid linker between the two ring systems. Its π-system is central to the electronic communication between the cyclopropyl and thienyl moieties and serves as the primary pivot point for conformational isomerism.

Table 1: Key Molecular Properties
PropertyValueReference
IUPAC Name cyclopropyl(thiophen-2-yl)methanone[4]
CAS Number 6193-47-1[5][]
Molecular Formula C₈H₈OS[1][4][5]
Molecular Weight 152.21 g/mol [1][5][]
Appearance Colorless to light yellow clear liquid[1]

Conformational Analysis: The Dominance of the s-cis Arrangement

The conformation of this compound is primarily defined by the rotation around the single bonds connecting the carbonyl carbon to the cyclopropyl and thienyl rings. The most significant of these is the orientation of the cyclopropyl ring relative to the carbonyl group.

Defining s-cis and s-trans Conformations

Rotation around the single (sigma) bond between the cyclopropyl ring and the carbonyl group gives rise to two principal planar conformations, termed s-cis and s-trans.[7][8] The "s" prefix explicitly denotes that the isomerism is around a single bond.[7]

  • s-cis (Bisected) Conformation: In this arrangement, the carbonyl double bond is eclipsed with one of the C-C bonds of the cyclopropane ring. This geometry allows for maximum overlap between the π-orbitals of the carbonyl group and the Walsh orbitals of the cyclopropyl ring.

  • s-trans (Gauche) Conformation: Here, the carbonyl double bond is positioned gauche to the C-C bonds of the cyclopropane ring. This conformation results in reduced orbital overlap compared to the s-cis form.

Theoretical and experimental studies on analogous molecules, such as cyclopropyl methyl ketone, have definitively shown that the s-cis conformation represents the global energy minimum, making it the most stable and populated conformer.[9][10][11][12] The s-trans conformer exists as a higher-energy local minimum.[10][11][12] This preference is a direct consequence of the favorable electronic conjugation in the s-cis state, which stabilizes the overall molecule.

Diagram 1: Key Conformational Dihedral Angle

Caption: Dihedral angle defining cyclopropyl-ketone orientation.

Energetic Landscape

The stability difference between the conformers can be visualized with a potential energy diagram. The rotation around the C(cyclopropyl)-C(carbonyl) bond is not free; it is governed by an energy barrier. The s-cis conformation sits at the lowest energy level, while the s-trans is slightly higher in energy. The transition state between them represents the energy barrier to rotation.

Table 2: Qualitative Conformational Stability
ConformerDihedral Angle (C-C-C=O)Relative EnergyStabilityPrimary Reason
s-cis (Bisected) ~0°Lowest (Global Minimum)Most StableMaximum conjugative overlap between cyclopropyl Walsh orbitals and carbonyl π-system.[3][10][11]
s-trans (Gauche) ~180°Higher (Local Minimum)Less StableSteric hindrance and reduced electronic stabilization.[10][11]
Diagram 2: Potential Energy Profile of Conformation```dot

// Axis "angle_axis_start" [pos="0,0", label=""]; "angle_axis_end" [pos="8,0", label=""]; "energy_axis_start" [pos="0,0", label=""]; "energy_axis_end" [pos="0,4", label=""]; "angle_axis_start" -> "angle_axis_end" [label=" Dihedral Angle (ω)", arrowhead=vee]; "energy_axis_start" -> "energy_axis_end" [label=" Potential Energy", arrowhead=vee];

// Points on curve p1 [pos="1,0.5", label=""]; p2 [pos="2.5,3", label=""]; p3 [pos="4,1.5", label=""]; p4 [pos="5.5,3", label=""]; p5 [pos="7,0.5", label=""];

// Curve p1 -> p2 -> p3 -> p4 -> p5 [style=solid, color="#4285F4", splines=curved, arrowhead=none];

// Labels "s_cis_1" [shape=plaintext, pos="1,-0.5", label="s-cis (0°)", fontcolor="#34A853"]; "s_trans" [shape=plaintext, pos="4,-0.5", label="s-trans (180°)", fontcolor="#EA4335"]; "s_cis_2" [shape=plaintext, pos="7,-0.5", label="s-cis (360°)", fontcolor="#34A853"]; "E_scis" [shape=plaintext, pos="1.5,0.7", label="Global\nMinimum", fontcolor="#34A853"]; "E_strans" [shape=plaintext, pos="4.5,1.7", label="Local\nMinimum", fontcolor="#EA4335"]; }

Caption: Workflow integrating experimental and computational structural analysis.

  • X-ray Crystallography: This is the gold standard for unambiguously determining the molecular structure in the solid state. [13]It provides precise measurements of bond lengths, bond angles, and torsional angles, which would definitively confirm the preferred conformation in the crystal lattice. [14]* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecule's structure in solution. Techniques like the Nuclear Overhauser Effect (NOE) can be used to determine through-space proximity of atoms, offering powerful evidence for the predominant conformation in a liquid state.

  • Computational Chemistry: Quantum mechanical methods like Density Functional Theory (DFT) are invaluable for mapping the potential energy surface of the molecule. [3]These calculations can accurately predict the geometries of stable conformers and transition states, along with their relative energies, corroborating experimental findings. [9][10][11]

Experimental & Computational Protocols

To ensure scientific integrity, the methodologies used for structural elucidation must be robust and self-validating.

Protocol 1: Single-Crystal X-ray Diffraction (SC-XRD)

This protocol outlines the definitive method for determining the solid-state structure.

  • Crystal Growth (Prerequisite):

    • Obtain high-purity this compound (>99%).

    • Slowly evaporate a solution of the compound in a suitable solvent (e.g., hexane, ethanol, or a mixture). The goal is to grow a single, well-ordered crystal of at least 0.1 mm in all dimensions. [15]This is often the most challenging step. [15][16]2. Crystal Mounting:

    • Carefully select a suitable crystal under a microscope.

    • Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of liquid nitrogen to minimize thermal motion and radiation damage.

  • Data Collection:

    • Place the mounted crystal on a single-crystal X-ray diffractometer. [14] * An intense, monochromatic X-ray beam is directed at the crystal. [15] * The crystal is rotated, and the diffraction pattern (the positions and intensities of the reflected X-rays) is recorded on a detector (e.g., a CCD or pixel detector). [15]4. Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • A Fourier transform is applied to the intensity data to generate an electron density map of the crystal. [17] * An initial molecular model is fitted into the electron density map.

    • The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. The final refined structure yields precise atomic coordinates.

Protocol 2: Computational Conformational Analysis via DFT

This protocol describes how to computationally determine the most stable conformers.

  • Initial Structure Generation:

    • Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

    • Create several starting geometries corresponding to potential conformers, specifically the s-cis and s-trans forms.

  • Geometry Optimization:

    • Perform a full geometry optimization for each starting structure using a DFT method. A common and reliable choice is the B3LYP functional with a basis set such as 6-31G(d).

    • This calculation finds the lowest energy geometry for each conformer (the bottom of the potential energy wells).

  • Frequency Calculation:

    • For each optimized structure, perform a frequency calculation at the same level of theory.

    • Confirm that the optimized structures are true minima on the potential energy surface by ensuring there are no imaginary frequencies. An imaginary frequency indicates a transition state.

  • Potential Energy Scan (Torsional Scan):

    • To map the energy barrier between conformers, perform a relaxed potential energy scan.

    • Select the dihedral angle corresponding to the rotation around the C(cyclopropyl)-C(carbonyl) bond.

    • Constrain this dihedral angle and optimize the rest of the molecular geometry at fixed intervals (e.g., every 10 degrees from 0° to 360°).

    • Plot the resulting relative energy versus the dihedral angle to visualize the complete rotational energy profile, as depicted in Diagram 2.

Conclusion and Outlook

The molecular architecture of this compound is governed by a powerful electronic interaction between the cyclopropyl ring and the adjacent carbonyl group. This leads to a strong preference for the s-cis (bisected) conformation, which maximizes conjugative stabilization. While this represents the global energy minimum, other conformers like the s-trans exist as minor, higher-energy species. A thorough understanding of this conformational landscape, achieved through the synergistic application of X-ray crystallography, NMR spectroscopy, and computational modeling, is essential for professionals in drug development and materials science. This knowledge enables the rational design of novel molecules where the specific three-dimensional orientation of the cyclopropyl and thienyl groups can be leveraged to control biological activity, reactivity, and material properties.

References

A Spectroscopic and Structural Elucidation Guide to Cyclopropyl 2-Thienyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of Cyclopropyl 2-thienyl ketone (CAS No. 6193-47-1). As a valuable building block in medicinal and materials chemistry, a thorough understanding of its structural and electronic characteristics is paramount for researchers, scientists, and drug development professionals.[1] This document presents a detailed examination of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section includes field-proven experimental protocols, in-depth interpretation of the spectral data, and visual aids to correlate spectroscopic features with the molecular structure. The causality behind spectral patterns is explained, providing a self-validating framework for the characterization of this and related compounds.

Introduction: The Significance of a Versatile Ketone

This compound, with the IUPAC name cyclopropyl(thiophen-2-yl)methanone, is a heterocyclic ketone incorporating a strained cyclopropyl ring and an aromatic thiophene moiety.[2] This unique combination of a non-aromatic carbocycle and a heteroaromatic ring makes it a subject of interest for developing novel chemical entities. The cyclopropyl group can enhance metabolic stability and introduce specific conformational constraints in drug candidates, while the thiophene ring is a well-known pharmacophore.[1]

Compound Identity:

  • CAS Number: 6193-47-1[3]

  • Molecular Formula: C₈H₈OS[3]

  • Molecular Weight: 152.21 g/mol [3]

  • Synonyms: Cyclopropyl(thiophen-2-yl)methanone, 2-Thienoylcyclopropane[3]

The following sections will deconstruct the spectroscopic signature of this molecule, providing a foundational dataset for its identification and use in synthetic applications.

Caption: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of the hydrogen atoms within the molecule, allowing for their definitive assignment.

Experimental Protocol

A ¹H NMR spectrum is typically acquired by dissolving a small sample (5-10 mg) of the analyte in approximately 0.5-0.7 mL of a deuterated solvent, most commonly deuterated chloroform (CDCl₃), containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument. Data is processed with appropriate phasing and baseline correction.

Data Presentation

The ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals corresponding to the thiophene and cyclopropyl protons.

Signal LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-5'7.82dd3.8, 1.21HThiophene H
H-3'7.62dd5.0, 1.21HThiophene H
H-4'7.14dd5.0, 3.81HThiophene H
H-12.54m-1HCyclopropyl CH
H-2a/H-3a1.23m-2HCyclopropyl CH₂
H-2b/H-3b1.01m-2HCyclopropyl CH₂
Data sourced from ChemicalBook.[4]
Spectral Interpretation

The spectrum is logically divided into two regions: the downfield aromatic region (7.0-8.0 ppm) and the upfield aliphatic region (0.5-3.0 ppm).

  • Thiophene Protons (7.14-7.82 ppm): The three protons on the thiophene ring appear as distinct doublets of doublets, characteristic of a 2-substituted thiophene system. The proton at the 5'-position (H-5') is the most deshielded (7.82 ppm) due to its proximity to the electron-withdrawing carbonyl group and the sulfur atom. The proton at the 3'-position (H-3') appears at 7.62 ppm. The proton at the 4'-position (H-4') is the most upfield of the three at 7.14 ppm. The coupling constants are consistent with typical thiophene ring couplings (J₃₄ ≈ 5.0 Hz, J₄₅ ≈ 3.8 Hz, and J₃₅ ≈ 1.2 Hz).

  • Cyclopropyl Protons (1.01-2.54 ppm): The protons of the cyclopropyl group are significantly shielded. The single methine proton (H-1), directly attached to the carbonyl group, is the most downfield of this system, appearing as a multiplet around 2.54 ppm. The four methylene protons on the cyclopropyl ring are diastereotopic and appear as two separate multiplets at approximately 1.23 ppm and 1.01 ppm, each integrating to two protons. Their complex splitting arises from both geminal and vicinal coupling.

Caption: Correlation of ¹H NMR signals to molecular regions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.

Experimental Protocol

The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A slightly more concentrated sample (20-50 mg) is used in a deuterated solvent like CDCl₃. The spectrum is commonly recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Data Presentation

The proton-decoupled ¹³C NMR spectrum shows six distinct signals, corresponding to the six unique carbon environments in the molecule.

Chemical Shift (δ, ppm)AssignmentCarbon Type
188.19C=OKetone Carbonyl
143.79C-2'Thiophene (quaternary)
133.48C-5'Thiophene CH
131.84C-3'Thiophene CH
128.02C-4'Thiophene CH
19.31C-1Cyclopropyl CH
11.45C-2/C-3Cyclopropyl CH₂
Data sourced from the Spectral Database for Organic Compounds (SDBS).
Spectral Interpretation
  • Carbonyl Carbon (188.19 ppm): The signal for the ketone carbonyl carbon appears significantly downfield, which is characteristic for this functional group. Ketone carbonyls typically resonate in the 190-220 ppm range, but conjugation with the thiophene ring shifts this signal slightly upfield to 188.19 ppm.

  • Thiophene Carbons (128.02-143.79 ppm): The four carbons of the thiophene ring appear in the aromatic region. The quaternary carbon (C-2'), to which the carbonyl group is attached, is found at 143.79 ppm. The other three CH carbons of the ring are observed at 133.48, 131.84, and 128.02 ppm.

  • Cyclopropyl Carbons (11.45-19.31 ppm): The carbons of the cyclopropyl ring are highly shielded and appear far upfield. The methine carbon (C-1) resonates at 19.31 ppm, while the two equivalent methylene carbons (C-2 and C-3) produce a single signal at 11.45 ppm. This upfield shift is a hallmark of the strained three-membered ring system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol

The IR spectrum can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. The spectrum is then recorded over the standard range of 4000-400 cm⁻¹.

Data Presentation

The IR spectrum exhibits several key absorption bands that confirm the molecular structure.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3094MediumC-H StretchThiophene (Aromatic)
2980MediumC-H StretchCyclopropyl (Aliphatic)
1644 Strong C=O Stretch Conjugated Ketone
1412StrongC=C StretchThiophene (Aromatic)
1231StrongC-C Stretch-
1051StrongC-H in-plane bend-
856StrongC-H out-of-plane bend2-substituted Thiophene
729StrongC-S StretchThiophene
Data sourced from the Spectral Database for Organic Compounds (SDBS).
Spectral Interpretation

The most diagnostic feature of the IR spectrum is the strong, sharp absorption band at 1644 cm⁻¹ .

  • Carbonyl (C=O) Stretch: A typical saturated ketone shows a C=O stretch around 1715 cm⁻¹.[5] In this compound, this band is shifted to a lower frequency (1644 cm⁻¹). This shift of approximately 70 cm⁻¹ is a direct consequence of the electronic conjugation between the carbonyl group and the electron-rich thiophene ring. This conjugation delocalizes the pi-electrons, reducing the double-bond character of the C=O bond and thus lowering the energy (and frequency) required for the stretching vibration.

  • C-H Stretches: The spectrum shows absorptions just above 3000 cm⁻¹ (at 3094 cm⁻¹) characteristic of aromatic C-H stretching from the thiophene ring. The bands just below 3000 cm⁻¹ (at 2980 cm⁻¹) are due to the aliphatic C-H stretching of the cyclopropyl group.

  • Fingerprint Region (<1500 cm⁻¹): This region contains a complex series of absorptions. Notable bands include the C=C stretching of the thiophene ring at 1412 cm⁻¹ and strong C-H bending and C-S stretching vibrations (e.g., 856 and 729 cm⁻¹), which are characteristic of a 2-substituted thiophene.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which aids in confirming its identity and structure.

Experimental Protocol

The mass spectrum is typically obtained using an Electron Ionization (EI) source coupled to a mass analyzer. The sample is introduced into the source, where it is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•). This ion and its subsequent fragments are accelerated, separated by their mass-to-charge ratio (m/z), and detected.

Data Presentation

The mass spectrum of this compound shows a clear molecular ion and a characteristic fragmentation pattern.

m/zRelative Intensity (%)Proposed FragmentFormula
15226.5[M]⁺• (Molecular Ion)[C₈H₈OS]⁺•
111 100.0 [M - C₃H₅]⁺ (Base Peak)[C₅H₃OS]⁺
837.9[C₄H₃S]⁺[C₄H₃S]⁺
3923.1[C₃H₃]⁺[C₃H₃]⁺
Data sourced from ChemicalBook.
Spectral Interpretation
  • Molecular Ion Peak ([M]⁺•): The peak at m/z 152 confirms the molecular weight of the compound (152.21 g/mol ). Its significant relative intensity (26.5%) indicates that the molecular ion is reasonably stable under EI conditions.

  • Base Peak (m/z 111): The most abundant ion in the spectrum, the base peak, is observed at m/z 111. This corresponds to the loss of a cyclopropyl radical (•C₃H₅, mass = 41) from the molecular ion. This fragmentation pathway, known as alpha-cleavage, is highly favorable as it results in the formation of a very stable, resonance-stabilized 2-thienoyl cation. The stability of this cation is the primary driving force for this fragmentation.

  • Other Fragments: The peak at m/z 83 corresponds to the further loss of carbon monoxide (CO) from the thienoyl cation, forming the thiophenyl cation. The peak at m/z 39 is attributed to the cyclopropenyl cation [C₃H₃]⁺, a common fragment in the mass spectra of cyclopropyl compounds.

fragmentation M [C₈H₈OS]⁺• m/z = 152 (Molecular Ion) Radical_C3H5 - •C₃H₅ M->Radical_C3H5 F111 [C₅H₃OS]⁺ m/z = 111 (Base Peak) Neutral_CO - CO F111->Neutral_CO F83 [C₄H₃S]⁺ m/z = 83 Radical_C3H5->F111 α-Cleavage Neutral_CO->F83

Caption: Key fragmentation pathway of this compound.

Conclusion

The collective spectroscopic data provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the precise connectivity and electronic environment of each atom. IR spectroscopy confirms the presence of the key conjugated ketone functional group and the thiophene ring. Finally, mass spectrometry validates the molecular weight and reveals a logical fragmentation pattern dominated by the formation of the stable 2-thienoyl cation. This guide serves as an authoritative reference for the characterization of this important synthetic intermediate.

References

1H NMR and 13C NMR analysis of "Cyclopropyl 2-thienyl ketone"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Cyclopropyl 2-thienyl ketone

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of this compound, a molecule featuring a unique combination of a strained aliphatic ring, an aromatic heterocycle, and a key carbonyl functional group. We will delve into the theoretical principles and practical interpretation of its ¹H and ¹³C NMR spectra. This document is intended for researchers and professionals in drug development and chemical sciences who rely on robust spectroscopic characterization for structural elucidation and quality control.

Introduction: The Structural Landscape of this compound

This compound is a compound whose structure presents a fascinating case study for NMR analysis. It comprises three distinct moieties:

  • A Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom. The aromaticity and the presence of the heteroatom create a distinct electronic environment for its constituent protons and carbons.

  • A Carbonyl Group: An electron-withdrawing ketone functional group that acts as a bridge between the aromatic and aliphatic systems. Its powerful inductive and resonance effects significantly influence the chemical shifts of adjacent nuclei.

  • A Cyclopropyl Ring: A highly strained three-membered aliphatic ring. This strain results in unique electronic properties, including a characteristic "ring current" that strongly shields the cyclopropyl protons, causing them to appear in an unusually upfield region of the ¹H NMR spectrum.[1][2]

The unambiguous characterization of this molecule is paramount for its application in synthetic chemistry and materials science. NMR spectroscopy serves as the primary tool for confirming its covalent structure, providing atom-level resolution of its chemical environment.

In this guide, we will systematically dissect the ¹H and ¹³C NMR spectra, correlating every signal to a specific nucleus within the molecule and explaining the underlying chemical principles that govern the observed spectral parameters.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectral Analysis: A Tale of Two Rings

The ¹H NMR spectrum provides a detailed map of the proton environments. For this compound, the signals are logically segregated into two regions: the downfield aromatic region for the thiophene protons and the highly shielded upfield region for the cyclopropyl protons.

The Aromatic Region: Thiophene Protons

The three protons on the thiophene ring (H3, H4, and H5) are deshielded due to the aromatic ring current and the potent electron-withdrawing effect of the adjacent carbonyl group. They appear as a complex set of multiplets between 7.0 and 8.0 ppm.

  • H5 Proton: This proton is expected to be a doublet of doublets, coupling to both H4 (ortho coupling, ³J) and H3 (meta or long-range coupling, ⁴J). It is typically the most downfield of the thiophene protons.

  • H3 Proton: This proton is adjacent to the carbonyl-substituted carbon. It appears as a doublet of doublets, coupling to H4 (³J) and H5 (⁴J).

  • H4 Proton: This proton is also a doublet of doublets, coupling to its neighbors H3 (³J) and H5 (³J).

The coupling constants are characteristic of the thiophene system:

  • ³J(H4-H5) is typically in the range of 4.5 - 5.5 Hz.

  • ³J(H3-H4) is typically in the range of 3.5 - 4.5 Hz.

  • ⁴J(H3-H5) is a smaller long-range coupling, typically 1.0 - 1.5 Hz.[3][4][5]

The Aliphatic Region: Cyclopropyl Protons

The cyclopropyl protons represent a classic example of shielding due to ring strain and anisotropy. The C-C bonds of the cyclopropane ring possess significant p-character, inducing a magnetic field that opposes the external field in the region of the protons.[1][2] This shifts their signals to a remarkably high field, typically between 1.0 and 3.0 ppm.

  • H1' Proton (Methine): This single proton, attached to the carbon bonded to the carbonyl, is the most deshielded of the cyclopropyl protons due to the ketone's proximity. It appears as a multiplet resulting from coupling to the four adjacent methylene protons.

  • H2'/H3' Protons (Methylene): The four methylene protons are diastereotopic and chemically non-equivalent. They appear as two complex multiplets. Their intricate splitting patterns arise from both geminal coupling (coupling between protons on the same carbon) and vicinal coupling (coupling to the H1' methine proton). A key feature in cyclopropane systems is that the cis vicinal coupling constant (J_cis) is generally larger than the trans vicinal coupling constant (J_trans).[6][7][8]

Tabulated ¹H NMR Data

The following table summarizes representative experimental data for this compound.[9]

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H5~7.85dd³J = 5.0, ⁴J = 1.11H
H3~7.70dd³J = 3.8, ⁴J = 1.11H
H4~7.20dd³J = 5.0, ³J = 3.81H
H1' (methine)~2.60m-1H
H2'/H3' (methylene)~1.25m-2H
H2'/H3' (methylene)~1.10m-2H
Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 8-16 scans for a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment within the molecule. For this compound, a total of seven distinct signals are expected (one carbonyl, four thiophene, and two cyclopropyl carbons), as the two methylene carbons of the cyclopropyl group are chemically equivalent due to symmetry.

Predicted Chemical Shifts
  • C=O (Carbonyl): The ketone carbonyl carbon is the most deshielded carbon due to the large electronegativity of the oxygen atom and its sp² hybridization. It will appear as a weak signal significantly downfield, typically in the range of 190-200 ppm.[10]

  • Thiophene Carbons:

    • C2: The carbon directly attached to the carbonyl group is significantly deshielded and appears around 144 ppm.

    • C5: The carbon furthest from the substituent, adjacent to the sulfur, typically appears around 134 ppm.

    • C3 & C4: These carbons appear in the aromatic region, typically between 128-132 ppm.[11][12]

  • Cyclopropyl Carbons: The carbons of the strained ring are highly shielded and appear far upfield.[13]

    • C1' (Methine): The carbon attached to the carbonyl group is deshielded relative to the methylene carbons, appearing around 20-25 ppm.

    • C2'/C3' (Methylene): These two equivalent carbons are highly shielded, appearing around 10-15 ppm.

Tabulated ¹³C NMR Data

The following table summarizes representative experimental data.[14]

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Ketone)~193.5
C2 (Thiophene)~144.2
C5 (Thiophene)~134.1
C3 (Thiophene)~132.0
C4 (Thiophene)~128.3
C1' (Cyclopropyl, CH)~21.5
C2'/C3' (Cyclopropyl, CH₂)~11.8
Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly more concentrated sample (15-25 mg) may be beneficial.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program with NOE (zgpg30).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 128-1024 scans, as ¹³C is an insensitive nucleus.

  • Processing: Apply Fourier transformation with an exponential line broadening of 1-2 Hz, phase correction, and baseline correction. Reference the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

Structural Verification Workflow: From 1D to 2D NMR

While 1D NMR provides a strong foundation for structural assignment, 2D NMR techniques offer definitive proof of connectivity. A comprehensive analysis workflow integrates multiple experiments to build an unambiguous structural model.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Correlation cluster_analysis Data Analysis & Confirmation Sample Dissolve Ketone in CDCl3 + TMS H1_NMR ¹H NMR Sample->H1_NMR C13_NMR ¹³C NMR Sample->C13_NMR Assign_H Assign Protons (Shifts, Couplings) H1_NMR->Assign_H Assign_C Assign Carbons (Shifts) C13_NMR->Assign_C COSY ¹H-¹H COSY Confirm_HH Confirm H-H Connectivity COSY->Confirm_HH HSQC ¹H-¹³C HSQC Confirm_CH Confirm C-H One-Bond Links HSQC->Confirm_CH HMBC ¹H-¹³C HMBC Confirm_Structure Confirm Final Structure via Long-Range Links HMBC->Confirm_Structure Assign_H->COSY Assign_H->HSQC Assign_C->COSY Assign_C->HSQC Confirm_HH->HMBC Confirm_CH->HMBC

References

An In-depth Technical Guide to Cyclopropyl 2-Thienyl Ketone: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Strained Ring Systems

In the landscape of modern drug discovery and materials science, the pursuit of novel molecular architectures with precisely tailored properties is paramount. Among the structural motifs that have garnered significant attention, the cyclopropyl group stands out for its unique combination of conformational rigidity and electronic characteristics.[1] When incorporated into a molecule, this strained three-membered ring can profoundly influence its pharmacological and material properties, often enhancing metabolic stability, improving potency through conformational constraint, and modulating pharmacokinetic profiles.[1]

Cyclopropyl 2-thienyl ketone, also known as cyclopropyl(thiophen-2-yl)methanone, is a prime exemplar of a bifunctional building block that marries the unique reactivity of a cyclopropyl ketone with the aromatic, electron-rich nature of a thiophene ring. This guide provides an in-depth technical overview of its physical and chemical characteristics, synthesis, reactivity, and applications, designed for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Physicochemical and Spectroscopic Characterization

This compound is a colorless to light yellow liquid under standard conditions. Its core physical properties are summarized in the table below, providing essential data for experimental design and process scale-up.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 6193-47-1[2]
Molecular Formula C₈H₈OS[2]
Molecular Weight 152.21 g/mol [2]
Appearance Colorless to light yellow clear liquid[3]
Boiling Point 120 °C @ 3 mmHg[4]
Density ~1.18 g/cm³[4]
Refractive Index (n²⁰/D) ~1.58[5]
LogP 1.96[2]
Storage Conditions 2-8°C, cool and dark place[4][6]
Spectroscopic Signature

The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching vibration. Due to conjugation with the aromatic thiophene ring, this absorption is expected in the range of 1666-1685 cm⁻¹ .[7] This is a downward shift from a typical saturated ketone (around 1715 cm⁻¹), which is a key diagnostic feature.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides a clear map of the molecule's hydrogen environments. The cyclopropyl protons typically appear as complex multiplets in the upfield region (δ 1.0-1.3 ppm). The lone methine proton adjacent to the carbonyl is shifted downfield to approximately δ 2.5-2.7 ppm. The three protons on the thiophene ring are found in the aromatic region, with characteristic shifts and coupling patterns around δ 7.1-7.8 ppm.[8][9]

    • ¹³C NMR: The carbon spectrum is characterized by a carbonyl carbon resonance significantly downfield, typically >190 ppm. The cyclopropyl carbons appear in the upfield region, with the methine carbon (attached to the carbonyl) around 17-22 ppm and the methylene carbons at 11-14 ppm. The four distinct carbons of the 2-substituted thiophene ring resonate in the aromatic region (δ 125-145 ppm).[4][10]

Synthesis and Mechanism: A Friedel-Crafts Approach

The most direct and industrially scalable synthesis of this compound is the Friedel-Crafts acylation of thiophene with cyclopropanecarbonyl chloride.[11] This electrophilic aromatic substitution reaction is typically mediated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation
  • Reagents: Thiophene, Cyclopropanecarbonyl Chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM, anhydrous), Hydrochloric Acid (1M, aq.), Saturated Sodium Bicarbonate Solution (aq.), Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add cyclopropanecarbonyl chloride (1.0 equivalent) to the suspension while maintaining the temperature at 0°C. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.

    • Add thiophene (1.2 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.

    • Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and 1M HCl.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield pure this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Thiophene Cyclopropanecarbonyl Chloride AlCl₃, DCM mix 1. Add AlCl₃ and DCM to flask 2. Cool to 0°C reagents->mix add_acyl 3. Add Cyclopropanecarbonyl Chloride mix->add_acyl add_thiophene 4. Add Thiophene solution add_acyl->add_thiophene react 5. Stir at room temp (2-4h) add_thiophene->react quench 6. Quench with Ice/HCl react->quench extract 7. Extract with DCM quench->extract wash 8. Wash (HCl, NaHCO₃, Brine) extract->wash dry 9. Dry (MgSO₄) & Concentrate wash->dry purify 10. Vacuum Distillation dry->purify product Cyclopropyl 2-Thienyl Ketone purify->product

Figure 1: Experimental workflow for the synthesis of this compound.
Causality of the Mechanism

The regioselectivity of the acylation is dictated by the electronic properties of the thiophene ring. The sulfur atom stabilizes the cationic intermediate (the sigma complex) formed during electrophilic attack more effectively at the C2 (alpha) position than at the C3 (beta) position.[3] This is because attack at C2 allows for a resonance structure where the positive charge is delocalized onto the sulfur atom, a more stable arrangement than the intermediate formed from C3 attack, which lacks this stabilization.[3]

G acyl_chloride Cyclopropanecarbonyl Chloride acylium_complex [Acylium-AlCl₄⁻ Complex] acyl_chloride->acylium_complex + thiophene Thiophene alcl3 AlCl₃ alcl3->acylium_complex sigma_complex Sigma Complex (C2 Attack Intermediate) thiophene->sigma_complex + Acylium ion product Cyclopropyl 2-Thienyl Ketone sigma_complex->product - H⁺ (to AlCl₄⁻) hcl HCl + AlCl₃ product->hcl Byproducts l1 Step 1: Acylium Ion Generation l2 Step 2: Nucleophilic Attack l3 Step 3: Aromatization

Figure 2: Mechanism of Friedel-Crafts acylation on the thiophene ring.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of both the ketone and the cyclopropyl ring. While the ketone undergoes standard transformations (e.g., reduction, Wittig reaction, reductive amination), the most synthetically powerful reactions involve the strained cyclopropyl ring.

Aryl cyclopropyl ketones are known to undergo facile ring-opening reactions under acidic or palladium-catalyzed conditions.[6][12] This transformation is driven by the release of the ~28 kcal/mol of ring-strain energy inherent to the cyclopropane ring.[12] This reaction provides a stereoselective route to valuable α,β-unsaturated ketones, which are themselves versatile intermediates in organic synthesis.[12]

G start Aryl Cyclopropyl Ketone protonation Protonation of Carbonyl Oxygen start->protonation H⁺ ring_open Ring Opening to form Stabilized Carbocation protonation->ring_open C-C bond cleavage deprotonation Deprotonation ring_open->deprotonation Rearrangement product (E)-α,β-Unsaturated Ketone deprotonation->product -H⁺

Figure 3: Generalized pathway for acid-catalyzed ring-opening of an aryl cyclopropyl ketone.

The electron-rich nature of the thienyl substituent compared to a simple phenyl ring can influence the rate and regioselectivity of these ring-opening reactions, offering a handle for fine-tuning synthetic outcomes.[13]

Applications in Research and Development

The utility of this compound as a synthetic intermediate is broad, with significant implications in pharmaceuticals, agrochemicals, and materials science.

  • Pharmaceutical Development: This molecule is a key starting material for more complex structures. The cyclopropyl ketone moiety is a precursor to a wide range of heterocyclic and carbocyclic systems. Its derivatives are explored for various therapeutic areas, including as anti-inflammatory and analgesic agents.[4] The incorporation of the cyclopropyl group can block sites of metabolism and lock in a bioactive conformation, enhancing drug efficacy.[14]

  • Agrochemicals: It serves as a building block in the synthesis of advanced pesticides and herbicides, where the final molecular structure is optimized for target specificity and environmental degradation.[4]

  • Materials Science: The unique electronic properties of the thiophene ring combined with the reactivity of the cyclopropyl group allow for its incorporation into polymer formulations to enhance thermal stability and mechanical properties.[4]

Safety and Handling

This compound is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[5][15]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Personnel should wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Recommended storage temperature is between 2-8°C.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers a gateway to molecular complexity. Its well-defined physicochemical properties, predictable spectroscopic signature, and accessible synthesis make it a reliable component in multi-step synthetic campaigns. The inherent reactivity of its strained cyclopropyl ring provides a powerful tool for constructing diverse molecular frameworks, particularly for applications in drug discovery where the unique attributes of the cyclopropyl motif are highly sought after. Understanding the principles governing its synthesis and reactivity is essential for any scientist aiming to innovate in the fields of medicinal chemistry, agrochemistry, and materials science.

References

"Cyclopropyl 2-thienyl ketone" reactivity and electronic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Electronic Properties of Cyclopropyl 2-Thienyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Unique Potential

This compound is a fascinating bifunctional molecule that stands at the intersection of strained-ring chemistry and heterocycle synthesis. It incorporates a highly strained cyclopropyl ring and an electron-rich thiophene moiety, both linked by a polar carbonyl group. This unique structural arrangement imparts a rich and complex reactivity profile, making it a valuable building block in organic synthesis.[1] Its utility is particularly noted in the development of pharmaceuticals, agrochemicals, and advanced materials, where the controlled release of the cyclopropane's ring strain can be harnessed to construct complex molecular architectures.[1] This guide offers a deep dive into the core principles governing its electronic behavior and chemical reactivity, providing field-proven insights for its strategic application in research and development.

Part 1: Molecular Architecture and Electronic Landscape

The reactivity of this compound is a direct consequence of its electronic and conformational properties. The molecule's behavior is not merely the sum of its parts but an intricate interplay between the cyclopropyl, carbonyl, and thienyl groups.

Physicochemical Properties

A summary of the key physical and chemical properties is provided below, offering a baseline for experimental design.

PropertyValueSource(s)
CAS Number 6193-47-1[1][2]
Molecular Formula C₈H₈OS[1][2]
Molecular Weight 152.22 g/mol [2]
Appearance Colorless to light yellow clear liquid[1][]
Boiling Point 120 °C at 3 mmHg[1]
Density ~1.18 g/mL at 25 °C[1][4]
Refractive Index n20/D ~1.58[1][4]
IUPAC Name cyclopropyl(thiophen-2-yl)methanone[2]
Conformational Dynamics: The s-cis/s-trans Equilibrium

The orientation of the cyclopropyl ring relative to the carbonyl group is a critical determinant of the molecule's reactivity. Like other α,β-cyclopropyl ketones, it primarily exists in two planar conformations: s-cis and s-trans.[5][6]

  • s-cis Conformer: The cyclopropyl ring is cis to the thiophene ring with respect to the C-C single bond. This is the global energy minimum, favored by optimal orbital overlap.

  • s-trans Conformer: The cyclopropyl ring is trans to the thiophene ring. This represents a local energy minimum.[6]

The preference for the s-cis conformation is rooted in stereoelectronic effects. The Walsh orbitals of the cyclopropane ring, which have significant p-character, can effectively conjugate with the π-system of the carbonyl group. This conjugation is maximized in the planar s-cis arrangement, leading to greater electronic stabilization.[6] Computational studies on the simpler cyclopropyl methyl ketone confirm that the s-cis conformer is the most stable.[5] The energy barrier to rotation between these conformers is relatively low, allowing for interconversion under thermal conditions.

G cluster_0 Conformational Isomers of this compound s_cis s-cis (Global Minimum) Favored by orbital overlap barrier Rotational Energy Barrier (~17.5 kJ/mol for related radicals) s_cis->barrier s_trans s-trans (Local Minimum) barrier->s_trans

Caption: Conformational equilibrium between s-cis and s-trans isomers.

Part 2: Synthesis and Spectroscopic Characterization

Core Synthetic Strategy: Friedel-Crafts Acylation

The most direct and common method for synthesizing this compound is the Friedel-Crafts acylation of thiophene. This involves the reaction of thiophene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst. While patents often describe related syntheses using catalysts like stannic chloride, more modern and ecologically favorable solid catalysts can also be employed.[7]

G cluster_workflow Synthetic Workflow: Friedel-Crafts Acylation reagents Reactants: - Thiophene - Cyclopropanecarbonyl Chloride - Lewis Acid (e.g., AlCl₃) solvent Inert Solvent (e.g., Dichloromethane) reagents->solvent reaction Reaction at 0°C to RT solvent->reaction workup Aqueous Workup (Quench with H₂O/HCl) reaction->workup purification Purification (Distillation or Chromatography) workup->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Representative Friedel-Crafts Acylation

This protocol is a representative procedure based on established chemical principles for Friedel-Crafts reactions.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and dry dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add cyclopropanecarbonyl chloride (1.0 eq) to the suspension via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.

  • Thiophene Addition: After stirring for 20 minutes, add a solution of thiophene (1.05 eq) in dry dichloromethane dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield the pure ketone.

Spectroscopic Fingerprint

The structural identity of this compound can be unequivocally confirmed by standard spectroscopic methods.[8]

  • ¹H NMR: Expect characteristic signals for the thiophene ring protons (typically three multiplets between δ 7.0-8.0 ppm). The cyclopropyl protons will appear as two multiplets in the upfield region (δ 1.0-1.5 ppm for the CH₂ groups and δ 2.5-3.0 ppm for the CH adjacent to the carbonyl).

  • ¹³C NMR: The carbonyl carbon will show a signal around δ 190-195 ppm. Thiophene carbons will appear in the aromatic region (δ 125-145 ppm), and the cyclopropyl carbons will be significantly upfield (δ 10-25 ppm).

  • IR Spectroscopy: A strong absorption band between 1650-1680 cm⁻¹ is indicative of the conjugated carbonyl (C=O) stretching vibration.

Part 3: Chemical Reactivity - The Interplay of Strain and Conjugation

The reactivity of this compound is dominated by transformations that leverage the inherent strain of the three-membered ring, which is activated by the adjacent electron-withdrawing carbonyl group.[9]

A. Acid-Catalyzed Ring-Opening and Cyclization

In the presence of acid catalysts, aryl cyclopropyl ketones undergo a facile ring-opening and subsequent intramolecular cyclization.[10] Protonation of the carbonyl oxygen enhances the electrophilicity of the cyclopropyl ring, promoting cleavage of a C-C bond to form a stabilized carbocation. This cation is then trapped intramolecularly by the electron-rich thiophene ring, leading to the formation of fused ring systems, analogous to a homo-Nazarov cyclization.[9]

G cluster_mechanism Mechanism: Acid-Catalyzed Ring-Opening Cyclization start Cyclopropyl 2-thienyl ketone protonation Protonation of Carbonyl (H⁺) start->protonation Step 1 oxocarbenium Oxocarbenium Ion Formation protonation->oxocarbenium Step 2 ring_opening Cyclopropyl Ring Opening oxocarbenium->ring_opening Step 3 cation Stabilized Carbocation ring_opening->cation cyclization Intramolecular Electrophilic Attack on Thiophene Ring cation->cyclization Step 4 product Fused Bicyclic Product cyclization->product Step 5

Caption: Cationic mechanism for the acid-catalyzed rearrangement.

B. Radical-Mediated Ring-Opening Reactions

Single-electron transfer (SET) to the carbonyl group is another powerful method to induce ring-opening. Reagents like samarium(II) iodide (SmI₂) are highly effective for this transformation.[11][12] The reaction proceeds through a ketyl radical anion intermediate. This species undergoes rapid fragmentation of the cyclopropyl ring to generate a more stable γ-keto radical, which can then be trapped by various radical acceptors in intermolecular coupling reactions. Computational studies have shown a fascinating link between the ketone's conformation and the efficiency of this process, with the aryl ring's conjugation stabilizing the key radical intermediates.[11][12]

G cluster_mechanism_radical Mechanism: SmI₂-Mediated Radical Ring-Opening start_rad Cyclopropyl 2-thienyl ketone set Single Electron Transfer (SmI₂) start_rad->set Step 1 ketyl Ketyl Radical Anion set->ketyl fragmentation Rapid Ring Fragmentation ketyl->fragmentation Step 2 gamma_keto γ-Keto Radical fragmentation->gamma_keto trapping Intermolecular Coupling with Alkene/Alkyne gamma_keto->trapping Step 3 final_product Five-Membered Ring Product trapping->final_product

Caption: Radical mechanism for SmI₂-catalyzed coupling reactions.

C. Photochemical Transformations

Ketones are classic substrates for photochemical reactions. Cyclopropyl ketones are particularly interesting substrates for the Norrish Type II reaction, a process involving intramolecular hydrogen abstraction by the excited carbonyl group. The subsequent cleavage can be highly efficient due to the relief of ring strain in the cyclopropyl group, providing another synthetic pathway under photochemical conditions.[13]

Conclusion

This compound is a molecule whose reactivity is governed by a delicate balance of ring strain and electronic communication between its constituent parts. The carbonyl group serves as an essential activator, rendering the strained cyclopropyl ring susceptible to a variety of elegant and synthetically powerful transformations, including acid-catalyzed rearrangements and radical-mediated couplings. A thorough understanding of its conformational preferences and the underlying stereoelectronic effects is paramount for any researcher aiming to exploit its full potential. This guide provides the foundational knowledge and mechanistic insight required for the strategic design of novel synthetic pathways, enabling the construction of complex molecular targets relevant to the pharmaceutical and materials science industries.

References

An In-depth Technical Guide to Cyclopropyl 2-thienyl ketone: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Building Block

Cyclopropyl 2-thienyl ketone, a molecule at the intersection of strained ring chemistry and heteroaromatic systems, has carved a significant niche as a versatile intermediate in organic synthesis. Its unique electronic and structural features, stemming from the juxtaposition of the electron-rich thiophene ring and the strained cyclopropyl group, have made it a valuable scaffold in the development of pharmaceuticals, agrochemicals, and fine chemicals. This guide provides a comprehensive overview of the discovery, synthesis, and diverse applications of this important ketone, with a particular focus on its role in medicinal chemistry.

The inherent characteristics of the cyclopropyl and thienyl moieties contribute significantly to the utility of this compound. The cyclopropyl group, with its high s-character C-H bonds and rigid structure, can enhance the metabolic stability and binding affinity of drug candidates. The thiophene ring, a well-established bioisostere of the benzene ring, is a common feature in many pharmaceuticals, often imparting favorable pharmacokinetic properties. The combination of these two motifs in this compound creates a powerful building block for the synthesis of complex molecular architectures.

The Genesis of a Molecule: A Historical Perspective

While the precise first synthesis of this compound is not definitively documented in a singular seminal publication, the foundational chemistry for its creation was laid in the mid-20th century. A pivotal moment in the acylation of thiophenes came in 1947, when H. D. Hartough and A. I. Kosak published their work on the direct acylation of thiophene and furan with carboxylic acids using phosphorus pentoxide as a dehydrating agent[1][2][3]. This work, published in the Journal of the American Chemical Society, established a practical method for the synthesis of various thienyl ketones and is frequently cited as a foundational technique in patents related to the synthesis of similar compounds[1][3][4]. The general applicability of this and other Friedel-Crafts acylation methods paved the way for the synthesis of a wide array of acylthiophenes, including the cyclopropyl derivative.

Synthetic Methodologies: Crafting this compound

A variety of synthetic routes have been developed for the preparation of this compound, ranging from classical Friedel-Crafts reactions to more modern catalytic approaches. The choice of method often depends on the desired scale, available starting materials, and environmental considerations.

Friedel-Crafts Acylation: The Workhorse Reaction

The most common and industrially significant method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with a cyclopropanecarboxylic acid derivative. This electrophilic aromatic substitution reaction typically involves the activation of the carboxylic acid, often as its acid chloride or anhydride, with a Lewis acid catalyst.

Key Experimental Protocol: Friedel-Crafts Acylation using Cyclopropanecarbonyl Chloride

  • Activation of Cyclopropanecarboxylic Acid: Cyclopropanecarbonyl chloride is prepared by reacting cyclopropanecarboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.

  • Formation of the Acylium Ion: A Lewis acid, commonly aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), is added to the cyclopropanecarbonyl chloride to generate the highly electrophilic acylium ion.

  • Electrophilic Attack: Thiophene is then added to the reaction mixture. The electron-rich thiophene ring attacks the acylium ion, preferentially at the 2-position due to the greater stabilization of the cationic intermediate.

  • Work-up: The reaction is quenched, typically with water or a dilute acid, to decompose the aluminum chloride complex. The organic product is then extracted, washed, and purified, usually by distillation.

Recent advancements in this methodology have focused on improving the environmental footprint and efficiency of the process. For instance, the use of solid acid catalysts and milder reaction conditions are being explored to circumvent the issues associated with traditional Lewis acids, such as the generation of large amounts of acidic waste[5].

Corey-Chaykovsky Cyclopropanation: An Alternative Approach

An alternative strategy for the synthesis of cyclopropyl ketones involves the Corey-Chaykovsky reaction. This method utilizes a sulfur ylide to transfer a methylene group to an α,β-unsaturated carbonyl compound. In the context of this compound synthesis, this would involve the reaction of a suitable sulfur ylide with 2-vinylthienyl ketone.

Conceptual Experimental Workflow: Corey-Chaykovsky Reaction

  • Preparation of the Sulfur Ylide: A sulfonium salt, such as trimethylsulfonium iodide, is deprotonated with a strong base (e.g., sodium hydride) to generate the sulfur ylide in situ.

  • Michael Addition: The sulfur ylide undergoes a Michael-type conjugate addition to an α,β-unsaturated thienyl ketone.

  • Intramolecular Cyclization: The resulting enolate then displaces the dimethyl sulfide group in an intramolecular nucleophilic substitution to form the cyclopropane ring.

This method is particularly useful for the synthesis of substituted cyclopropyl ketones and offers a different retrosynthetic disconnection compared to the Friedel-Crafts approach.

Comparative Analysis of Synthetic Routes
Synthetic MethodStarting MaterialsReagents & ConditionsAdvantagesDisadvantages
Friedel-Crafts Acylation Thiophene, Cyclopropanecarboxylic acid (or derivative)Lewis Acid (e.g., AlCl₃, SnCl₄), Chlorinating agent (e.g., SOCl₂)Well-established, high yielding, suitable for large-scale synthesis.Requires stoichiometric amounts of Lewis acid, generates significant acidic waste, harsh conditions.
Corey-Chaykovsky Reaction 2-Vinylthienyl ketoneSulfur ylide (from a sulfonium salt and a strong base)Milder conditions, good for substituted cyclopropanes.Requires preparation of the α,β-unsaturated precursor, use of strong bases.

The Role of this compound in Drug Discovery and Development

The true value of this compound lies in its application as a key intermediate in the synthesis of high-value molecules, particularly pharmaceuticals.

A Crucial Intermediate in the Synthesis of Tiletamine

This compound is a well-documented precursor in some synthetic routes to Tiletamine, a dissociative anesthetic used in veterinary medicine. While the most common industrial synthesis of tiletamine starts from 2-aminocyclohexanone and thiophene, alternative patented routes have explored the use of cyclopropyl thienyl ketone derivatives. For instance, a process could conceptually involve the α-bromination of a related cyclopentyl 2-thienyl ketone, followed by reaction with ethylamine and subsequent rearrangement to form the tiletamine scaffold[5].

A Potential Building Block for Prasugrel Analogs

Prasugrel, a potent antiplatelet agent, features a thienopyridine core and a cyclopropyl carbonyl moiety. While the direct precursor to prasugrel is 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, the structural similarity of this compound makes it a valuable starting material for the synthesis of prasugrel analogs and other related thienopyridine derivatives. The synthesis of such compounds often involves the condensation of the ketone or a derivative thereof with a suitable amine to construct the core heterocyclic system.

Broader Applications in Medicinal Chemistry

Beyond these specific examples, the unique combination of the cyclopropyl and thienyl groups makes this ketone an attractive starting material for the synthesis of a wide range of biologically active molecules. The thiophene ring can be further functionalized, and the ketone can be transformed into various other functional groups, allowing for the exploration of diverse chemical space in drug discovery programs. The cyclopropyl moiety is often incorporated into drug candidates to improve their metabolic stability and potency.

Visualizing the Synthesis: A Key Pathway

The following diagram illustrates the general and widely used Friedel-Crafts acylation pathway for the synthesis of this compound.

Synthesis_Pathway cluster_start Starting Materials cluster_activation Activation cluster_reaction Friedel-Crafts Acylation Thiophene Thiophene Product This compound CycloAcid Cyclopropanecarboxylic Acid CycloChloride Cyclopropanecarbonyl Chloride CycloAcid->CycloChloride Acylium Acylium Ion Intermediate CycloChloride->Acylium Acylium->Product

Caption: Friedel-Crafts acylation of thiophene.

Conclusion: A Molecule with a Bright Future

This compound stands as a testament to the power of combining distinct chemical motifs to create a highly versatile and valuable synthetic intermediate. From its historical roots in the fundamental studies of thiophene chemistry to its modern-day applications in the synthesis of life-saving medicines, this ketone continues to be a compound of significant interest to the scientific community. As the demand for more efficient and sustainable synthetic methods grows, and the quest for novel therapeutic agents continues, the importance of this compound in the landscape of organic chemistry and drug discovery is set to endure.

References

The Versatile Virtuoso: Cyclopropyl 2-Thienyl Ketone as a Premier Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate tapestry of organic synthesis, the quest for versatile and reactive building blocks is perpetual. Among these, cyclopropyl 2-thienyl ketone emerges as a molecule of significant interest, bridging the unique electronic properties of a strained three-membered ring with the rich chemistry of the thiophene heterocycle. This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its pivotal role as a precursor in the construction of complex molecular architectures, most notably in the pharmaceutical arena. We will delve into the mechanistic underpinnings of its characteristic reactions and provide field-proven insights into its practical application, equipping researchers and drug development professionals with the knowledge to harness the full synthetic potential of this remarkable ketone.

Introduction: Unveiling a Unique Molecular Scaffold

This compound, with the chemical formula C₈H₈OS, is a colorless to light yellow liquid that packs significant chemical potential within its compact structure.[1] The molecule's architecture is a fascinating juxtaposition of two key motifs:

  • The Cyclopropyl Ring: A highly strained three-membered carbocycle, the cyclopropyl group is not merely a passive spectator. Its high degree of s-character in the C-C bonds imparts vinyl-like properties, making it susceptible to ring-opening reactions under various conditions. This strain energy can be strategically released to drive reactions forward and introduce linear carbon chains with specific functionalities.

  • The 2-Thienyl Group: A sulfur-containing aromatic heterocycle, the thiophene ring is a common pharmacophore in medicinal chemistry. It is an electron-rich system, prone to electrophilic substitution, and can engage in a multitude of coupling reactions. The sulfur atom can also play a role in coordinating to metal catalysts and influencing the electronic environment of the molecule.

The synergy between the electrophilic carbonyl group, the strained cyclopropane, and the nucleophilic thiophene ring makes this compound a trifunctional handle for synthetic chemists, opening doors to a diverse array of chemical transformations.

Physicochemical & Spectroscopic Profile

A thorough understanding of a building block's properties is paramount for its effective utilization.

PropertyValueReference
Molecular Formula C₈H₈OS[2][3]
Molecular Weight 152.21 g/mol [2][3]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 120 °C at 3 mmHg[1]
Density 1.18 g/mL at 25 °C[1]
Refractive Index n20/D 1.58[1]
Spectroscopic Characterization

The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule. The protons on the cyclopropyl ring appear as complex multiplets in the upfield region (typically around 1.0-1.5 ppm). The methine proton adjacent to the carbonyl is shifted further downfield (around 2.5-3.0 ppm). The protons of the thiophene ring resonate in the aromatic region (around 7.0-8.0 ppm), with characteristic coupling patterns that reveal their relative positions.[4][5]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum is equally informative. The carbonyl carbon is the most deshielded, appearing around 190-200 ppm. The carbons of the thiophene ring are observed in the aromatic region (125-145 ppm), while the cyclopropyl carbons resonate at higher field (10-20 ppm).[4]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration, typically appearing around 1660-1680 cm⁻¹, consistent with an aromatic ketone.[6] The conjugation of the carbonyl group with the thiophene ring lowers the frequency compared to a saturated ketone.[7]

  • Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecular ion peak (M+) is readily observed at m/z 152. The fragmentation pattern is characterized by α-cleavage on either side of the carbonyl group. The most prominent fragment ions often correspond to the loss of the cyclopropyl radical (M-41) to form the stable 2-thienoyl cation (m/z 111) and the loss of the 2-thienyl radical (M-83) to give the cyclopropylcarbonyl cation (m/z 69).[8][9]

Synthesis of this compound: A Practical Approach

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with cyclopropanecarbonyl chloride.[10][11][12][13] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Reaction Mechanism: The Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich thiophene ring.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Workup Cyclopropanecarbonyl_chloride Cyclopropanecarbonyl Chloride Acylium_ion_complex Acylium Ion-AlCl₄⁻ Complex Cyclopropanecarbonyl_chloride->Acylium_ion_complex + AlCl₃ AlCl3 AlCl₃ Thiophene Thiophene Sigma_complex Sigma Complex (Wheland Intermediate) Thiophene->Sigma_complex + Acylium Ion Product_complex Product-AlCl₃ Complex Sigma_complex->Product_complex - H⁺ Final_Product Cyclopropyl 2-Thienyl Ketone Product_complex->Final_Product + H₂O

Caption: The Friedel-Crafts acylation mechanism for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol provides a generalized procedure for the laboratory-scale synthesis of this compound.

Materials:

  • Thiophene

  • Cyclopropanecarbonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Crushed ice

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add cyclopropanecarbonyl chloride (1.0 equivalent) dissolved in anhydrous DCM to the stirred suspension via the dropping funnel.

  • Addition of Thiophene: After the addition of the acyl chloride is complete, add a solution of thiophene (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

The Synthetic Utility: A Gateway to Complexity

The true value of this compound lies in its ability to serve as a versatile precursor to more complex and often biologically active molecules.

Ring-Opening Reactions: Unleashing the Strain

The inherent strain of the cyclopropyl ring makes it susceptible to cleavage under various conditions, providing a powerful tool for carbon chain elongation and functionalization.

Under acidic conditions, the carbonyl oxygen is protonated, which activates the cyclopropane ring towards nucleophilic attack. The ring opens to form a stable carbocation, which is then trapped by a nucleophile.[14] The regioselectivity of the ring opening is governed by the stability of the resulting carbocation. In the case of this compound, the thienyl group can stabilize an adjacent positive charge.

G Start Cyclopropyl 2-Thienyl Ketone Protonation Protonated Ketone Start->Protonation + H⁺ Carbocation Carbocation Intermediate Protonation->Carbocation Ring Opening Product Ring-Opened Product Carbocation->Product + Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->Carbocation

Caption: Generalized mechanism for the acid-catalyzed ring-opening of this compound.

Reductive cleavage of the cyclopropane ring can be achieved using various reducing agents. For instance, reduction with sodium borohydride (NaBH₄) may first reduce the ketone to an alcohol, followed by ring opening under certain conditions.[14] Other methods might involve dissolving metal reductions. This strategy is valuable for accessing linear ketones or alcohols with an extended carbon chain.

A Case Study: The Synthesis of Prasugrel

A prominent example showcasing the synthetic utility of a cyclopropyl thienyl ketone derivative is in the synthesis of Prasugrel , a potent antiplatelet agent used to prevent blood clots.[15][16][17] A key intermediate in the synthesis of Prasugrel is 5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-2,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine. This intermediate is prepared by the alkylation of 2-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine with 2-bromo-1-cyclopropyl-1-(2-fluorophenyl)ethanone, which is structurally very similar to a halogenated derivative of this compound.

G Thienopyridine 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(5H)-one Intermediate Prasugrel Intermediate Thienopyridine->Intermediate + Bromo-ketone (Alkylation) Bromo_ketone 2-Bromo-1-cyclopropyl-1-(2-fluorophenyl)ethanone Prasugrel Prasugrel Intermediate->Prasugrel Further Transformations

Caption: Simplified synthetic scheme highlighting the use of a cyclopropyl ketone building block in the synthesis of Prasugrel.

This example underscores the importance of the cyclopropyl ketone moiety as a robust and reliable building block in the construction of complex, pharmaceutically active molecules.

Safety and Handling

This compound is a combustible liquid and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, it is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[2] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[2] Store in a cool, dark, and well-ventilated place.[2] Always consult the Safety Data Sheet (SDS) before handling this chemical.[2]

Conclusion

This compound is more than just a simple ketone; it is a powerful and versatile building block that offers a unique combination of reactivity. The strategic interplay between the strained cyclopropyl ring, the reactive carbonyl group, and the versatile thiophene nucleus provides a rich platform for the design and synthesis of novel and complex molecules. Its demonstrated utility in the synthesis of important pharmaceuticals like Prasugrel is a testament to its value in drug discovery and development. As organic chemists continue to push the boundaries of molecular design, the creative application of such elegant and functional building blocks will undoubtedly pave the way for future innovations.

References

A Comprehensive Technical Guide to the Theoretical and Physicochemical Properties of Cyclopropyl 2-thienyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth exploration of cyclopropyl 2-thienyl ketone, a molecule of significant interest in synthetic and medicinal chemistry. By integrating foundational chemical principles with advanced computational analysis, this guide offers researchers, scientists, and drug development professionals a thorough understanding of its synthesis, characterization, and theoretical behavior. The narrative emphasizes the causality behind experimental and computational choices, grounding all claims in authoritative references.

Introduction: The Convergence of Two Privileged Scaffolds

This compound (C₈H₈OS) is a heterocyclic carbonyl compound that merges two structurally significant motifs: the cyclopropyl ring and the thiophene nucleus. The cyclopropane ring, a cornerstone in modern drug discovery, is prized for its unique stereoelectronic properties. It can enhance metabolic stability, improve potency, increase brain permeability, and conformationally constrain molecules to favor bioactive conformations.[1] The thiophene ring is a bioisostere of the benzene ring, often incorporated into drug candidates to modulate physicochemical properties and improve pharmacological profiles.

The combination of these two scaffolds in this compound creates a versatile building block and a subject of compelling theoretical study.[2][3] Understanding its conformational preferences, electronic structure, and spectroscopic fingerprint is paramount for leveraging its full potential in the synthesis of complex molecular architectures and novel therapeutic agents. This guide elucidates these core characteristics through a blend of established experimental data and rigorous computational modeling.

Table 1: Molecular Properties of this compound
PropertyValueSource
CAS Number 6193-47-1[2][4][5]
Molecular Formula C₈H₈OS[2][5]
Molecular Weight 152.22 g/mol [5]
IUPAC Name cyclopropyl(thiophen-2-yl)methanone[5]
Synonyms This compound[2][4][5]
Physical State Combustible liquid[5][6]

Synthesis and Characterization

The most direct and industrially relevant method for synthesizing aryl ketones is the Friedel-Crafts acylation. This approach is readily adaptable for the preparation of this compound.

Mechanistic Rationale for Synthesis

The synthesis involves the electrophilic acylation of the electron-rich thiophene ring with cyclopropanecarbonyl chloride. The thiophene ring is highly activated towards electrophilic substitution, with the C2 position being the most reactive site. A Lewis acid, such as aluminum trichloride (AlCl₃), is employed to activate the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the thiophene ring to form the desired product. The choice of a non-protic solvent like dichloromethane (DCM) is critical to prevent quenching of the Lewis acid and unwanted side reactions.

cluster_start Starting Materials cluster_rxn Reaction cluster_workup Workup & Purification Thiophene Thiophene Reaction Friedel-Crafts Acylation in DCM, 0°C to rt Thiophene->Reaction CPCC Cyclopropanecarbonyl Chloride CPCC->Reaction AlCl3 AlCl₃ (Catalyst) AlCl3->Reaction activates Quench Quench with ice-water Reaction->Quench 1. Extract Extract with DCM Quench->Extract 2. Dry Dry (Na₂SO₄) & Concentrate Extract->Dry 3. Purify Column Chromatography (Silica Gel) Dry->Purify 4. Product This compound (Final Product) Purify->Product

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum trichloride (1.1 eq) and anhydrous dichloromethane (DCM, 2 mL/mmol).

  • Acyl Chloride Addition: Cool the suspension to 0°C in an ice bath. Add cyclopropanecarbonyl chloride (1.0 eq) dropwise via the dropping funnel over 15 minutes. Stir the mixture for an additional 20 minutes at 0°C.

  • Thiophene Addition: Add a solution of thiophene (1.05 eq) in anhydrous DCM dropwise, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours, monitoring progress by TLC.

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (0.5 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Spectroscopic Profile

Spectroscopic analysis provides an empirical fingerprint of the molecule, confirming its structure and offering insights into its electronic environment.

Table 2: Key Spectroscopic Data for this compound
TechniqueFeatureExpected Chemical Shift / FrequencyRationale
¹H NMR Cyclopropyl Protons (CH, CH₂)2.5-2.7 ppm (m, 1H), 1.0-1.3 ppm (m, 4H)The methine proton is deshielded by the adjacent carbonyl.[7]
Thienyl Protons (CH)7.2-8.0 ppm (m, 3H)Aromatic protons in a characteristic region, deshielded by the electron-withdrawing ketone.
¹³C NMR Carbonyl Carbon (C=O)~190-195 ppmThe carbonyl carbon is highly deshielded; conjugation to the thienyl ring shifts it slightly upfield compared to saturated ketones.[8]
Thienyl Carbons~128-145 ppmAromatic carbons in their typical range.
Cyclopropyl Carbons~12-18 ppmAliphatic carbons, with the methine carbon being more deshielded.
IR Spec. Carbonyl Stretch (νC=O)~1660-1685 cm⁻¹The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the aromatic thienyl ring.[8][9]
Mass Spec. Molecular Ion (M⁺)m/z = 152Corresponds to the molecular weight of C₈H₈OS.[5]
Key Fragmentm/z = 111Loss of the cyclopropyl group (•C₃H₅) via α-cleavage.
Key Fragmentm/z = 69Acylium ion [C₃H₅CO]⁺ from cleavage of the thienyl-carbonyl bond.

Theoretical Studies: A Deep Dive into Conformation and Stability

The most insightful theoretical aspect of this compound is its conformational landscape, which dictates its reactivity and interactions. The key degree of freedom is the rotation around the C(cyclopropyl)-C(carbonyl) single bond. Computational chemistry, particularly Density Functional Theory (DFT), is the ideal tool for exploring this landscape.[10]

Conformational Isomerism: s-cis vs. s-trans

Analogous to simpler α,β-cyclopropyl ketones like cyclopropyl methyl ketone, this molecule is expected to exist predominantly in two planar conformations: s-cis and s-trans.[11][12] In the s-cis conformer, the cyclopropyl ring is syn-periplanar to the carbonyl oxygen. In the s-trans conformer, it is anti-periplanar.

The relative stability of these conformers is a delicate balance of two primary factors:

  • Steric Hindrance: The s-trans conformation minimizes steric clash between the bulky thienyl group and the cyclopropyl ring.

  • Electronic Conjugation: The s-cis conformation allows for optimal orbital overlap between the π-system of the carbonyl group and the high-lying Walsh orbitals of the cyclopropyl ring. This conjugative interaction is stabilizing.

For most cyclopropyl ketones, the electronic stabilization of the s-cis form outweighs the steric repulsion, making it the global energy minimum.[11][12]

Caption: Conformational equilibrium between s-cis and s-trans isomers.

Protocol: DFT-Based Conformational Analysis
  • Structure Generation: Build initial 3D structures for both the s-cis (dihedral angle ≈ 0°) and s-trans (dihedral angle = 180°) conformers.

  • Geometry Optimization: Perform full geometry optimizations for both conformers using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This process finds the lowest energy structure for each conformer.

  • Frequency Calculation: Conduct frequency calculations on the optimized geometries. The absence of imaginary frequencies confirms that each structure is a true energy minimum. These calculations also provide thermochemical data like zero-point vibrational energy (ZPVE) and Gibbs free energy.

  • Energy Comparison: Compare the ZPVE-corrected electronic energies or the Gibbs free energies of the two conformers to determine their relative stability and predict the equilibrium population.

  • Potential Energy Scan (Optional): To map the entire rotational barrier, perform a relaxed potential energy scan by systematically rotating the C-C bond in increments (e.g., 10°) and optimizing the rest of the geometry at each step.

cluster_input Input Generation cluster_dft DFT Calculation Core cluster_analysis Data Analysis Build Build Initial Geometries (s-cis & s-trans) Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Build->Opt Freq Frequency Calculation Opt->Freq Verify Verify Minima (No Imaginary Frequencies) Freq->Verify Compare Compare Energies (ΔE, ΔG) Verify->Compare PES Potential Energy Scan (Optional, for Barrier) Verify->PES Output Relative Stabilities & Rotational Barrier Compare->Output PES->Output

Caption: Workflow for a DFT-based computational analysis of conformational isomers.

Table 3: Representative DFT Calculation Results (B3LYP/6-31G(d))
ConformerDihedral Angle (O=C-C-C)Relative Energy (kcal/mol)Dipole Moment (Debye)
s-cis ~4.5°0.00 (Global Minimum)~3.1 D
s-trans 180.0°+1.5 to +2.5 (Local Minimum)~2.5 D
Transition State ~90-100°+3.5 to +4.5 (Rotational Barrier)~2.8 D

Note: These are illustrative values based on calculations of analogous systems. Actual values may vary slightly.

The results consistently show the s-cis conformer to be the most stable, corroborating the dominance of electronic stabilization over steric effects.[11] The energy barrier to rotation is relatively small, indicating that the molecule can interconvert between conformers at room temperature.

Relevance and Applications in Drug Development

While this compound itself is primarily a research chemical, its structural motifs are highly relevant to drug design.[2]

  • Metabolic Blocker: The cyclopropyl group can act as a "metabolic shield." It is resistant to oxidative metabolism by cytochrome P450 enzymes, which often target benzylic or other activated C-H bonds. Incorporating this group can increase a drug's half-life and bioavailability.[1]

  • Conformational Rigidity: The defined conformational preferences of the cyclopropyl-ketone linker can be used to lock a molecule into a specific three-dimensional shape required for potent binding to a biological target.[1]

  • Synthetic Intermediate: This molecule is a valuable precursor. The ketone can be readily transformed into other functional groups (alcohols, amines, heterocycles), allowing for the elaboration into more complex structures. For example, the related cyclopentyl 2-thienyl ketone is a known intermediate in the synthesis of the anesthetic Tiletamine.[13][14] Its reactivity in SmI₂-catalyzed coupling reactions further expands its synthetic utility.[15][16]

Conclusion

This compound is more than a simple organic molecule; it is a case study in the interplay of steric and electronic effects that govern molecular structure and stability. Its synthesis is achieved through classic electrophilic aromatic substitution, and its structure is readily confirmed by standard spectroscopic techniques. However, its true character is revealed through theoretical studies, which definitively establish a preference for the conjugated s-cis conformation. For researchers in drug discovery, this molecule represents a valuable building block, embodying the advantageous properties of the cyclopropyl group and offering a gateway to novel chemical entities with potentially enhanced pharmacological profiles.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Cyclopropyl 2-Thienyl Ketone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Cyclopropyl 2-thienyl ketone, a valuable intermediate in the development of pharmaceuticals and fine chemicals.[1] The protocol details the Friedel-Crafts acylation of thiophene with cyclopropanecarbonyl chloride, a robust and efficient method for forging the carbon-carbon bond between the aromatic heterocycle and the acyl group.[2][3] These notes are intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, step-by-step protocols, and safety considerations to ensure a successful and reproducible synthesis.

Introduction: The Significance of Friedel-Crafts Acylation in Heterocyclic Chemistry

The Friedel-Crafts acylation, a cornerstone of organic synthesis since its discovery in 1877, remains a powerful tool for the introduction of acyl groups onto aromatic rings.[4] This electrophilic aromatic substitution reaction is particularly crucial in the synthesis of aryl ketones, which serve as pivotal intermediates in the production of a wide array of high-value compounds, including pharmaceuticals and agrochemicals.[5][6]

In the context of heterocyclic chemistry, the acylation of electron-rich rings like thiophene is a well-established and highly regioselective process. Thiophene's reactivity in electrophilic substitutions preferentially directs incoming electrophiles to the 2-position, a phenomenon explained by the superior resonance stabilization of the cationic intermediate formed during attack at this position compared to the 3-position.[7]

The target molecule, this compound, incorporates both a thiophene ring and a cyclopropyl moiety. The cyclopropyl group is a desirable structural motif in medicinal chemistry, often imparting unique conformational constraints and metabolic stability to drug candidates. This application note will detail a reliable protocol for the synthesis of this key intermediate.

Mechanistic Overview: The Acylium Ion as the Key Electrophile

The Friedel-Crafts acylation proceeds through the generation of a highly reactive electrophile, the acylium ion. The mechanism can be delineated into a sequence of well-defined steps:

  • Formation of the Acylium Ion: The reaction is initiated by the interaction of the acylating agent, cyclopropanecarbonyl chloride, with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[3]

  • Electrophilic Attack: The electron-rich thiophene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack transiently disrupts the aromaticity of the thiophene ring, forming a positively charged intermediate known as an arenium ion or sigma complex.[3]

  • Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon bearing the newly attached acyl group.[3][8] This deprotonation step restores the aromaticity of the thiophene ring and regenerates the Lewis acid catalyst, although in practice, the catalyst often forms a complex with the ketone product, necessitating a stoichiometric amount.[8]

  • Workup: The reaction is quenched by the addition of water or dilute acid, which hydrolyzes the aluminum chloride-ketone complex to liberate the final product, this compound.[9][10]

Diagram: Mechanism of Friedel-Crafts Acylation

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Workup Cyclopropanecarbonyl_Chloride Cyclopropanecarbonyl Chloride Acylium_Ion_Complex Intermediate Complex Cyclopropanecarbonyl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium_Ion Acylium Ion (Electrophile) Acylium_Ion_Complex->Acylium_Ion AlCl4- AlCl₄⁻ Acylium_Ion_Complex->AlCl4- Thiophene Thiophene (Nucleophile) Sigma_Complex Sigma Complex (Arenium Ion) Thiophene->Sigma_Complex + Acylium Ion Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex - H⁺ (to AlCl₄⁻) Final_Product Cyclopropyl 2-thienyl ketone Product_Complex->Final_Product + H₂O

Caption: Mechanism of the Friedel-Crafts Acylation of Thiophene.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using dry glassware.

Materials and Reagents
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityEquivalents
ThiopheneC₄H₄S84.148.41 g (7.9 mL)1.0
Cyclopropanecarbonyl ChlorideC₄H₅ClO104.5311.0 g (10.0 mL)1.05
Anhydrous Aluminum ChlorideAlCl₃133.3414.7 g1.1
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93200 mL-
Concentrated Hydrochloric AcidHCl36.46~30 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01~100 mL-
Brine (Saturated NaCl solution)NaCl58.44~50 mL-
Anhydrous Magnesium SulfateMgSO₄120.37~10 g-
Crushed IceH₂O18.02~200 g-
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel (125 mL)

  • Reflux condenser

  • Drying tube (filled with calcium chloride)

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Reaction Setup:

  • Assemble a dry 500 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.[11] Protect the apparatus from atmospheric moisture by fitting a drying tube to the top of the condenser.

  • Under a blanket of inert gas, charge the flask with anhydrous aluminum chloride (14.7 g, 1.1 equiv) and 100 mL of anhydrous dichloromethane.

  • Cool the resulting suspension to 0 °C using an ice bath with continuous stirring.

Reagent Addition:

  • In a separate dry flask, prepare a solution of cyclopropanecarbonyl chloride (11.0 g, 1.05 equiv) in 50 mL of anhydrous dichloromethane. Transfer this solution to the dropping funnel.

  • Add the cyclopropanecarbonyl chloride solution dropwise to the stirred aluminum chloride suspension over a period of 30-45 minutes, maintaining the internal temperature below 5 °C. The reaction is exothermic.[9]

  • Following the complete addition, allow the mixture to stir for an additional 15 minutes at 0 °C.

  • Prepare a solution of thiophene (8.41 g, 1.0 equiv) in 50 mL of anhydrous dichloromethane. Transfer this solution to the dropping funnel.

  • Add the thiophene solution dropwise to the reaction mixture over 30-45 minutes, again ensuring the temperature remains below 5 °C.

Reaction and Monitoring:

  • After the addition of thiophene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for an additional 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting thiophene.

Work-up and Isolation:

  • Cool the reaction mixture back down to 0 °C in an ice bath.

  • Carefully and slowly pour the reaction mixture into a beaker containing approximately 200 g of crushed ice and 30 mL of concentrated hydrochloric acid.[9][11] This step is highly exothermic and will generate HCl gas; perform this in a well-ventilated fume hood.

  • Stir the quenched mixture vigorously for 15-20 minutes until the aluminum salts are fully dissolved in the aqueous layer.[10]

  • Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with two 50 mL portions of dichloromethane.[9]

  • Combine all organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution (caution: potential for gas evolution) and 50 mL of brine.[9]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[9][11]

Purification:

  • The crude product, a light yellow to orange oil, can be purified by vacuum distillation to yield this compound as a clear liquid.[1]

Diagram: Experimental Workflow

Workflow Start Start End End Charge_AlCl3 2. Charge AlCl₃ and DCM, Cool to 0 °C Add_Acyl_Chloride 3. Add Cyclopropanecarbonyl Chloride Solution Dropwise Charge_AlCl3->Add_Acyl_Chloride Add_Thiophene 4. Add Thiophene Solution Dropwise Add_Acyl_Chloride->Add_Thiophene React 5. Warm to RT and Stir (Monitor by TLC) Add_Thiophene->React Quench 6. Quench Reaction in Ice/HCl Mixture React->Quench Extract 7. Separate and Extract with DCM Quench->Extract Wash 8. Wash Organic Layer (NaHCO₃, Brine) Extract->Wash Dry_Concentrate 9. Dry (MgSO₄) and Concentrate Wash->Dry_Concentrate Purify 10. Purify by Vacuum Distillation Dry_Concentrate->Purify Characterize 11. Characterize Product (NMR, IR, MS) Purify->Characterize Characterize->End Setup Setup Setup->Charge_AlCl3

Caption: Workflow for the Synthesis of this compound.

Safety and Handling Precautions

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and water-reactive. It can cause severe burns.[2] Handle in a dry environment, such as a glovebox or under an inert atmosphere. Avoid inhalation of dust.

  • Cyclopropanecarbonyl Chloride: Corrosive and moisture-sensitive. Reacts with water to produce hydrochloric acid. Handle in a well-ventilated fume hood.

  • Thiophene: Flammable liquid and harmful if swallowed or inhaled.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen.[11] All handling must be performed in a fume hood.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves at all times. The reaction quench generates corrosive and toxic hydrogen chloride (HCl) gas; ensure adequate ventilation.[2]

Characterization of this compound

The identity and purity of the synthesized product should be confirmed by standard analytical techniques.

  • Appearance: Colorless to light yellow clear liquid.[1]

  • Molecular Formula: C₈H₈OS[1]

  • Molecular Weight: 152.21 g/mol [1]

  • Boiling Point: Approximately 120 °C at 3 mmHg.[1]

  • ¹H NMR (CDCl₃): Expected signals for the thienyl protons (three distinct multiplets) and the cyclopropyl protons (two multiplets).

  • ¹³C NMR (CDCl₃): Resonances corresponding to the ketone carbonyl, the thiophene carbons, and the cyclopropyl carbons.

  • IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch, typically around 1650-1670 cm⁻¹.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Yield Moisture Contamination: Lewis acid catalyst (AlCl₃) is deactivated by water.Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere. Use anhydrous solvents.
Inactive Catalyst: AlCl₃ may be old or improperly stored.Use a fresh, unopened bottle of anhydrous aluminum chloride.
Insufficient Reaction Time/Temperature: Reaction may not have gone to completion.Increase reaction time and monitor by TLC. Gentle heating (reflux in DCM) can be attempted, but may increase side products.
Formation of Dark Polymer Excessive Temperature: Thiophene can polymerize in the presence of strong acids, especially at elevated temperatures.[12]Maintain careful temperature control, especially during the addition of reagents. Stannic chloride (SnCl₄) can be a milder alternative catalyst that reduces polymerization.[12]
Incomplete Reaction Stoichiometry Issues: Incorrect amount of catalyst or reagents.Carefully re-check the stoichiometry. A slight excess of the Lewis acid (1.1-1.3 equivalents) is often beneficial.[2]
Difficult Workup Emulsion Formation: Incomplete quenching or vigorous shaking during extraction.Add more brine to the separatory funnel to help break the emulsion. Allow the layers to separate for a longer period.

Conclusion

The Friedel-Crafts acylation provides a direct and efficient pathway for the synthesis of this compound. By adhering to the detailed protocol and exercising caution with moisture-sensitive and corrosive reagents, researchers can reliably produce this key synthetic intermediate. The principles and techniques outlined in this document are foundational for the synthesis of a broad range of acylated heterocycles, underscoring the enduring utility of this classic reaction in modern drug discovery and chemical development.

References

Application Note: Synthesis of Cyclopropyl 2-Thienyl Ketone Derivatives via the Corey-Chaykovsky Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropyl ketone motif is a cornerstone in modern medicinal chemistry, imparting unique conformational rigidity and metabolic stability to bioactive molecules.[1][2] When appended to a heteroaromatic system like thiophene, the resulting cyclopropyl 2-thienyl ketone scaffold serves as a versatile intermediate for a range of therapeutic agents.[3] This application note provides a detailed, experience-driven guide to the synthesis of these valuable compounds using the Corey-Chaykovsky reaction. We delve into the mechanistic nuances, present a robust and validated experimental protocol, and discuss key process optimizations for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Value of the Corey-Chaykovsky Reaction

The synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds is a fundamental transformation in organic chemistry.[4][5] Among the available methods, the Corey-Chaykovsky reaction stands out for its operational simplicity, high efficiency, and functional group tolerance.[6] The reaction utilizes a sulfur ylide, typically dimethylsulfoxonium methylide, to achieve a formal [1+2] cycloaddition with an enone.[7]

A critical distinction lies in the choice of the sulfur ylide. While dimethylsulfonium methylide tends to perform a 1,2-addition to the carbonyl group of an enone to yield an epoxide, the more stabilized dimethylsulfoxonium methylide preferentially undergoes a 1,4-conjugate addition, which is followed by an intramolecular cyclization to furnish the desired cyclopropane.[8] This selectivity is the key to successfully synthesizing cyclopropyl ketones from their chalcone-like precursors.

This guide focuses on the application of this reaction to thienyl-substituted chalcones, providing a reliable pathway to this compound derivatives.

Reaction Mechanism: A Stepwise Perspective

The cyclopropanation of a 2-thienyl chalcone derivative proceeds through a well-defined, two-step mechanism. Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions.

  • In Situ Ylide Formation: The process begins with the deprotonation of a sulfoxonium salt, typically trimethylsulfoxonium iodide, by a strong, non-nucleophilic base like sodium hydride (NaH).[9] This acid-base reaction occurs in situ to generate the reactive nucleophile, dimethylsulfoxonium methylide (also known as the Corey-Chaykovsky Reagent).[8] The choice of an aprotic polar solvent like dimethyl sulfoxide (DMSO) is critical as it effectively solvates the salt and facilitates the deprotonation.[10]

  • Conjugate Addition & Ring Closure: The generated ylide then acts as a soft nucleophile, selectively attacking the β-carbon of the α,β-unsaturated ketone (a Michael or 1,4-conjugate addition).[8][10] This forms a zwitterionic enolate intermediate. The reaction concludes with a rapid intramolecular SN2-type displacement, where the enolate oxygen attacks the carbon bearing the sulfoxonium group, which acts as an excellent leaving group (departing as DMSO) to form the thermodynamically stable three-membered cyclopropane ring.[11]

Corey_Chaykovsky_Mechanism Corey-Chaykovsky Cyclopropanation Mechanism cluster_ylide Step 1: Ylide Formation cluster_reaction Step 2: Cyclopropanation Salt Me3S(=O)I (Trimethylsulfoxonium Iodide) Ylide Me2S(=O)CH2 (Dimethylsulfoxonium Methylide) Salt->Ylide in DMSO Base NaH (Sodium Hydride) Base->Ylide in DMSO Intermediate Zwitterionic Enolate Intermediate Ylide->Intermediate 1,4-Conjugate Addition Enone Thienyl-Chalcone (α,β-Unsaturated Ketone) Enone->Intermediate 1,4-Conjugate Addition Product This compound Intermediate->Product Intramolecular SN2 Displacement LeavingGroup DMSO (Leaving Group) Intermediate->LeavingGroup

Figure 1: The two-stage mechanism for the synthesis of cyclopropyl ketones.

Detailed Experimental Protocol

This protocol provides a general procedure for the cyclopropanation of (E)-1-(thiophen-2-yl)-3-phenylprop-2-en-1-one. It can be adapted for various substituted chalcones.

Materials and Equipment
  • Reagents: Trimethylsulfoxonium iodide (Me₃SOI, 98%), Sodium hydride (NaH, 60% dispersion in mineral oil), (E)-1-(thiophen-2-yl)-3-phenylprop-2-en-1-one, Anhydrous Dimethyl Sulfoxide (DMSO), Diethyl ether (Et₂O), Saturated aqueous ammonium chloride (NH₄Cl), Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Three-neck round-bottom flask, magnetic stirrer and stir bar, argon or nitrogen gas inlet, thermometer, addition funnel, separatory funnel, rotary evaporator, column chromatography setup (silica gel).

Step-by-Step Procedure

Workflow Visualization

Figure 2: Step-by-step experimental workflow for cyclopropanation.

  • Preparation of the Ylide:

    • To a dry, three-neck 250 mL flask under an argon atmosphere, add sodium hydride (1.1 eq., e.g., 0.44 g, 11.0 mmol, washed with hexanes to remove mineral oil).

    • Add 50 mL of anhydrous DMSO via syringe.

    • Heat the suspension to ~50 °C with stirring until the evolution of hydrogen gas ceases (typically 45-60 minutes), indicating the formation of the dimsyl anion. Cool the resulting greenish-gray solution to room temperature.

    • In a separate flask, dissolve trimethylsulfoxonium iodide (1.1 eq., e.g., 2.42 g, 11.0 mmol) in 25 mL of anhydrous DMSO.

    • Add the trimethylsulfoxonium iodide solution to the dimsyl anion solution. Stir the mixture at room temperature for 10 minutes to form the dimethylsulfoxonium methylide.

  • Cyclopropanation Reaction:

    • Dissolve the thienyl chalcone substrate (1.0 eq., e.g., 2.14 g, 10.0 mmol) in a minimal amount of anhydrous DMSO (~15 mL).

    • Add the chalcone solution dropwise to the ylide solution at room temperature over 15 minutes.

    • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up and Purification:

    • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

    • Extract the aqueous mixture with diethyl ether (3 x 75 mL).

    • Combine the organic layers and wash sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

Causality Behind Experimental Choices
  • Inert Atmosphere: Sodium hydride is highly reactive with atmospheric moisture. An inert atmosphere is essential to prevent quenching of the base and to ensure safety.

  • Anhydrous DMSO: Water will protonate and destroy the dimsyl anion and the sulfur ylide. The use of high-quality anhydrous solvent is paramount for achieving high yields.

  • Washing NaH: Commercial NaH is dispersed in mineral oil to prevent reaction with air. The oil can interfere with the reaction and should be removed by washing with a non-polar solvent like hexanes.

  • Temperature Control: The formation of the dimsyl anion is exothermic. While gentle heating accelerates the process, allowing the cyclopropanation step to proceed at room temperature is generally sufficient and prevents potential side reactions.

Expected Results and Troubleshooting

The Corey-Chaykovsky reaction is generally high-yielding for this class of substrates. The table below summarizes typical results for representative thienyl chalcone derivatives based on literature precedents.

EntryChalcone Substituent (R)Typical Yield (%)Notes
1H85-95%The parent compound reacts cleanly.
24-OCH₃80-90%Electron-donating groups are well-tolerated.
34-Cl88-96%Electron-withdrawing groups often lead to excellent yields.
44-NO₂75-85%Strongly deactivating groups may require slightly longer reaction times.

Troubleshooting:

  • Low Yield: The most common cause is insufficient exclusion of water or air. Ensure all glassware is oven-dried and the solvent is anhydrous. Verify the activity of the sodium hydride.

  • Formation of Epoxide Side-Product: This is rare with dimethylsulfoxonium methylide but could indicate contamination or an incorrect choice of ylide. Confirm you are using a sulfoxonium salt (e.g., Me₃SOI) and not a sulfonium salt (e.g., Me₃SI).

  • Incomplete Reaction: If the reaction stalls, a slight warming to 40-50 °C can sometimes drive it to completion. Alternatively, an additional portion of the in situ generated ylide can be added.

Conclusion

The Corey-Chaykovsky reaction is an authoritative and reliable method for the synthesis of this compound derivatives.[10][12] Its operational simplicity, use of readily available reagents, and high yields make it an invaluable tool for medicinal chemists and drug development professionals. By understanding the underlying mechanism and adhering to the robust protocol outlined in this note, researchers can efficiently access these important molecular scaffolds for further synthetic elaboration.

Advantages Key Advantages of the Corey-Chaykovsky Reaction A High Yields B Excellent Selectivity (Cyclopropane vs. Epoxide) C Broad Functional Group Tolerance D Readily Available Starting Materials E Operational Simplicity

Figure 3: Summary of the primary benefits of the described method.

References

Cyclopropyl 2-Thienyl Ketone: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety in Drug Design

In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a "privileged" structural motif. Its incorporation into drug candidates can significantly enhance pharmacological properties by imposing conformational rigidity, improving metabolic stability, and modulating electronic characteristics.[1] The strained three-membered ring introduces a unique spatial arrangement of atoms that can lead to increased binding affinity and selectivity for biological targets. When conjugated with a carbonyl group, as in cyclopropyl ketones, this moiety becomes a versatile synthetic handle for the construction of complex molecular architectures.

While direct applications of cyclopropyl 2-thienyl ketone in marketed pharmaceuticals are not extensively documented in publicly available literature, its structural analogue, cyclopropyl phenyl ketone, serves as a critical intermediate in the synthesis of the blockbuster antiplatelet drug, Prasugrel. This precedent underscores the potential of cyclopropyl aryl ketones as pivotal building blocks in drug discovery and development. The thiophene ring, a common isostere for the phenyl ring in medicinal chemistry, often imparts favorable pharmacokinetic properties. Therefore, this compound represents a valuable, yet underexplored, intermediate for the synthesis of novel therapeutic agents, particularly in the realm of thienopyridine derivatives and other heterocyclic scaffolds.

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound as a pharmaceutical intermediate. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use.

PropertyValueReference
CAS Number 6193-47-1[2][3]
Molecular Formula C₈H₈OS[2]
Molecular Weight 152.21 g/mol [2]
Appearance Colorless to light yellow clear liquid[4]
Boiling Point 120 °C at 3 mmHg[4]
Density 1.18 g/cm³[4]
Refractive Index n20/D 1.58[4]

Spectroscopic Data:

  • ¹H NMR: Spectroscopic data is available for the characterization of this compound.[5]

  • IR and MS: Infrared and mass spectrometry data have also been documented, providing a full spectroscopic profile for this intermediate.[6]

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods. A common and effective approach is the Friedel-Crafts acylation of thiophene with cyclopropanecarbonyl chloride.

Protocol 1: Friedel-Crafts Acylation

This protocol describes the synthesis of this compound via the aluminum chloride-catalyzed acylation of thiophene.

Materials:

  • Thiophene

  • Cyclopropanecarbonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add cyclopropanecarbonyl chloride dropwise.

  • Stir the mixture at 0 °C for 15-20 minutes.

  • Add thiophene dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Carefully quench the reaction by pouring it into a mixture of crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Key Synthetic Transformation: Alpha-Halogenation

A pivotal reaction for the use of this compound as a pharmaceutical intermediate is its alpha-halogenation. This transformation introduces a leaving group at the carbon adjacent to the carbonyl, creating a highly reactive electrophilic center for subsequent nucleophilic substitution reactions. This is a key step in the synthesis of many heterocyclic compounds, including thienopyridine derivatives analogous to Prasugrel.[7]

The Mechanism of Acid-Catalyzed Alpha-Halogenation

The alpha-halogenation of ketones under acidic conditions proceeds through an enol intermediate. The reaction is catalyzed by acid, which protonates the carbonyl oxygen, increasing the acidity of the alpha-protons. A weak base (such as the solvent or the conjugate base of the acid catalyst) then removes an alpha-proton to form the enol tautomer. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic halogen (e.g., Br₂). Subsequent deprotonation of the carbonyl oxygen yields the alpha-halogenated ketone and regenerates the acid catalyst.[8][9][10][11]

Alpha-Halogenation_Mechanism cluster_0 Enol Formation (Acid-Catalyzed) cluster_1 Halogenation Ketone Cyclopropyl 2-Thienyl Ketone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ Enol Enol Intermediate ProtonatedKetone->Enol - H⁺ HalogenatedIntermediate Halogenated Oxonium Ion Enol->HalogenatedIntermediate + Br₂ Halogen Br₂ AlphaHaloKetone Alpha-Bromo Cyclopropyl 2-Thienyl Ketone HalogenatedIntermediate->AlphaHaloKetone - H⁺

Caption: Acid-catalyzed alpha-halogenation of this compound.

Protocol 2: Alpha-Bromination of this compound

This protocol details the alpha-bromination of this compound, a key step towards the synthesis of advanced pharmaceutical intermediates.

Materials:

  • This compound

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Acetic acid or a suitable inert solvent (e.g., dichloromethane, carbon tetrachloride)

  • Acid catalyst (e.g., a few drops of HBr or H₂SO₄), if using Br₂

  • Radical initiator (e.g., AIBN or benzoyl peroxide), if using NBS

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure using Bromine:

  • Dissolve this compound in acetic acid or another suitable solvent in a reaction vessel equipped with a dropping funnel and protected from light.

  • Add a catalytic amount of hydrobromic acid.

  • Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature. The disappearance of the bromine color indicates the progress of the reaction.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alpha-bromo this compound.

  • The product can be purified by column chromatography if necessary.

Application in the Synthesis of Thienopyridine Scaffolds

The alpha-halogenated this compound is a potent electrophile, primed for reaction with nucleophiles. This reactivity is central to its application in the synthesis of thienopyridine derivatives, a class of compounds with significant therapeutic importance, including antiplatelet agents like Prasugrel.

The general synthetic strategy involves the nucleophilic substitution of the alpha-halogen by a secondary amine of a tetrahydrothienopyridine core. This reaction directly forges the key carbon-nitrogen bond, leading to the formation of the advanced drug intermediate.

Thienopyridine_Synthesis AlphaHaloKetone Alpha-Halogenated Cyclopropyl 2-Thienyl Ketone PrasugrelAnalogue Prasugrel Analogue Intermediate AlphaHaloKetone->PrasugrelAnalogue ThienopyridineCore Tetrahydrothieno[3,2-c]pyridine ThienopyridineCore->PrasugrelAnalogue

Caption: Synthesis of a Prasugrel analogue from an alpha-halogenated ketone.

Conclusion

This compound is a valuable and versatile intermediate with significant potential in pharmaceutical synthesis. Its straightforward preparation and the key reactivity of its alpha-halogenated derivative make it an attractive starting material for the construction of complex heterocyclic scaffolds. By drawing parallels with the established synthesis of major pharmaceuticals like Prasugrel, researchers can confidently employ this compound in the design and synthesis of novel drug candidates, particularly within the promising class of thienopyridine-based therapeutics. The strategic incorporation of the cyclopropyl and thiophene moieties offers a compelling avenue for the development of next-generation medicines with improved pharmacological profiles.

References

Application Notes and Protocols: The Strategic Role of Cyclopropyl 2-Thienyl Ketone in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Crop Protection

In the continuous endeavor to develop novel and effective agrochemicals, the strategic selection of molecular building blocks is paramount. Cyclopropyl 2-thienyl ketone, a readily accessible synthetic intermediate, has emerged as a valuable scaffold in the synthesis of a range of fungicidal and insecticidal active ingredients. Its unique combination of a strained cyclopropyl ring and an electron-rich thiophene moiety provides a foundation for the construction of complex molecules with potent biological activity. This document serves as a comprehensive guide for researchers, scientists, and professionals in the agrochemical industry, detailing the applications of this compound and providing robust protocols for its utilization in the synthesis of next-generation crop protection agents.

The primary application of this ketone lies in its conversion to crucial amine intermediates, which are subsequently coupled with other molecular fragments to yield the final active ingredient. A prominent example is its role in the synthesis of pyrazole carboxamide fungicides, a class of compounds that act as succinate dehydrogenase inhibitors (SDHIs). These fungicides disrupt the mitochondrial respiratory chain in pathogenic fungi, leading to potent and broad-spectrum disease control.[1][2][3]

Core Application: Synthesis of Thienylamine Intermediates for SDHI Fungicides

The synthesis of N-thienyl-pyrazole carboxamide fungicides, such as the commercial product penthiopyrad, represents a key application of thiophene-based intermediates.[1][4][5] While the industrial synthesis of penthiopyrad may start from different precursors, the conversion of a thienyl ketone to a substituted thienylamine is a fundamental transformation that highlights the utility of this compound. This section outlines a validated synthetic pathway for the preparation of a key thienylamine intermediate, which can then be used to synthesize a variety of pyrazole carboxamide fungicides.

Mechanism of Action: Succinate Dehydrogenase Inhibition

SDHI fungicides function by inhibiting the enzyme succinate dehydrogenase (also known as complex II) in the mitochondrial electron transport chain of fungi.[1][3] This inhibition blocks the conversion of succinate to fumarate, a critical step in the tricarboxylic acid (TCA) cycle and cellular respiration. The disruption of this vital process leads to a depletion of ATP, the cell's primary energy currency, ultimately resulting in fungal cell death. The thienyl portion of the fungicide molecule plays a crucial role in binding to the enzyme's active site.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a key thienylamine intermediate starting from this compound, and its subsequent conversion to a model N-thienyl-pyrazole carboxamide fungicide.

Protocol 1: Synthesis of 2-(Cyclopropyl)-3-aminothiophene via Reductive Amination

Reductive amination is a powerful and widely used method for the conversion of ketones to amines.[6] In this protocol, this compound is converted to the corresponding amine in a one-pot reaction.

Reaction Scheme:

G start This compound intermediate Imine Intermediate start->intermediate + NH3 - H2O product 2-(Cyclopropyl)-3-aminothiophene intermediate->product Reduction (H2, Catalyst) reagents NH3, H2 Catalyst (e.g., Raney Ni)

Caption: Reductive amination of this compound.

Materials:

ReagentCAS NumberMolecular WeightQuantity
This compound65866-99-1152.21 g/mol 15.2 g (0.1 mol)
Anhydrous Ammonia (in Methanol)7664-41-717.03 g/mol 7N solution
Raney Nickel (50% slurry in water)7440-02-0-~5 g
Hydrogen Gas1333-74-02.02 g/mol High Pressure
Anhydrous Methanol67-56-132.04 g/mol 200 mL
Diethyl Ether60-29-774.12 g/mol For extraction
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol For drying

Procedure:

  • Reaction Setup: To a high-pressure autoclave, add this compound (15.2 g, 0.1 mol) and anhydrous methanol (150 mL).

  • Ammonia Addition: Cool the mixture to 0-5 °C in an ice bath and slowly bubble anhydrous ammonia gas through the solution for 30 minutes, or add a pre-prepared solution of ammonia in methanol.

  • Catalyst Addition: Carefully add the Raney Nickel slurry (~5 g) to the reaction mixture under a stream of nitrogen to prevent ignition of the catalyst.

  • Hydrogenation: Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen gas to 50 atm.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 8-12 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. Dissolve the residue in diethyl ether (150 mL) and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(cyclopropyl)-3-aminothiophene.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure amine.

Causality Behind Experimental Choices:

  • Raney Nickel: A highly active catalyst for hydrogenation, particularly effective for reductive aminations.

  • High Pressure of Hydrogen: Increases the rate of the reduction of the imine intermediate.

  • Anhydrous Conditions: Minimizes side reactions and ensures the efficient formation of the imine intermediate.

Protocol 2: Synthesis of a Model N-Thienyl-Pyrazole Carboxamide Fungicide

This protocol describes the coupling of the synthesized 2-(cyclopropyl)-3-aminothiophene with a pyrazole carboxylic acid chloride to form a model SDHI fungicide.

Reaction Scheme:

G amine 2-(Cyclopropyl)-3-aminothiophene product N-(2-cyclopropyl-3-thienyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide amine->product acid_chloride 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride acid_chloride->product reagents Triethylamine Dichloromethane reagents->product

Caption: Amide coupling reaction to form a model fungicide.

Materials:

ReagentCAS NumberMolecular WeightQuantity
2-(Cyclopropyl)-3-aminothiophene-139.22 g/mol 1.39 g (10 mmol)
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride199965-41-6228.56 g/mol 2.29 g (10 mmol)
Triethylamine121-44-8101.19 g/mol 1.52 g (15 mmol)
Dichloromethane (DCM)75-09-284.93 g/mol 50 mL
1M Hydrochloric Acid7647-01-036.46 g/mol For washing
Saturated Sodium Bicarbonate Solution144-55-884.01 g/mol For washing
Brine--For washing
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol For drying

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-(cyclopropyl)-3-aminothiophene (1.39 g, 10 mmol) in anhydrous dichloromethane (30 mL).

  • Base Addition: Add triethylamine (1.52 g, 15 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acid Chloride Addition: Slowly add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (2.29 g, 10 mmol) in anhydrous dichloromethane (20 mL) to the reaction mixture dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M hydrochloric acid (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure N-(2-cyclopropyl-3-thienyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.

Trustworthiness and Self-Validation:

The protocols provided are based on established and reliable chemical transformations. The progress of each reaction should be monitored by appropriate analytical techniques such as TLC or GC-MS to ensure completion. The identity and purity of the synthesized compounds must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and comparison with literature data where available.

Conclusion and Future Perspectives

This compound serves as a valuable and versatile starting material for the synthesis of agrochemically important molecules. The protocols detailed in this document provide a practical guide for the preparation of key thienylamine intermediates and their subsequent elaboration into potent SDHI fungicides. The modular nature of this synthetic approach allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies, paving the way for the discovery of new and improved crop protection agents. Further research into more efficient and sustainable methods for the synthesis of these intermediates, such as biocatalytic reductive amination, will undoubtedly enhance the utility of this compound in the future of agrochemical development.

References

Application Notes and Protocols: Cyclopropyl 2-thienyl ketone in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Cyclopropyl 2-thienyl ketone in materials science. While direct, extensive literature on its specific use in materials is emerging, its unique chemical architecture—combining the reactivity of a ketone, the electronic properties of a thiophene ring, and the strained-ring characteristics of a cyclopropyl group—presents significant opportunities for the synthesis of novel functional polymers and materials. These materials are anticipated to have applications in high-performance engineering plastics and organic electronics. This guide will detail the scientific rationale, potential synthetic pathways, detailed experimental protocols (adapted from related thiophene-based monomers), and prospective applications.

Introduction: The Scientific Merit of this compound

This compound is a versatile chemical intermediate recognized for its utility in organic synthesis.[1] Its structure is a compelling starting point for materials science innovation for several key reasons:

  • The Thiophene Moiety: Thiophene and its derivatives are cornerstone building blocks for conducting polymers and organic semiconductors. The sulfur atom's lone pairs contribute to a delocalized π-electron system, facilitating charge transport. Condensed derivatives of thiophenes are known for their low oxidation potential and high charge carrier mobilities.[2]

  • The Ketone Group: The ketone functional group can be leveraged for various chemical transformations. It can act as a synthetic handle for further functionalization or be incorporated into the backbone of polymers like poly(arylene ether ketone)s (PAEKs), which are known for their exceptional thermal stability and mechanical properties.[3]

  • The Cyclopropyl Group: This strained three-membered ring offers unique reactivity. It can participate in ring-opening reactions, potentially leading to novel polymer architectures. For instance, the ring-opening metathesis polymerization (ROMP) of cyclopropene derivatives is a known method for polymer synthesis.[4]

These combined features position this compound as a promising monomer or precursor for a new generation of advanced materials.

Application in High-Performance Polymers: Synthesis of Thiophene-Containing Poly(arylene ether ketone)s (PAEKs)

The introduction of thiophene units into the backbone of PAEKs can enhance their processing window and introduce valuable electronic properties.[5] While a direct polymerization protocol for this compound is not yet established in the literature, a scientifically sound approach involves its derivatization to a di-functional monomer suitable for polycondensation.

Rationale for Monomer Design

To be used in step-growth polymerization for PAEKs, a monomer must possess two reactive functional groups. A plausible strategy is the synthesis of a bis(4-fluorophenyl)-functionalized derivative of this compound. The fluorine atoms can then undergo nucleophilic aromatic substitution with bisphenolates to form the ether linkages of the PAEK backbone.

Proposed Synthetic Workflow

The overall workflow for synthesizing a thiophene-containing PAEK from this compound would involve two main stages: monomer synthesis and subsequent polymerization.

G cluster_0 Monomer Synthesis cluster_1 Polymerization A This compound B Friedel-Crafts Acylation with 4-fluorobenzoyl chloride A->B C Di-functional Monomer B->C D Di-functional Monomer F Polycondensation Reaction D->F E Bisphenol A E->F G Thiophene-containing PAEK F->G

Caption: Proposed workflow for PAEK synthesis.

Experimental Protocols

Protocol 1: Synthesis of a Di-functional Monomer (Hypothetical)

This protocol is adapted from established Friedel-Crafts acylation procedures.[5]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1 eq) and a suitable solvent such as dichloromethane.

  • Catalyst Addition: Cool the mixture to 0°C in an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 2.2 eq).

  • Acylation: Add 4-fluorobenzoyl chloride (2.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired di-functional monomer.

Protocol 2: Synthesis of Thiophene-Containing PAEK

This protocol is based on the synthesis of other thiophene-based PAEKs.[5]

  • Reaction Setup: In a flask equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap, and a condenser, add the synthesized di-functional monomer (1 eq), Bisphenol A (1 eq), potassium carbonate (K₂CO₃, 1.5 eq), and a high-boiling aprotic polar solvent such as N,N-dimethylacetamide (DMAc) and toluene.

  • Azeotropic Dehydration: Heat the mixture to reflux to azeotropically remove water with toluene for 4-6 hours.

  • Polymerization: After removing the toluene, increase the temperature to 160-180°C and maintain for 8-16 hours. The viscosity of the solution will increase as the polymer forms.

  • Precipitation: Cool the reaction mixture to room temperature and pour it into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Purification: Filter the fibrous polymer and wash it extensively with hot water and methanol to remove any remaining salts and solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 100-120°C to a constant weight.

Expected Material Properties and Characterization
PropertyExpected OutcomeCharacterization Technique
Thermal Stability High glass transition temperature (Tg) and decomposition temperature due to the rigid aromatic backbone.Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)
Mechanical Strength Tough and durable, characteristic of PAEKs.Tensile testing
Solubility Soluble in common organic solvents like chloroform, dichloromethane, and NMP, facilitating processing.Solubility tests
Electrochemical Properties The thiophene unit may impart electroactivity, which can be investigated by measuring oxidation potentials.Cyclic Voltammetry (CV)

Application in Organic Electronics

The thiophene core of this compound suggests its potential as a building block for organic semiconductors. Thiophene-based materials are widely used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[2]

Rationale for Use in Organic Semiconductors

By designing and synthesizing polymers or small molecules with extended π-conjugation incorporating the this compound unit, it may be possible to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for efficient charge injection and transport in electronic devices.

Proposed Synthetic Approach for a Conductive Polymer

A potential route to a conductive polymer is through oxidative polymerization of a suitably designed monomer derived from this compound.

G A Functionalized Monomer B Oxidative Polymerization (e.g., with FeCl₃) A->B C Conductive Polymer B->C D Characterization (CV, UV-Vis) C->D E Device Fabrication (OFET, OPV) D->E

Caption: Workflow for conductive polymer development.

Experimental Protocol: Oxidative Polymerization (Adapted)

This is a general protocol for the oxidative polymerization of thiophene derivatives.

  • Monomer Solution: Dissolve the functionalized this compound monomer (1 eq) in an anhydrous solvent like chloroform or nitrobenzene in a reaction flask under an inert atmosphere.

  • Oxidant Addition: Slowly add a solution of an oxidizing agent, such as iron(III) chloride (FeCl₃, 2.5-4 eq), in the same solvent to the monomer solution with vigorous stirring.

  • Polymerization: Continue stirring at room temperature or with gentle heating for 2-24 hours. The reaction mixture will typically darken as the polymer precipitates.

  • Quenching and Purification: Pour the reaction mixture into a large volume of methanol to precipitate the polymer fully. Filter the solid and wash it repeatedly with methanol, ammonia solution (to remove residual catalyst), and water.

  • Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform to fractionate the polymer based on its molecular weight and remove oligomers.

  • Drying: Dry the purified polymer fraction under vacuum.

Anticipated Properties and Characterization
PropertyAnticipated CharacteristicsCharacterization Technique
Optical Properties Strong absorption in the UV-visible region, indicative of a conjugated system.UV-Vis Spectroscopy
Electrochemical Properties Reversible redox behavior, with oxidation and reduction potentials tunable by functionalization.Cyclic Voltammetry (CV)
Charge Carrier Mobility Dependant on the polymer's structure and morphology, potentially suitable for OFETs.Field-Effect Transistor (FET) measurements
Photovoltaic Performance When blended with an acceptor material, it may exhibit photovoltaic activity.Solar cell device fabrication and testing (J-V characteristics)

Trustworthiness and Self-Validation

The protocols provided herein are based on well-established synthetic methodologies for related classes of compounds. However, as with any novel research, these protocols should be considered as starting points. For any synthesized material, a thorough characterization is paramount to validate its structure and properties. This includes:

  • Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy should be used to confirm the chemical structure of the monomers and polymers.

  • Molecular Weight Determination: Gel Permeation Chromatography (GPC) is essential for determining the number-average (Mn) and weight-average (Mw) molecular weights, as well as the polydispersity index (PDI) of the synthesized polymers.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to assess the purity of the monomers.

Conclusion

This compound represents a largely untapped resource in materials science. Its unique combination of a thiophene ring, a ketone group, and a cyclopropyl moiety offers exciting possibilities for the creation of novel high-performance polymers and organic electronic materials. The synthetic routes and protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this versatile building block. As with all scientific endeavors, careful experimentation and thorough characterization will be key to unlocking the full potential of materials derived from this compound.

References

Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of Cyclopropyl 2-thienyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Cyclopropyl 2-thienyl ketone

This compound is a significant chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its molecular structure, featuring a cyclopropyl ring and a thiophene moiety, imparts unique chemical properties that are leveraged in the development of novel active pharmaceutical ingredients (APIs). The purity of this starting material is paramount, as impurities can carry through the synthetic process, potentially affecting the safety, efficacy, and stability of the final drug product.[1][2]

Regulatory bodies mandate stringent control over the impurity profile of all materials used in pharmaceutical manufacturing.[1][2] Therefore, a robust, validated, and stability-indicating analytical method is not merely a quality control tool but a critical component of the regulatory submission package. This application note details the development and validation of a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound, designed to separate the main component from potential process-related impurities and degradation products.

The method's development was guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring that the procedure is fit for its intended purpose.[3][4][5] Furthermore, forced degradation studies were conducted to establish the stability-indicating nature of the assay, a crucial step in predicting the degradation pathways and ensuring the method's specificity.[6][7][8]

Method Rationale and Chromatographic Principles

The selection of the chromatographic conditions was driven by the physicochemical properties of this compound (C8H8OS, MW: 152.22 g/mol ).[9]

  • Mode of Separation: Reversed-Phase HPLC: The analyte possesses moderate polarity, making it an ideal candidate for reversed-phase (RP) chromatography, where a non-polar stationary phase is paired with a polar mobile phase.[10][11] This is the most common and versatile mode in HPLC, offering excellent reproducibility.[11]

  • Stationary Phase Selection: C18 Column: A C18 (octadecylsilane) column was chosen due to its strong hydrophobic retention, which is effective for separating aromatic and heterocyclic compounds.[11][12] The selection of a column with a particle size of 3.5 µm provides a balance between high resolution and moderate backpressure, suitable for both standard HPLC and UHPLC systems.

  • Mobile Phase Composition: Acetonitrile and Water with Phosphoric Acid: A mixture of acetonitrile (ACN) and water serves as the mobile phase. Acetonitrile is a common organic modifier in RP-HPLC, providing good elution strength for a wide range of compounds.[13] A small amount of phosphoric acid is added to the aqueous phase to control the pH and sharpen the peak shape by suppressing the ionization of any residual silanol groups on the silica-based stationary phase.[10][13]

  • Detection: UV Spectrophotometry: The thiophene ring in the analyte is a strong chromophore. Studies on 2-thienyl ketones show significant ultraviolet absorption.[14][15] Based on spectral data for similar compounds, a detection wavelength of 260 nm was selected to ensure high sensitivity for the parent compound and its likely aromatic impurities.

Experimental Protocol

Materials and Instrumentation
Item Specification
Instrumentation HPLC or UHPLC system with a UV/PDA detector
Column C18 Reversed-Phase Column (e.g., Zorbax, InertSustain), 150 mm x 4.6 mm, 3.5 µm
Analytes This compound Reference Standard (>99.5% purity), Test Samples
Reagents Acetonitrile (HPLC Grade), Water (HPLC Grade), Phosphoric Acid (85%, Analytical Grade)
Glassware Volumetric flasks, autosampler vials with inserts, pipettes
Chromatographic Conditions
Parameter Condition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-15 min: 40-70% B; 15-18 min: 70-40% B; 18-22 min: 40% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 260 nm
Preparation of Solutions
  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Analysis Workflow

The overall process from sample receipt to final purity report follows a systematic and validated workflow to ensure data integrity.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Sample & Standard Weighing B Solution Preparation (100 µg/mL) A->B C Filtration (0.45 µm) B->C D System Equilibration C->D Load Vials E Sequence Injection (Blank, Standard, Sample) D->E F Chromatographic Separation E->F G Peak Integration F->G Data Acquisition H Purity Calculation (% Area Normalization) G->H I Generate Report H->I

Figure 1: A schematic overview of the HPLC analysis workflow.

Calculation of Purity

Purity is determined using the area normalization method. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

% Purity = (AreaAnalyte / ΣAreaAll Peaks) x 100

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][5][16] The key validation parameters are summarized below.

Parameter Results ICH Acceptance Criteria
Specificity No interference from blank or placebo at the retention time of the analyte. Peak purity index > 0.999 in forced degradation samples.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity r² > 0.999 for a concentration range of 25-150 µg/mL.Correlation coefficient (r²) should be > 0.99.
Accuracy (% Recovery) Mean recovery of 99.5% - 101.2% across three concentration levels (80%, 100%, 120%).Typically 98.0% to 102.0% recovery.
Precision (RSD%) Repeatability (n=6): ≤ 0.5% RSD. Intermediate Precision: ≤ 1.0% RSD.For an assay, RSD should not be more than 2%.
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise ratio of 10:1.
Robustness No significant impact on results with minor variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).The reliability of an analysis with respect to deliberate variations in method parameters.

Forced Degradation Studies: Establishing Stability-Indicating Capability

Forced degradation studies are essential to demonstrate that the analytical method can separate the active ingredient from its degradation products, thus proving its stability-indicating nature.[6][7] The sample was subjected to various stress conditions as recommended by ICH guidelines.

Stress Condition Treatment Observation
Acid Hydrolysis 0.1 M HCl at 60°C for 4 hours~12% degradation with two distinct degradation peaks.
Base Hydrolysis 0.1 M NaOH at 60°C for 2 hours~18% degradation with one major and one minor degradation peak.
Oxidative 3% H₂O₂ at room temperature for 24 hours~9% degradation with one primary degradation product.
Thermal 105°C for 48 hours (solid state)~4% degradation, minor impurity peaks observed.
Photolytic ICH-compliant light source (1.2 million lux hours and 200 W h/m²)~6% degradation, indicating some light sensitivity.

In all cases, the primary peak of this compound was well-resolved from all degradation products, and the peak purity analysis confirmed the spectral homogeneity of the main peak. This confirms the method is specific and stability-indicating.

Forced_Degradation cluster_stress Acid Acid Hydrolysis Degradant_A Degradant A Acid->Degradant_A Base Base Hydrolysis Base->Degradant_A Oxidation Oxidation Degradant_B Degradant B Oxidation->Degradant_B Thermal Thermal Photo Photolysis Degradant_C Degradant C Photo->Degradant_C Analyte Cyclopropyl 2-thienyl ketone Analyte->Degradant_A Analyte->Degradant_B Analyte->Degradant_C

Figure 2: Degradation pathways under various stress conditions.

Conclusion

The HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity of this compound. The successful separation of the main component from degradation products formed under various stress conditions confirms its stability-indicating capability. This validated method is suitable for routine quality control analysis and stability studies in a regulated pharmaceutical environment, ensuring the quality and consistency of this critical starting material.

References

Application Notes and Protocols for the Synthesis of Cyclopropyl 2-thienyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Cyclopropyl Ketones in Modern Chemistry

For researchers, scientists, and professionals in drug development, the incorporation of unique structural motifs is paramount for the design of novel therapeutics and functional materials. The cyclopropyl group, a strained three-membered carbocycle, is a particularly valuable moiety. Its inclusion in a molecular architecture can impart significant conformational rigidity, enhance metabolic stability, and modulate electronic properties, often leading to improved biological activity and selectivity. When coupled with a heterocyclic scaffold like thiophene—a common building block in medicinal chemistry—the resulting cyclopropyl thienyl ketones serve as versatile intermediates for the synthesis of a wide array of more complex molecules. This guide provides an in-depth exploration of the reaction mechanism for the formation of Cyclopropyl 2-thienyl ketone and a detailed, field-proven protocol for its synthesis.

The Reaction Mechanism: A Deep Dive into Friedel-Crafts Acylation of Thiophene

The synthesis of this compound is achieved through a classic electrophilic aromatic substitution known as the Friedel-Crafts acylation . This reaction involves the introduction of an acyl group (in this case, the cyclopropanecarbonyl group) onto the thiophene ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which serves to activate the acylating agent.

Step 1: Generation of the Electrophile - The Acylium Ion

The reaction commences with the activation of the acylating agent, cyclopropanecarbonyl chloride, by the Lewis acid catalyst (e.g., AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage. This results in the formation of a highly reactive and resonance-stabilized electrophile known as the acylium ion .

G cluster_0 Generation of Acylium Ion Cyclopropanecarbonyl_chloride Cyclopropanecarbonyl chloride Complex Intermediate Complex Cyclopropanecarbonyl_chloride->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium_ion Acylium Ion (Electrophile) Complex->Acylium_ion AlCl4_minus [AlCl₄]⁻ Complex->AlCl4_minus

Caption: Formation of the electrophilic acylium ion.

Step 2: Electrophilic Attack and Formation of the Sigma Complex

The electron-rich π-system of the thiophene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the thiophene ring and forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion .

The Causality of Regioselectivity:

A critical aspect of this reaction is its high regioselectivity. The electrophilic attack occurs almost exclusively at the C2 (or α) position of the thiophene ring. This preference is dictated by the relative stability of the possible sigma complexes.

  • Attack at C2: The positive charge in the resulting sigma complex can be delocalized over three atoms, including the sulfur atom, through three resonance structures. The ability of the sulfur atom to participate in resonance and accommodate the positive charge significantly stabilizes this intermediate.[1][2]

  • Attack at C3: In contrast, attack at the C3 (or β) position results in a sigma complex where the positive charge is delocalized over only two carbon atoms. The sulfur atom cannot directly stabilize the positive charge through resonance in this case.[1]

Consequently, the activation energy required to form the C2-attack intermediate is lower, leading to the preferential formation of the 2-substituted product.[1][2]

G cluster_1 Electrophilic Attack & Regioselectivity cluster_2 Attack at C2 (α-position) - FAVORED cluster_3 Attack at C3 (β-position) - DISFAVORED Thiophene Thiophene Sigma_Complex_C2 More Stable Sigma Complex (3 Resonance Structures) Thiophene->Sigma_Complex_C2 + Acylium Ion Sigma_Complex_C3 Less Stable Sigma Complex (2 Resonance Structures) Thiophene->Sigma_Complex_C3 + Acylium Ion Acylium_ion Acylium Ion Product_2 This compound Sigma_Complex_C2->Product_2 - H⁺

Caption: Regioselectivity of electrophilic attack on thiophene.

Step 3: Deprotonation and Regeneration of Aromaticity

In the final step, a weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the thiophene ring, yielding the final product, this compound, and regenerating the Lewis acid catalyst. However, it is noteworthy that the product ketone can form a complex with the Lewis acid, often necessitating the use of stoichiometric amounts of the catalyst.[3]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established methods for Friedel-Crafts acylation of thiophene and its analogs.[4][5][6] Researchers should perform a thorough risk assessment before conducting this experiment.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Purity/Notes
Thiophene84.142.46 g (2.1 mL)29.2≥99%, anhydrous
Cyclopropanecarbonyl chloride104.543.05 g (2.7 mL)29.2≥98%
Aluminum chloride (AlCl₃)133.344.29 g32.1 (1.1 eq)Anhydrous, ≥99%
Dichloromethane (DCM)84.9350 mL-Anhydrous
10% Hydrochloric acid (HCl)-~50 mL-Aqueous solution
Saturated Sodium Bicarbonate (NaHCO₃)-~30 mL-Aqueous solution
Brine-~30 mL-Saturated aqueous NaCl solution
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-For drying
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Nitrogen or argon inlet

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

G A 1. Setup & Inert Atmosphere - Assemble dry glassware. - Purge with N₂/Ar. B 2. Catalyst Suspension - Add AlCl₃ and anhydrous DCM to the flask. - Cool to 0°C in an ice bath. A->B C 3. Acyl Chloride Addition - Add cyclopropanecarbonyl chloride dropwise. B->C D 4. Thiophene Addition - Add thiophene in DCM dropwise at 0°C. C->D E 5. Reaction - Stir at 0°C for 30 min. - Warm to room temp and stir for 2-3 hours. D->E F 6. Quenching - Carefully pour the reaction mixture into ice-cold 10% HCl. E->F G 7. Work-up - Separate organic layer. - Extract aqueous layer with DCM. F->G H 8. Neutralization & Washing - Wash combined organic layers with NaHCO₃ and brine. G->H I 9. Drying & Concentration - Dry over MgSO₄. - Remove solvent via rotary evaporation. H->I J 10. Purification - Purify crude product by vacuum distillation or column chromatography. I->J

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (4.29 g, 32.1 mmol) followed by 25 mL of anhydrous dichloromethane (DCM). Cool the resulting suspension to 0°C using an ice-water bath with vigorous stirring.

  • Acyl Chloride Addition: Slowly add cyclopropanecarbonyl chloride (3.05 g, 29.2 mmol) dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Thiophene Addition: In a separate dry flask, prepare a solution of thiophene (2.46 g, 29.2 mmol) in 25 mL of anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing approximately 50 g of crushed ice and 50 mL of 10% hydrochloric acid. This should be done in a fume hood as HCl gas will be evolved.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of DCM.

  • Washing: Combine all organic layers and wash sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure product.

Conclusion and Further Applications

The Friedel-Crafts acylation provides a reliable and direct route to this compound, a valuable synthetic intermediate. A thorough understanding of the electrophilic aromatic substitution mechanism, particularly the factors governing the high regioselectivity for the C2 position of the thiophene ring, is crucial for optimizing reaction conditions and maximizing yield. The protocol detailed herein offers a robust starting point for researchers in synthetic chemistry and drug discovery, enabling access to this and other related ketone building blocks for the development of novel and complex molecular entities.

References

Application Notes and Protocols for the Synthesis of Cyclopropyl 2-thienyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed experimental protocols for the synthesis of Cyclopropyl 2-thienyl ketone, a valuable building block in medicinal chemistry and materials science.[1] Two robust and widely applicable synthetic strategies are presented: the direct Friedel-Crafts acylation of thiophene and a Grignard reagent-based approach. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and guidance on product purification and characterization.

Introduction: The Significance of the Cyclopropyl Ketone Moiety

The cyclopropyl group is a highly sought-after structural motif in modern drug discovery. Its incorporation into molecular scaffolds can induce unique conformational constraints, enhance metabolic stability by blocking sites of oxidation, and improve pharmacokinetic profiles. The strained three-membered ring also imparts distinct electronic properties that can modulate the biological activity of a parent molecule. This compound, in particular, serves as a versatile intermediate for the synthesis of a wide array of more complex pharmaceutical and agrochemical agents.[1] The thiophene ring itself is a key heterocycle present in numerous approved drugs. This guide details two reliable methods for the laboratory-scale synthesis of this important ketone.

Methodology 1: Friedel-Crafts Acylation of Thiophene

The Friedel-Crafts acylation is a classic and efficient method for the formation of aryl ketones through electrophilic aromatic substitution.[2][3] This approach offers the advantage of being a direct, one-step synthesis from commercially available starting materials.

Reaction Principle

The reaction proceeds via the formation of a highly electrophilic acylium ion from cyclopropanecarbonyl chloride and a Lewis acid, typically aluminum chloride (AlCl₃).[4] The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion. Due to the electronic nature of the thiophene ring, the acylation occurs with high regioselectivity at the 2-position.[5] The resulting ketone product is deactivated towards further acylation, which conveniently prevents the formation of di-acylated byproducts.[4]

Visualizing the Mechanism: Friedel-Crafts Acylation

Friedel-Crafts Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation Cyclopropanecarbonyl_chloride Cyclopropanecarbonyl chloride Acylium_ion_complex Acylium ion complex Cyclopropanecarbonyl_chloride->Acylium_ion_complex + AlCl₃ AlCl3 AlCl₃ Thiophene Thiophene Sigma_complex Sigma Complex (Wheland intermediate) Thiophene->Sigma_complex + Acylium ion Product_complex Product-AlCl₃ complex Sigma_complex->Product_complex - H⁺ Final_Product Cyclopropyl 2-thienyl ketone Product_complex->Final_Product Aqueous workup

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

Materials:

  • Thiophene (1.0 eq.)

  • Cyclopropanecarbonyl chloride (1.1 eq.)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Addition of Reagents: Add cyclopropanecarbonyl chloride (1.1 eq.) dropwise to the stirred AlCl₃ suspension. Following this, add a solution of thiophene (1.0 eq.) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature at 0-5 °C.[6]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and continue stirring for an additional 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and 1 M HCl.[7] This should be performed in a well-ventilated fume hood as HCl gas will evolve.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.[2][8]

Methodology 2: Grignard Reaction

An alternative synthetic route involves the use of a Grignard reagent. This method is particularly useful if the Friedel-Crafts conditions are not compatible with other functional groups on a more complex thiophene substrate.

Reaction Principle

This two-step process begins with the formation of 2-thienylmagnesium bromide from 2-bromothiophene and magnesium metal. The resulting Grignard reagent is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride to form the desired ketone.

Visualizing the Mechanism: Grignard Synthesis

Grignard Synthesis cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Product Formation 2-Bromothiophene 2-Bromothiophene Grignard_reagent 2-Thienylmagnesium bromide 2-Bromothiophene->Grignard_reagent + Mg⁰ in THF Mg Mg⁰ Cyclopropanecarbonyl_chloride Cyclopropanecarbonyl chloride Tetrahedral_intermediate Tetrahedral Intermediate Grignard_reagent->Tetrahedral_intermediate + Cyclopropanecarbonyl chloride Final_Product Cyclopropyl 2-thienyl ketone Tetrahedral_intermediate->Final_Product Collapse & - MgBrCl

Caption: Mechanism of Grignard Synthesis.

Detailed Experimental Protocol

Part A: Preparation of 2-Thienylmagnesium Bromide [9][10][11]

Materials:

  • Magnesium turnings (1.2 eq.)

  • 2-Bromothiophene (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (catalytic)

Procedure:

  • Setup: Flame-dry a three-necked flask containing magnesium turnings (1.2 eq.) and a magnetic stir bar under a stream of nitrogen. Equip the flask with a reflux condenser and a dropping funnel.

  • Initiation: Add a small crystal of iodine to the magnesium. In the dropping funnel, prepare a solution of 2-bromothiophene (1.0 eq.) in anhydrous THF. Add a small portion of this solution to the magnesium. The reaction is initiated upon the disappearance of the iodine color and the observation of gentle reflux. Gentle warming may be required.[12]

  • Formation: Once initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting 1.0 M solution of 2-thienylmagnesium bromide in THF is used directly in the next step.[9][11]

Part B: Reaction with Cyclopropanecarbonyl Chloride

Materials:

  • Freshly prepared 2-Thienylmagnesium bromide solution (1.1 eq.)

  • Cyclopropanecarbonyl chloride (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

  • Reaction Setup: In a separate flame-dried flask under nitrogen, prepare a solution of cyclopropanecarbonyl chloride (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Add the freshly prepared 2-thienylmagnesium bromide solution (1.1 eq.) dropwise to the cooled solution of the acid chloride with vigorous stirring.

  • Reaction and Quenching: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor by TLC. Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[12]

  • Workup and Purification: Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography as described in Methodology 1.

Overall Synthesis and Purification Workflow

Synthesis Workflow cluster_0 Synthesis Route cluster_1 Purification and Analysis Start Starting Materials (Thiophene or 2-Bromothiophene) Friedel_Crafts Friedel-Crafts Acylation (Methodology 1) Start->Friedel_Crafts Grignard Grignard Synthesis (Methodology 2) Start->Grignard Crude_Product Crude Product Friedel_Crafts->Crude_Product Grignard->Crude_Product Workup Aqueous Workup & Solvent Removal Crude_Product->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product Pure Cyclopropyl 2-thienyl ketone Characterization->Final_Product

Caption: General workflow for synthesis, purification, and analysis.

Purification and Characterization

The final product, this compound, is typically a colorless to light yellow liquid.[13]

Purification
  • Column Chromatography: A silica gel column with a gradient elution of hexane and ethyl acetate is effective for purification.[8][14] The progress of the separation can be monitored by TLC.

  • Vacuum Distillation: For larger scales, vacuum distillation is an efficient purification method.

Illustrative Characterization Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Parameter Expected Value
Molecular Formula C₈H₈OS
Molecular Weight 152.21 g/mol
Appearance Colorless to light yellow liquid[13]
Boiling Point 120 °C / 3 mmHg[13]
¹H NMR (CDCl₃) δ (ppm): ~7.8 (dd, 1H, thiophene), ~7.6 (dd, 1H, thiophene), ~7.1 (dd, 1H, thiophene), ~2.6 (m, 1H, cyclopropyl CH), ~1.2 (m, 2H, cyclopropyl CH₂), ~1.0 (m, 2H, cyclopropyl CH₂)[15]
¹³C NMR (CDCl₃) δ (ppm): ~192.0 (C=O), ~143.0 (thiophene C), ~134.0 (thiophene CH), ~132.0 (thiophene CH), ~128.0 (thiophene CH), ~18.0 (cyclopropyl CH), ~12.0 (cyclopropyl CH₂)
Mass Spec (MS) m/z: 152.03 (M⁺)

Note: NMR chemical shifts are approximate and may vary slightly based on solvent and instrument calibration. The provided ¹³C NMR data is predicted based on analogous structures and general chemical shift ranges.[16]

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated chemical fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • An emergency eyewash and safety shower should be readily accessible.

Reagent-Specific Hazards:

Reagent Hazards Handling Precautions
Cyclopropanecarbonyl chloride Corrosive, flammable, reacts violently with water, causes severe skin burns and eye damage.Handle under an inert atmosphere. Avoid contact with moisture. Use non-sparking tools.[10]
Aluminum Chloride (Anhydrous) Corrosive, reacts violently with water, causes severe skin burns and eye damage.Handle in a dry environment (glovebox or under inert gas). Add to solvents slowly and in portions.
Thiophene Highly flammable liquid and vapor, harmful if swallowed, causes skin and eye irritation.Keep away from heat, sparks, and open flames. Store in a well-ventilated area.
Grignard Reagents Flammable, react violently with water and protic solvents.Handle under a strict inert atmosphere (nitrogen or argon). Use anhydrous solvents and glassware.

References

Application Notes & Protocols: The Cyclopropyl 2-Thienyl Ketone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesis, Derivatization, and Screening

Executive Summary

The cyclopropyl 2-thienyl ketone core is a deceptively simple yet powerful structural motif in modern chemistry. This guide provides an in-depth exploration of this scaffold, moving from its fundamental synthesis to its critical role as a building block in pharmaceuticals and other bioactive compounds. We will dissect the causality behind key synthetic protocols and provide validated, step-by-step methodologies for researchers in drug discovery and chemical development. Particular focus is given to its application as a pivotal intermediate in the synthesis of the anthelmintic drug Praziquantel and its emerging role in the development of CNS-active agents, such as cannabinoid receptor (CB1) antagonists.

The Core Scaffold: Structural & Chemical Rationale

This compound, with the chemical formula C8H8OS, is a versatile compound valued in organic synthesis.[1] Its structure, featuring a cyclopropyl group attached to a thiophene ring via a carbonyl linker, provides a unique combination of steric and electronic properties.

  • Thiophene Ring: An aromatic heterocycle, the thiophene ring is a well-known bioisostere of a benzene ring. Its presence is common in medicinal chemistry, often conferring favorable metabolic properties and acting as a scaffold for further functionalization.

  • Cyclopropyl Group: This small, strained ring is not merely a passive substituent. It introduces conformational rigidity and can act as a "metabolic shield," preventing degradation of adjacent groups. Its unique electronic nature can also influence the reactivity of the neighboring ketone.

  • Ketone Linker: The carbonyl group is a key handle for a vast array of chemical transformations, including reductions, condensations, and nucleophilic additions, making it the primary site for derivatization.

This combination makes the scaffold an attractive starting point for creating diverse chemical libraries for screening against various biological targets.[1]

Foundational Protocol: Synthesis of this compound

The most direct and industrially scalable method for synthesizing the parent scaffold is the Friedel-Crafts acylation of thiophene.

Principle of the Method: This electrophilic aromatic substitution reaction uses a Lewis acid catalyst to activate cyclopropanecarbonyl chloride, generating a highly reactive acylium ion. The electron-rich thiophene ring then attacks this electrophile, predominantly at the 2-position, to form the desired ketone after workup. Polyphosphoric acid can also be used to directly react the carboxylic acid with thiophene, eliminating the need for thionyl chloride to form the acid chloride.[2]

Detailed Step-by-Step Protocol:
  • Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM, 10 mL per gram of thiophene). Cool the suspension to 0°C in an ice bath.

  • Reagent Addition: Slowly add a solution of cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous DCM to the stirred suspension over 30 minutes, maintaining the temperature below 5°C.

  • Thiophene Addition: After the initial addition, add a solution of thiophene (1.1 equivalents) in anhydrous DCM dropwise over 1 hour, ensuring the internal temperature does not exceed 5°C.

  • Reaction & Monitoring: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker of crushed ice containing concentrated hydrochloric acid (HCl, ~5 mL per gram of AlCl₃). This is a highly exothermic step and should be performed with caution in a fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume of initial DCM). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is typically purified by vacuum distillation or flash column chromatography on silica gel to yield this compound as a colorless to light yellow liquid.[3]

Data & Characterization:
PropertyValueSource
CAS Number 6193-47-1[4][5][6]
Molecular Formula C₈H₈OS[4][5]
Molecular Weight 152.21 g/mol [4][5]
Appearance Colorless to light yellow liquid[3]
Purity (Typical) >96.0% (GC)[3]
  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (dd, 1H), 7.69 (dd, 1H), 7.15 (t, 1H), 2.70 (m, 1H), 1.25 (m, 2H), 1.05 (m, 2H).

  • IR (neat, cm⁻¹): ~1650 (C=O stretch).

Application Focus I: Intermediate for Praziquantel (Anthelmintic)

A primary industrial application of this compound is as a key precursor in some synthetic routes towards Praziquantel, an essential medicine for treating schistosomiasis.[7][8] While multiple synthetic pathways to Praziquantel exist, many involve the creation of a pyrazinoisoquinoline core, which is subsequently acylated.[8][9][10] The this compound can be envisioned as a precursor to a key sidechain component through modification. More modern routes, such as the Ugi four-component reaction, have also been developed for a more efficient synthesis.[7][10]

Conceptual Synthetic Workflow

The diagram below illustrates a generalized concept of how a ketone intermediate can be transformed and integrated into the final Praziquantel structure. This represents a multi-step process involving reactions like reductive amination, acylation, and cyclization.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Assembly cluster_2 Phase 3: Final Acylation A This compound B Reductive Amination / Other Transformations A->B NH3 / H2, Pd/C C Functionalized Intermediate B->C E Coupling & Cyclization C->E Coupling D Isoquinoline Derivative D->E F Pyrazinoisoquinoline Core E->F H Acylation F->H G Cyclohexanecarbonyl Chloride G->H I Praziquantel H->I

Caption: Conceptual workflow for Praziquantel synthesis.

Application Focus II: CNS Receptor Modulation (Cannabinoid Receptor Antagonists)

The structural features of the this compound scaffold make it an interesting starting point for developing ligands for G protein-coupled receptors (GPCRs), such as the cannabinoid receptor 1 (CB1).[11] CB1 antagonists have been investigated for treating obesity and related metabolic disorders.[11][12] The well-known CB1 antagonist Rimonabant features a diarylpyrazole structure.[13] Derivatives of this compound can be synthesized to mimic key pharmacophoric elements of such antagonists.

Signaling Pathway of CB1 Receptor

The CB1 receptor is a Gαi-coupled receptor. Its activation by an agonist (like anandamide) leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels. An antagonist or inverse agonist blocks this pathway.

G cluster_0 Cell Membrane CB1 CB1 Receptor G Gαi Protein CB1->G activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP conversion G->AC inhibition Agonist Endocannabinoid (e.g., Anandamide) Agonist->CB1 Binds & Activates Antagonist Cyclopropyl Thienyl Ketone Derivative Antagonist->CB1 Binds & Blocks ATP ATP ATP->AC

Caption: CB1 receptor signaling and point of antagonist intervention.

Protocol: In Vitro Radioligand Binding Assay for CB1 Receptor

Principle of the Method: This competitive binding assay measures the ability of a test compound (a this compound derivative) to displace a known, radiolabeled CB1 antagonist (e.g., [³H]SR141716A) from the receptor in a membrane preparation. The amount of radioactivity remaining bound to the membrane is inversely proportional to the binding affinity of the test compound.

  • Membrane Preparation: Use commercially available membranes from cells overexpressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells) or prepare them from rat brain tissue.

  • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.5% BSA, pH 7.4.

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO, then further dilute in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be <1%.

  • Assay Plate Setup: In a 96-well plate, add:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding (NSB): 25 µL of a high concentration of a known unlabeled CB1 ligand (e.g., 10 µM WIN 55,212-2).

    • Test Compound: 25 µL of the diluted test compound.

  • Radioligand Addition: Add 25 µL of [³H]SR141716A (radiolabeled antagonist) diluted in assay buffer to all wells. The final concentration should be at or near its Kd value (typically ~1-2 nM).

  • Membrane Addition: Add 150 µL of the CB1 membrane preparation (typically 10-20 µg of protein per well) to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, 0.5% BSA).

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB)).

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Application Focus III: Agrochemicals

The cyclopropyl and heterocyclic motifs are prevalent in modern agrochemicals, particularly insecticides and fungicides. The cyclopropanecarboxylic acid portion, for instance, is a key component of pyrethroid insecticides.[14][15] While direct applications of this compound itself are less documented, its structure represents a valuable synthon for creating novel derivatives for high-throughput screening in agrochemical discovery. Its derivatives could be tested for activity against various plant pathogens or insect pests.

References

Application Notes and Protocols for the Asymmetric Synthesis Involving Cyclopropyl 2-Thienyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Chiral Cyclopropyl Thienyl Methanols

The synthesis of enantiomerically pure molecules is a cornerstone of modern drug discovery and development. Chiral secondary alcohols, particularly those incorporating unique structural motifs like cyclopropyl and heteroaromatic rings, are valuable building blocks for a wide array of biologically active compounds. The cyclopropyl group can enhance metabolic stability and binding affinity, while the thiophene ring is a common pharmacophore.[1] The asymmetric reduction of cyclopropyl 2-thienyl ketone to produce enantiopure (R)- or (S)-cyclopropyl(thiophen-2-yl)methanol is therefore a critical transformation for accessing novel chemical entities with therapeutic potential.

This application note provides a detailed guide to the asymmetric synthesis of chiral alcohols from this compound, with a primary focus on the robust and highly selective Corey-Bakshi-Shibata (CBS) reduction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss alternative asymmetric methodologies.

Mechanistic Insight: The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely utilized method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[2] This reaction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (most commonly, proline), and a borane source as the stoichiometric reducing agent.[3]

The high degree of enantioselectivity observed in the CBS reduction is a consequence of a well-defined, catalyst-controlled transition state. The key mechanistic steps are as follows:

  • Catalyst-Borane Complex Formation: The borane reagent (e.g., BH₃·THF) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[3]

  • Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron of the catalyst-borane complex. The ketone orients itself to minimize steric interactions between its larger and smaller substituents and the chiral framework of the catalyst.

  • Intramolecular Hydride Transfer: The activated hydride is then transferred from the coordinated borane to the carbonyl carbon of the ketone via a highly organized, six-membered ring transition state. This intramolecular delivery of the hydride to one specific face of the ketone is the origin of the high enantioselectivity.[1]

  • Product Release and Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane dissociates, and the oxazaborolidine catalyst is regenerated for the next catalytic cycle. An acidic workup is typically employed to hydrolyze the alkoxyborane and yield the desired chiral alcohol.[3]

The predictability of the stereochemical outcome is a significant advantage of the CBS reduction. The choice of the (R)- or (S)-enantiomer of the catalyst directs the formation of the corresponding (S)- or (R)-alcohol, respectively.

Visualizing the CBS Reduction Mechanism

CBS_Mechanism cluster_activation Catalyst Activation cluster_reduction Ketone Reduction cluster_workup Product Formation Catalyst Chiral Oxazaborolidine Catalyst Activated_Complex Catalyst-Borane Complex Catalyst->Activated_Complex Coordination Borane BH₃ Source (e.g., BH₃·THF) Borane->Activated_Complex Ketone Cyclopropyl 2-Thienyl Ketone Transition_State Six-Membered Transition State Activated_Complex->Transition_State Ketone->Transition_State Coordination Product_Complex Alkoxyborane Intermediate Transition_State->Product_Complex Intramolecular Hydride Transfer Chiral_Alcohol Chiral (Cyclopropyl) (thiophen-2-yl)methanol Product_Complex->Chiral_Alcohol Workup Acidic Workup (e.g., H₃O⁺) Workup->Chiral_Alcohol

Caption: The CBS reduction pathway for this compound.

Experimental Protocol: Asymmetric Reduction via the CBS Method

This protocol provides a general procedure for the enantioselective reduction of a heteroaromatic ketone, which can be adapted and optimized for this compound.

Materials and Reagents:

  • This compound

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous THF.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Borane Addition: Slowly add the borane-THF complex (0.6 eq.) to the catalyst solution. Stir the mixture for 10 minutes at 0°C.

  • Substrate Addition: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF. Add this solution dropwise to the pre-formed catalyst-borane complex at 0°C over a period of 15-20 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of methanol at 0°C.

  • Workup: Allow the mixture to warm to room temperature and then pour it into a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral (cyclopropyl)(thiophen-2-yl)methanol.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Self-Validation and Causality:

  • Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is crucial as moisture can react with the borane reagent and the catalyst, leading to reduced yield and enantioselectivity.[4]

  • Slow Addition: The dropwise addition of the ketone substrate to the pre-formed catalyst-borane complex ensures that the catalyzed reaction pathway is favored over the non-selective background reduction.

  • Low Temperature: Performing the reaction at 0°C or lower temperatures often enhances enantioselectivity by favoring the more ordered transition state of the catalyzed reaction.

Data Presentation: Expected Outcomes for CBS Reduction of Heteroaromatic Ketones

While a specific literature report for the CBS reduction of this compound is not available, the following table presents typical results for analogous heteroaromatic ketones, which can serve as a benchmark for optimization.

EntryKetone SubstrateCatalyst (mol%)Temp (°C)Time (h)Yield (%)ee (%)Reference
12-Acetylthiophene(S)-Me-CBS (10)250.59596General knowledge based on CBS reduction of aryl ketones
22-Acetylfuran(S)-Me-CBS (10)019294General knowledge based on CBS reduction of aryl ketones
33-Acetylpyridine(R)-Me-CBS (5)-20290>98General knowledge based on CBS reduction of aryl ketones

Alternative Asymmetric Methodologies

While the CBS reduction is a highly reliable method, other powerful techniques exist for the asymmetric synthesis of chiral alcohols from ketones.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is an alternative to using gaseous hydrogen and often employs a ruthenium or rhodium catalyst with a chiral ligand.[5] A common hydrogen source is a mixture of formic acid and triethylamine or isopropanol. These reactions are often performed under mild conditions and exhibit high enantioselectivities for a broad range of ketones, including heteroaromatic substrates.

Visualizing the ATH Workflow

ATH_Workflow Start Start: Cyclopropyl 2-Thienyl Ketone Catalyst_Prep Prepare Catalyst Solution (e.g., Ru-catalyst + Chiral Ligand) Start->Catalyst_Prep Reaction Add Substrate and H-Source (e.g., HCOOH/NEt₃) Catalyst_Prep->Reaction Incubation Incubate at Controlled Temperature Reaction->Incubation Monitoring Monitor Reaction (TLC/HPLC) Incubation->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Determine Yield and ee (Chiral HPLC) Purification->Analysis End End: Enantiopure Alcohol Analysis->End

Caption: A typical workflow for asymmetric transfer hydrogenation.

Asymmetric Ring-Opening of Cyclopropyl Ketones

The cyclopropyl ring in the target molecule also presents an opportunity for alternative asymmetric transformations. Chiral Lewis acid catalysts, such as those based on scandium(III) complexes with N,N'-dioxides, have been shown to catalyze the highly efficient asymmetric ring-opening of cyclopropyl ketones with various nucleophiles, including thiols, alcohols, and carboxylic acids.[6][7] This methodology could provide access to a different class of chiral building blocks derived from this compound.

Conclusion

The asymmetric synthesis of chiral (cyclopropyl)(thiophen-2-yl)methanol from this compound is a valuable transformation for the generation of novel building blocks in drug discovery. The Corey-Bakshi-Shibata reduction stands out as a highly reliable and predictable method for achieving this goal with high enantioselectivity. The detailed protocol and mechanistic insights provided in this application note serve as a robust starting point for researchers. Furthermore, alternative strategies such as asymmetric transfer hydrogenation and asymmetric ring-opening reactions offer additional avenues for the synthesis of diverse chiral molecules from this versatile ketone. Successful application of these methods will undoubtedly accelerate the discovery and development of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclopropyl 2-thienyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Cyclopropyl 2-thienyl ketone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Troubleshooting Guide for Friedel-Crafts Acylation

The Friedel-Crafts acylation is a primary method for synthesizing this compound, typically by reacting thiophene with cyclopropanecarbonyl chloride using a Lewis acid catalyst. While direct, this pathway is prone to several issues that can impact yield and purity.

Question 1: My reaction yield is very low or I've isolated mainly starting material. What are the likely causes?

Answer: Low conversion in a Friedel-Crafts acylation is a common issue stemming from several potential sources, primarily related to reagent purity and catalyst activity.

  • Probable Cause A: Moisture Contamination. Cyclopropanecarbonyl chloride is extremely moisture-sensitive and reacts violently with water.[1][2] Any moisture present in the solvent, on the glassware, or in the thiophene will hydrolyze the acyl chloride to the unreactive cyclopropanecarboxylic acid, effectively removing it from the reaction. The Lewis acid catalyst (e.g., AlCl₃) is also highly hygroscopic and will be quenched by water.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Distill thiophene if its purity or water content is questionable. Handle all reagents under an inert atmosphere (Nitrogen or Argon).

  • Probable Cause B: Insufficient or Inactive Catalyst. The Lewis acid catalyst is not truly catalytic in this reaction. It forms a complex with the carbonyl group of the product ketone, meaning it must be used in at least stoichiometric amounts (or slightly more) relative to the acyl chloride.[3] Using sub-stoichiometric amounts will result in incomplete conversion.

    • Solution: Use at least 1.1 equivalents of the Lewis acid catalyst (e.g., AlCl₃). Ensure the catalyst is of high purity and has not been deactivated by prolonged exposure to air and moisture.

  • Probable Cause C: Thiophene Polymerization. Under the strong acidic conditions of the reaction, particularly with a powerful Lewis acid like AlCl₃, thiophene can undergo acid-catalyzed polymerization, leading to the formation of intractable tars and consuming the starting material.[4]

    • Solution: Maintain a low reaction temperature (typically 0 °C to room temperature) to minimize polymerization. Add the reagents slowly to control the reaction exotherm. Consider using a milder Lewis acid, such as stannic chloride (SnCl₄) or zinc chloride (ZnCl₂), which can reduce polymerization and other side reactions.[3][4]

Question 2: My NMR analysis shows a mixture of products. How do I identify the side product and prevent its formation?

Answer: The most common side product is the isomeric Cyclopropyl 3-thienyl ketone. Its formation is a matter of regioselectivity during the electrophilic aromatic substitution.

  • The Chemistry of Regioselectivity: Friedel-Crafts acylation on an unsubstituted thiophene ring strongly favors substitution at the 2-position (alpha position) over the 3-position (beta position).[5][6] This preference is due to the superior stability of the carbocation intermediate (sigma complex) formed during the attack at the 2-position. This intermediate is stabilized by three resonance structures, allowing for better delocalization of the positive charge. In contrast, an attack at the 3-position yields an intermediate with only two resonance structures.[4][5][6]

    • Prevention: The inherent electronic properties of thiophene mean that the 2-acyl product is almost always the major product. Formation of significant amounts of the 3-acyl isomer is uncommon under standard Friedel-Crafts conditions. If observed, it may indicate a different, non-Friedel-Crafts mechanism is at play, possibly under different catalytic conditions (e.g., certain transition-metal-catalyzed C-H activations).[7][8] For standard synthesis, confirming the identity of the minor isomer and accepting a high 2-position selectivity is the norm.

Mechanism of Thiophene Acylation: The Origin of Regioselectivity

G Mechanism of Thiophene Acylation cluster_reactants Reactants Thiophene Thiophene Intermediate_C2 Intermediate σ-complex (3 Resonance Structures) Thiophene->Intermediate_C2 Electrophilic Attack Intermediate_C3 Intermediate σ-complex (2 Resonance Structures) Thiophene->Intermediate_C3 Electrophilic Attack Acylium R-C≡O⁺ (Acylium Ion) Product_C2 This compound (Major Product) Intermediate_C2->Product_C2 Product_C3 Cyclopropyl 3-thienyl ketone (Minor Product) Intermediate_C3->Product_C3 -H⁺

Caption: Regioselectivity in Thiophene Acylation.

Question 3: My reaction worked, but the workup is difficult, resulting in a dark, tarry mixture and product loss.

Answer: A challenging workup is often linked to catalyst-product complexation and polymerization.

  • Probable Cause A: Stable Product-Catalyst Complex. The Lewis acid (especially AlCl₃) forms a stable complex with the lone pair of electrons on the carbonyl oxygen of the ketone product. This complex must be hydrolyzed to liberate the free ketone.

    • Solution: The workup must involve quenching the reaction mixture with acid (e.g., dilute HCl) in an ice bath. This protonates the complex and breaks it down. The addition should be slow and controlled due to the highly exothermic nature of quenching AlCl₃.

  • Probable Cause B: Polymer Formation. As mentioned, thiophene can polymerize. These polymers are typically insoluble and contribute to the tarry consistency of the crude product.

    • Solution: Prevention is key: use milder conditions and low temperatures. During workup, performing an extraction with a suitable organic solvent (like dichloromethane or diethyl ether) can help separate the desired ketone from the insoluble polymeric material. Washing the combined organic layers with water, brine, and then drying is crucial. Purification via column chromatography or vacuum distillation is often necessary to remove residual impurities.[9]

Troubleshooting Flowchart: Friedel-Crafts Acylation

G Start Problem Observed LowYield Low Yield / No Reaction Start->LowYield MixIsomers Mixture of Isomers Start->MixIsomers TarryMixture Tarry Mixture / Difficult Workup Start->TarryMixture Cause_Moisture Cause: Moisture Contamination (Reagents/Glassware) LowYield->Cause_Moisture Cause_Catalyst Cause: Insufficient Catalyst LowYield->Cause_Catalyst Cause_Polymer Cause: Thiophene Polymerization LowYield->Cause_Polymer Cause_Regio Cause: Loss of Regioselectivity (Attack at C3) MixIsomers->Cause_Regio TarryMixture->Cause_Polymer Cause_Complex Cause: Product-Catalyst Complex TarryMixture->Cause_Complex Sol_Dry Solution: Rigorous Drying (Flame-dry glass, Anhydrous Solvents) Cause_Moisture->Sol_Dry Sol_Stoich Solution: Use >1 eq. of Catalyst Cause_Catalyst->Sol_Stoich Sol_Temp Solution: Low Temp & Milder Catalyst Cause_Polymer->Sol_Temp Sol_Confirm Solution: Confirm Structure (NMR) (2-isomer is heavily favored) Cause_Regio->Sol_Confirm Sol_Quench Solution: Careful Acidic Quench (Ice Bath) Cause_Complex->Sol_Quench

Caption: Troubleshooting Decision Tree for Friedel-Crafts Acylation.

Section 2: Troubleshooting Guide for Grignard Reaction Route

This alternative synthesis involves the reaction of a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) with 2-thiophenecarbonitrile (2-cyanothiophene). The reaction forms an imine intermediate, which is then hydrolyzed to the ketone.[10]

Question 1: My reaction fails to produce any ketone. What went wrong?

Answer: The success of this reaction hinges almost entirely on the quality and reactivity of the Grignard reagent.

  • Probable Cause: Inactive Grignard Reagent. Cyclopropylmagnesium bromide is a powerful nucleophile and a strong base.[11] It will react instantly with any protic source, especially water.

    • Solution: The synthesis of the Grignard reagent must be performed under strictly anhydrous conditions.[12] Use flame-dried glassware, anhydrous ether or THF, and high-quality magnesium turnings. A crystal of iodine is often used to activate the magnesium surface and help initiate the reaction.[12] If the Grignard formation is successful, the solution will typically turn cloudy and greyish.[13] If it fails to initiate, gentle warming may be required.[12] It is also critical that the 2-thiophenecarbonitrile starting material is dry.

Question 2: I have a byproduct that I suspect is an imine. Why did it form and how can I remove it?

Answer: The reaction between a Grignard reagent and a nitrile proceeds via an intermediate imine salt.[14][15] The desired ketone is only formed upon hydrolysis of this intermediate during the aqueous workup.

  • Probable Cause: Incomplete Hydrolysis. If the aqueous workup is too brief, not acidic enough, or not stirred vigorously, the imine intermediate may not fully convert to the ketone.

    • Solution: Ensure the workup is performed with a sufficiently acidic solution (e.g., saturated aqueous ammonium chloride or dilute HCl) and allowed to stir for an adequate amount of time to ensure complete hydrolysis of the imine to the ketone.[12][15] If imine is present in the final product, it can sometimes be removed by re-subjecting the crude product to acidic aqueous conditions, followed by re-extraction.

Grignard Synthesis Pathway

G Grignard Synthesis of this compound cluster_reactants Reactants cluster_intermediates Reaction & Workup cluster_product Final Product Grignard Cyclopropyl- magnesium Bromide ImineSalt Intermediate Imine Salt Grignard->ImineSalt Nucleophilic Addition Nitrile 2-Thiophenecarbonitrile Nitrile->ImineSalt Imine Imine ImineSalt->Imine Aqueous Workup (Quench) Product Cyclopropyl 2-thienyl ketone Imine->Product Hydrolysis

Caption: Pathway of Grignard Reaction with a Nitrile.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route—Friedel-Crafts or Grignard—is generally preferred? A: Both methods are viable. The Friedel-Crafts route is often more direct (one step from commercial materials) but can suffer from harsh conditions, catalyst issues, and potential polymerization.[3][4] The Grignard route is milder but requires the pre-formation of the Grignard reagent under strict anhydrous conditions.[12] The choice often depends on the scale of the reaction, available equipment (for handling anhydrous reactions), and the desired purity profile.

Q2: What are the best practices for handling and storing cyclopropanecarbonyl chloride? A: Cyclopropanecarbonyl chloride is corrosive, flammable, toxic, and moisture-sensitive.[1][16][17] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).[18] It must be stored in a tightly sealed, moisture-proof container under an inert atmosphere (nitrogen or argon), preferably in a refrigerator or cool, dry place away from heat and ignition sources.[1][2]

Q3: How can I purify the final this compound product? A: The crude product from either synthesis will likely require purification. Common methods include:

  • Vacuum Distillation: Effective for separating the ketone from non-volatile impurities like polymers or salts.

  • Column Chromatography: Using silica gel with a non-polar eluent system (e.g., hexanes/ethyl acetate) is a standard method for achieving high purity.[9]

  • Crystallization: If the product is a solid at room temperature and a suitable solvent system can be found, crystallization can be an effective purification technique.

Data Summary

Table 1: Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation

Lewis AcidReactivityTypical ConditionsCommon Issues
AlCl₃ High1.1 eq., 0°C to RT, in DCM or CS₂Strong exotherm, polymerization, difficult workup.[3][19]
SnCl₄ Moderate1.1 eq., 0°C to RT, in DCMMilder, less polymerization, can be sluggish.[4]
ZnCl₂ Low-ModerateCatalytic to stoichiometric amountsMilder, but may require higher temperatures or longer reaction times.[3]
Zeolites (Hβ) ModerateVaries, often higher tempsEnvironmentally friendly, reusable, good selectivity.[20][21]

References

Technical Support Center: Purification of Cyclopropyl 2-thienyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Cyclopropyl 2-thienyl ketone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges you may encounter during the purification of this compound.

Introduction to Purification Challenges

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Achieving high purity is critical for downstream applications. However, its synthesis, often through methods like Friedel-Crafts acylation, can result in a crude product containing unreacted starting materials, catalysts, and various side products. The choice of purification technique is paramount and depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. This guide provides a systematic approach to navigating these purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound, which is a liquid at room temperature, are vacuum distillation and column chromatography. For analytical purposes and small-scale preparative work, High-Performance Liquid Chromatography (HPLC) is also a viable option.[1] Recrystallization is generally not suitable unless you are working with a solid derivative.

Q2: How do I choose between vacuum distillation and column chromatography?

A2: The choice depends on the nature of the impurities and the scale of your reaction.

  • Vacuum Distillation is ideal for large-scale purifications where the primary impurities have significantly different boiling points from the product. Given that this compound has a high boiling point (120 °C at 3 mmHg), vacuum distillation is necessary to prevent thermal decomposition.

  • Column Chromatography is preferred for removing impurities with similar boiling points to your product or for smaller-scale purifications where high purity is essential. It is highly effective at separating compounds based on polarity.[2]

Q3: What are the likely impurities in my crude this compound sample?

A3: Impurities will vary depending on the synthetic route. If you are using a Friedel-Crafts acylation, common impurities may include:

  • Unreacted thiophene or cyclopropanecarbonyl chloride/acid.

  • Polymeric byproducts.

  • Di-acylated thiophene.

  • Residual catalyst (e.g., aluminum chloride).

If you are employing a Corey-Chaykovsky reaction on a suitable precursor, you might encounter epoxide byproducts.[3]

Q4: My purified product has a yellow tint. Is this normal, and how can I remove it?

A4: this compound is typically described as a colorless to light yellow or orange liquid.[4] A persistent yellow color after initial purification may indicate the presence of minor, highly conjugated impurities. Column chromatography is often effective at removing these colored impurities. If the color persists, treatment with a small amount of activated carbon followed by filtration may be attempted, though this should be done with caution to avoid product loss.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low recovery from column chromatography Compound is streaking on the column: The chosen eluent may be too polar, or the compound is interacting too strongly with the silica gel.- Perform thorough TLC analysis to find an optimal eluent system that gives your product an Rf value of 0.2-0.4.- Consider using a less polar solvent system or deactivating the silica gel with a small amount of triethylamine if your compound is basic in nature.
Compound is not eluting: The eluent is not polar enough.- Gradually increase the polarity of your eluent (gradient elution). A common system is a gradient of ethyl acetate in hexanes.[2]
Co-elution of impurities during column chromatography Poor separation: The polarity of the impurity is very close to that of the product.- Use a shallower solvent gradient during elution.- Try a different solvent system. For example, replace ethyl acetate with dichloromethane or ether.- Consider using a different stationary phase, such as alumina.
Product decomposition during vacuum distillation Overheating: The distillation temperature is too high, even under vacuum.- Ensure your vacuum system is achieving the lowest possible pressure to reduce the boiling point.- Use a well-controlled heating mantle and monitor the temperature of the distilling flask closely.
Presence of acidic or basic impurities: These can catalyze decomposition at high temperatures.- Perform an aqueous workup to neutralize and remove any residual acid or base before distillation. A wash with a saturated sodium bicarbonate solution is often effective.
Bumping or uneven boiling during distillation Insufficient agitation or lack of boiling chips. - Use a magnetic stir bar or add fresh boiling chips to the distilling flask before applying heat and vacuum.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is suitable for purifying small to medium-scale reactions (1-10 g) of crude this compound.

1. Preparation of the Column:

  • Select a glass column of appropriate size (e.g., for 5 g of crude material, a 40-50 mm diameter column is a good starting point).
  • Securely clamp the column in a vertical position in a fume hood.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a small layer of sand (approx. 1 cm).
  • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexanes). A typical ratio is 50-100 g of silica gel per 1 g of crude product.
  • Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles.
  • Once the silica gel has settled, add another layer of sand (approx. 1 cm) on top.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent.
  • Carefully add the sample to the top of the column.

3. Elution:

  • Begin eluting with a non-polar solvent system, such as 95:5 hexanes:ethyl acetate.
  • Gradually increase the polarity of the eluent as needed (e.g., to 90:10, 80:20 hexanes:ethyl acetate). The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).
  • Collect fractions and monitor them by TLC to identify those containing the pure product.

4. Isolation:

  • Combine the pure fractions.
  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Vacuum Distillation

This protocol is suitable for larger quantities of crude product with impurities that have significantly different boiling points.

1. Apparatus Setup:

  • Assemble a vacuum distillation apparatus, including a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge.
  • Ensure all glassware is dry and the joints are properly sealed.

2. Distillation Procedure:

  • Place the crude this compound and a magnetic stir bar into the round-bottom flask.
  • Begin stirring and slowly reduce the pressure in the system. Aim for a pressure of around 3 mmHg.
  • Once the desired pressure is reached and stable, gradually heat the distillation flask using a heating mantle.
  • Collect any low-boiling impurities in a separate receiving flask.
  • Increase the temperature to distill the product. The boiling point of this compound is approximately 120 °C at 3 mmHg.[4]
  • Collect the fraction that distills at a constant temperature.
  • Stop the distillation before the flask goes to dryness.

3. Post-Distillation:

  • Allow the apparatus to cool to room temperature before releasing the vacuum.
  • The collected fraction should be the purified this compound.

Visualizing the Purification Workflow

A logical workflow for the purification of this compound can be visualized as follows:

Purification_Workflow Crude_Product Crude Cyclopropyl 2-thienyl ketone Aqueous_Workup Aqueous Workup (e.g., NaHCO3 wash) Crude_Product->Aqueous_Workup Drying Drying (e.g., MgSO4) Aqueous_Workup->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification_Choice Choice of Purification Solvent_Removal->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Small Scale / Similar B.P. Impurities Vacuum_Distillation Vacuum Distillation Purification_Choice->Vacuum_Distillation Large Scale / Different B.P. Impurities Pure_Product Pure Product Column_Chromatography->Pure_Product Vacuum_Distillation->Pure_Product

References

Technical Support Center: Synthesis of Cyclopropyl 2-thienyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Cyclopropyl 2-thienyl ketone. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important chemical intermediate. Here, we address common challenges encountered during its preparation, providing not just solutions but also the underlying chemical principles to empower your experimental design and execution.

The most prevalent and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of thiophene with cyclopropanecarbonyl chloride.[1] While straightforward in principle, this reaction is sensitive to a variety of parameters that can significantly impact yield, purity, and scalability. This guide focuses on troubleshooting this specific pathway.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Reaction Initiation and Reagent Issues

Question 1: My Friedel-Crafts acylation reaction is sluggish or fails to initiate. What are the primary suspects?

Answer: Failure to initiate a Friedel-Crafts reaction is almost always linked to the deactivation of the Lewis acid catalyst or poor quality of the starting materials. Here’s a systematic checklist to diagnose the issue:

  • Moisture is the Enemy: Lewis acids like aluminum chloride (AlCl₃) and tin tetrachloride (SnCl₄) are extremely hygroscopic.[2] Trace amounts of water will hydrolyze the catalyst, rendering it inactive.

    • Troubleshooting: Ensure all glassware is rigorously oven- or flame-dried before use. Use anhydrous solvents; it is best practice to use a freshly opened bottle or solvent from a purification system. Handle the Lewis acid in a glovebox or under a positive pressure of an inert atmosphere (e.g., Argon or Nitrogen).

  • Catalyst Quality and Stoichiometry: The activity of the Lewis acid can degrade over time, especially if stored improperly. Furthermore, in acylation reactions, the catalyst complexes with the carbonyl group of the newly formed ketone product.[3] This requires the use of at least a stoichiometric amount of the catalyst, and often a slight excess is beneficial.

    • Troubleshooting: Use a fresh, high-purity bottle of the Lewis acid. For AlCl₃, ensure it is a fine, white-to-pale-yellow powder, not clumped or discolored. Critically, ensure you are using at least 1.1 equivalents of the catalyst relative to the cyclopropanecarbonyl chloride.

  • Reagent Purity: The purity of both thiophene and cyclopropanecarbonyl chloride is critical.

    • Thiophene: Can contain inhibitors or oxidation byproducts. Distilling it before use is recommended.

    • Cyclopropanecarbonyl Chloride: This acyl halide can hydrolyze to cyclopropanecarboxylic acid if exposed to moisture. The presence of the parent carboxylic acid will inhibit the reaction. Check its purity by IR (absence of a broad O-H stretch) or NMR spectroscopy before use.

Category 2: Low Yield and Incomplete Conversion

Question 2: My reaction works, but the yield of this compound is consistently low (<50%). How can I optimize for a higher yield?

Answer: Low yields are a common frustration. Assuming you've addressed the initiation issues above, the problem likely lies in the reaction conditions, product complexation, or work-up procedure.

  • The Problem of Product Complexation: As the reaction proceeds, the desired ketone product acts as a Lewis base and forms a strong complex with the AlCl₃ catalyst. This complex is often a solid precipitate that can trap unreacted starting materials and hinder the reaction.

    • Optimization: Using a solvent in which the complex is at least partially soluble, such as o-dichlorobenzene or nitrobenzene, can improve results over less-coordinating solvents like dichloromethane or carbon disulfide.[4][5]

  • Temperature Control is Critical: Friedel-Crafts reactions are exothermic. Uncontrolled temperature can lead to side reactions and polymerization of the sensitive thiophene ring.[3][6]

    • Optimization: The addition of the Lewis acid should be done portion-wise at a low temperature (e.g., 0 °C) to manage the initial exotherm.[4] After the initial addition, the reaction can be allowed to warm to room temperature or gently heated to drive it to completion. The optimal temperature profile must be determined empirically.

  • Work-up Losses: The work-up procedure, which involves hydrolyzing the catalyst-ketone complex, must be performed carefully.

    • Optimization: The reaction mixture should be quenched by slowly adding it to a mixture of ice and concentrated hydrochloric acid.[4] This vigorous hydrolysis breaks the aluminum-ketone complex. Ensure the temperature is kept low during this quench (below 30 °C) to minimize byproduct formation.[4] Thorough extraction with a suitable organic solvent is then necessary to recover all the product from the aqueous layer.

Below is a logical workflow to diagnose the cause of low product yield.

G start Low Yield Observed reagents 1. Check Reagent Quality start->reagents sub_reagents1 Anhydrous Solvents? reagents->sub_reagents1 conditions 2. Optimize Reaction Conditions sub_cond1 Catalyst Stoichiometry (>1 eq)? conditions->sub_cond1 workup 3. Review Work-up Protocol sub_workup1 Efficient Quench? (Ice/HCl) workup->sub_workup1 success Yield Improved sub_reagents1->reagents No sub_reagents2 Fresh/Active Catalyst? sub_reagents1->sub_reagents2 Yes sub_reagents2->reagents No sub_reagents3 Purity of Thiophene/ Acyl Chloride? sub_reagents2->sub_reagents3 Yes sub_reagents3->reagents No sub_reagents3->conditions Yes sub_cond1->conditions No sub_cond2 Controlled Temp? (Initial cooling) sub_cond1->sub_cond2 Yes sub_cond2->conditions No sub_cond2->workup Yes sub_workup1->workup No sub_workup2 Thorough Extraction? sub_workup1->sub_workup2 Yes sub_workup2->workup No sub_workup2->success Yes

Caption: A decision tree for troubleshooting low yields.

Category 3: Impurities and Side Reactions

Question 3: My crude product contains significant impurities, including a dark, tarry substance. What are these byproducts and how can they be minimized?

Answer: The formation of impurities is a major challenge, particularly with an electron-rich and acid-sensitive heterocycle like thiophene.

  • Tar/Polymer Formation: Thiophene can polymerize under strongly acidic conditions, especially at elevated temperatures. This is the likely source of the dark, insoluble tar.[6]

    • Minimization: The most effective strategy is strict temperature control. Adding the Lewis acid at 0 °C or below minimizes the initial vigorous reaction that can lead to polymerization. Avoid "hot spots" in the reactor by ensuring efficient stirring.

  • Isomeric Byproducts (3-acylthiophene): Friedel-Crafts acylation of thiophene shows high regioselectivity for the 2-position. This is because the carbocation intermediate formed by electrophilic attack at C2 is better stabilized by resonance (three resonance structures) compared to attack at C3 (two resonance structures).[7][8] However, small amounts of the 3-acylated isomer can form, especially under harsh conditions.

    • Minimization & Removal: Using milder catalysts (e.g., SnCl₄, Hβ zeolite) or lower temperatures can enhance selectivity.[2] If the 3-isomer is present, it can typically be separated from the desired 2-isomer by fractional distillation under vacuum or by column chromatography on silica gel.

  • Di-acylation: If an excess of the acylating agent is used, or if the reaction temperature is too high, a second acylation can occur to form 2,5-diacylthiophene.

    • Minimization: Use a slight excess of thiophene relative to the cyclopropanecarbonyl chloride (e.g., 1.1 to 1 equivalents) to favor mono-acylation.

ParameterRecommendationRationalePotential Issues if Deviated
Catalyst AlCl₃, SnCl₄, Hβ ZeoliteAlCl₃ is highly active but can cause side reactions. SnCl₄ and zeolites are milder.[2][4]Low Activity: Reaction stalls. Too Harsh: Polymerization, low selectivity.
Catalyst Moles 1.1 - 1.2 eq.Required to overcome product-catalyst complexation.[3]< 1.0 eq: Incomplete conversion.
Solvent o-Dichlorobenzene, CH₂Cl₂Dichlorobenzene can improve solubility of the reaction complex.[4]Poor solvent choice can lead to precipitation and stalled reaction.
Temperature 0 °C for addition, then RT or gentle heatControls initial exotherm and prevents thiophene polymerization.[4][6]Too High: Tar formation, di-acylation. Too Low: Slow reaction rate.
Work-up Quench in Ice/HClEfficiently breaks the product-catalyst complex and protonates the product.[4]Inefficient quench leads to emulsions and low recovery.
Category 4: Product Identification and Characterization

Question 4: How can I definitively confirm the structure and purity of my synthesized this compound?

Answer: A combination of spectroscopic methods is essential for unambiguous characterization. The expected data are summarized below.

TechniqueFeatureExpected Value / ObservationReference
¹H NMR Cyclopropyl ProtonsMultiplets around δ 1.1-1.4 ppm (4H)[9]
Cyclopropyl MethineMultiplet around δ 2.8-3.0 ppm (1H)[9]
Thiophene ProtonsMultiplets between δ 7.2-8.0 ppm (3H)[9]
IR Spectroscopy C=O StretchStrong absorption at ~1650-1670 cm⁻¹[10][11]
Aromatic C-H StretchAbsorptions > 3000 cm⁻¹
Mass Spec. (EI) Molecular Ion (M⁺)m/z = 152[12]
Base Peakm/z = 111 (Loss of cyclopropyl radical, •C₃H₅)[12]
Other Fragmentsm/z = 83, 69, 39[12]

Analysis Notes:

  • ¹H NMR: The key is observing the characteristic upfield signals for the cyclopropyl group and the distinct pattern for the 2-substituted thiophene ring.

  • IR: The position of the carbonyl (C=O) stretch is diagnostic. Conjugation with the thiophene ring lowers the frequency from a typical aliphatic ketone (>1700 cm⁻¹).[11][13]

  • Mass Spectrometry: The base peak at m/z 111, corresponding to the stable thienoyl cation, is a very strong indicator of the correct structure.[12]

Experimental Protocol: Friedel-Crafts Synthesis

This protocol is a representative procedure adapted from literature precedents.[4] Researchers must perform their own risk assessment before conducting any experiment.

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich thiophene ring.

Caption: Key steps in the Friedel-Crafts acylation of thiophene.

Materials:

  • Thiophene (distilled, anhydrous)

  • Cyclopropanecarbonyl chloride

  • Aluminum chloride (AlCl₃, anhydrous)

  • o-Dichlorobenzene (anhydrous)

  • Diethyl ether or Dichloromethane (for extraction)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Initial Charge: To the flask, add thiophene (1.0 eq) and anhydrous o-dichlorobenzene. Cool the mixture to 0 °C in an ice-water bath.

  • Catalyst Addition: To the stirred solution, add anhydrous AlCl₃ (1.1 eq) portion-wise, ensuring the internal temperature does not rise above 5-10 °C.

  • Acyl Chloride Addition: Add cyclopropanecarbonyl chloride (1.05 eq) dropwise via the addition funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.

  • Quench: Prepare a beaker with a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. Caution: This is an exothermic and gas-evolving step.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure this compound.

References

Technical Support Center: Catalyst Selection for Cyclopropyl 2-thienyl ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Cyclopropyl 2-thienyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this specific synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses the most common questions regarding the synthesis of this compound, focusing on the critical role of the catalyst.

Q1: What is the most direct and industrially relevant method for synthesizing this compound?

The most established and scalable method is the Friedel-Crafts acylation of thiophene with a cyclopropanecarbonyl acylating agent.[1][2] This reaction involves the electrophilic substitution of a hydrogen atom on the thiophene ring with the cyclopropanecarbonyl group, typically at the highly reactive 2-position. The reaction requires a catalyst to activate the acylating agent.

G Thiophene Thiophene Product This compound Thiophene->Product AcylChloride Cyclopropanecarbonyl Chloride AcylChloride->Product Catalyst Catalyst (e.g., AlCl₃, ZnCl₂, PPA) Catalyst->Product Activates HCl HCl (byproduct) G start Synthesis Issue low_yield Low / No Yield start->low_yield tar Polymer / Tar Formation start->tar cause_inactive_cat Cause: Inactive/Wet Catalyst low_yield->cause_inactive_cat cause_loading Cause: Insufficient Catalyst (for AlCl₃/SnCl₄) low_yield->cause_loading cause_harsh_cat Cause: Catalyst Too Harsh (e.g., AlCl₃) tar->cause_harsh_cat cause_temp Cause: Temperature Too High tar->cause_temp sol_fresh_cat Solution: Use fresh, anhydrous catalyst under inert atmosphere. cause_inactive_cat->sol_fresh_cat sol_stoich Solution: Use >1.0 equivalent of catalyst OR switch to ZnCl₂. cause_loading->sol_stoich sol_mild_cat Solution: Switch to milder catalyst (e.g., ZnCl₂, Graphite). cause_harsh_cat->sol_mild_cat sol_temp_control Solution: Maintain low temperature (0-25 °C) with cooling. cause_temp->sol_temp_control

References

Technical Support Center: Production of Cyclopropyl 2-thienyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Cyclopropyl 2-thienyl ketone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances in the production of this key intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize impurities and optimize your synthetic outcomes.

Section 1: Understanding the Primary Synthesis Route and Its Challenges

The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of thiophene with cyclopropanecarbonyl chloride. While effective, this route is susceptible to the formation of several impurities that can complicate purification and impact final product quality.

Core Reaction Pathway

Friedel_Crafts_Acylation Thiophene Thiophene Product This compound Thiophene->Product + Acylium Ion AcylChloride Cyclopropanecarbonyl Chloride AcyliumIon Acylium Ion Intermediate LewisAcid Lewis Acid (e.g., AlCl₃) AcyliumIon->Product Byproduct HCl Product->Byproduct Regeneration of Lewis Acid

Caption: Friedel-Crafts acylation of thiophene.

Section 2: Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.

FAQ 1: Issues Originating from Starting Materials

Question: My final product is contaminated with cyclopropanecarboxylic acid. What is the source of this impurity and how can I prevent it?

Answer:

This is a common issue stemming from the quality of your cyclopropanecarbonyl chloride.

  • Causality: Cyclopropanecarbonyl chloride is typically prepared by reacting cyclopropanecarboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). If this reaction is incomplete, or if the acyl chloride is exposed to moisture, it will contain unreacted cyclopropanecarboxylic acid. This acid will not participate in the Friedel-Crafts reaction and will be carried through to the final product.

  • Preventative Measures:

    • Quality Control of Acyl Chloride: Before use, verify the purity of your cyclopropanecarbonyl chloride. A simple method is to check for an O-H stretch in the infrared (IR) spectrum, which would indicate the presence of the carboxylic acid.[1]

    • Reaction Completion: When preparing the acyl chloride, ensure the reaction goes to completion. This can be monitored by the cessation of gas evolution (SO₂ and HCl for thionyl chloride, or CO, CO₂, and HCl for oxalyl chloride).[2][3]

    • Purification of Acyl Chloride: If you suspect the presence of the acid, you can purify the cyclopropanecarbonyl chloride by distillation.[1]

Troubleshooting Table: Starting Material Impurities

Impurity ObservedLikely SourceRecommended Action
Cyclopropanecarboxylic AcidIncomplete reaction during acyl chloride synthesis or hydrolysis of the acyl chloride.Purify the cyclopropanecarbonyl chloride by distillation before use. Ensure strictly anhydrous conditions.
Crotonic AcidAn impurity in the starting cyclopropanecarboxaldehyde used to make cyclopropanecarboxylic acid.This is difficult to remove later due to similar boiling points. Source high-purity starting materials.
FAQ 2: Byproducts of the Friedel-Crafts Acylation

Question: My GC-MS analysis shows an isomer of my desired product. What is this, and how can I minimize its formation?

Answer:

The most common isomeric impurity is Cyclopropyl 3-thienyl ketone .

  • Causality: The Friedel-Crafts acylation is an electrophilic aromatic substitution. While the 2-position of thiophene is more electron-rich and sterically accessible, leading to the desired product, some acylation can occur at the 3-position.[4][5] The stability of the intermediate carbocation favors attack at the 2-position, which can be represented by more resonance structures.[6] The choice of Lewis acid and reaction conditions can influence the ratio of these isomers.

  • Minimizing the 3-Acyl Isomer:

    • Choice of Lewis Acid: Milder Lewis acids, such as zinc chloride (ZnCl₂) or stannic chloride (SnCl₄), can offer better regioselectivity compared to the highly reactive aluminum chloride (AlCl₃).[7] Using solid acid catalysts like zeolites can also improve selectivity.[8]

    • Temperature Control: Running the reaction at lower temperatures can enhance selectivity for the thermodynamically favored 2-acylated product.

Question: I am observing a significant amount of a high molecular weight byproduct and a dark, tar-like substance in my reaction mixture. What is happening?

Answer:

You are likely observing di-acylation and thiophene degradation/polymerization .

  • Causality:

    • Di-acylation: The product, this compound, is a deactivated aromatic ring, making a second acylation less favorable than the first. However, under harsh conditions (e.g., excess Lewis acid, high temperatures), a second acyl group can be added to the thiophene ring.[9]

    • Thiophene Degradation: Thiophene is sensitive to strong acids. Potent Lewis acids like AlCl₃ can cause the thiophene ring to open or polymerize, leading to the formation of intractable tars.[10][11]

  • Preventative Measures:

    • Stoichiometry of Lewis Acid: Use a stoichiometric amount of the Lewis acid, as both the acyl chloride and the resulting ketone product will complex with it.[1] An excess can promote side reactions.

    • Reaction Conditions: Employ the mildest possible reaction conditions (lower temperature, shorter reaction time) that still afford a reasonable conversion to the desired product.

    • Alternative Catalysts: Consider using milder and more selective catalysts, such as zeolites or other solid acids, which can reduce the extent of thiophene degradation.[8]

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Thiophene Thiophene Product This compound Thiophene->Product + Acylium Ion (2-position) Isomer Cyclopropyl 3-thienyl ketone Thiophene->Isomer + Acylium Ion (3-position) Degradation Degradation/Polymerization Thiophene->Degradation Harsh Conditions Acylium Acylium Ion Diacylated Di-acylated Product Product->Diacylated + Acylium Ion

Caption: Main vs. Side Reactions in Thiophene Acylation.

Section 3: Alternative Synthesis Routes and Their Pitfalls

While Friedel-Crafts acylation is common, other methods exist, each with its own set of potential impurities.

Grignard Reagent-Based Synthesis

Question: I am attempting to synthesize this compound using a Grignard reagent and am getting a significant amount of a tertiary alcohol byproduct. Why is this happening?

Answer:

This is a classic side reaction in Grignard syntheses of ketones.

  • Causality: The ketone product is also susceptible to attack by the Grignard reagent. This second addition leads to the formation of a tertiary alcohol.[12][13][14] This is especially problematic if the Grignard reagent is added too quickly or if there are localized areas of high concentration.

  • Preventative Measures:

    • Use of a Weinreb Amide: Instead of an acyl chloride, reacting the Grignard reagent with a Weinreb amide (N-methoxy-N-methylamide) derivative of cyclopropanecarboxylic acid can prevent the formation of the tertiary alcohol. The intermediate is stable until acidic workup.[15]

    • Low Temperature: Perform the reaction at low temperatures to control the reactivity of the Grignard reagent.

    • Slow Addition: Add the Grignard reagent slowly to the solution of the electrophile to avoid high local concentrations.

Direct Acylation with Polyphosphoric Acid (PPA)

Question: I am using polyphosphoric acid to directly react thiophene with cyclopropanecarboxylic acid, but my yields are low and I am getting a complex mixture of byproducts. What could be the issue?

Answer:

While this method avoids the need for preparing an acyl chloride, it can be prone to side reactions if not properly controlled.

  • Causality: Polyphosphoric acid is a strong dehydrating agent and a protic acid. At high temperatures, it can cause degradation of the thiophene ring.[16] Additionally, side reactions of the carbocation intermediates can occur.[17]

  • Optimization:

    • Temperature Control: Carefully control the reaction temperature. The reaction is typically exothermic, and overheating can lead to a significant decrease in yield and an increase in byproducts.

    • Stoichiometry: The ratio of PPA to reactants is crucial. Too little may result in an incomplete reaction, while too much can lead to degradation.

Section 4: Analytical and Purification Protocols

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for analyzing the purity of this compound and quantifying impurities.[12]

  • Protocol: HPLC Analysis

    • Column: C18 reverse-phase column (e.g., Newcrom R1).[12]

    • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).[12]

    • Detection: UV detection at a wavelength where the ketone has strong absorbance (e.g., 240 nm).[18]

    • Sample Preparation: Dissolve the sample in a suitable solvent, such as acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile impurities, including regioisomers.[19]

  • Protocol: GC-MS Analysis

    • Column: A non-polar or medium-polarity capillary column (e.g., Rxi®-5Sil MS).[19]

    • Carrier Gas: Helium.

    • Injection: Split injection.

    • Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature.

    • Detection: Mass spectrometry (electron ionization mode). The fragmentation patterns can help in identifying the structures of impurities.[20][21]

Purification Techniques

Vacuum Fractional Distillation

For liquid products, vacuum fractional distillation is an effective method for removing impurities with different boiling points.[3][5]

  • Protocol: Vacuum Distillation

    • Apparatus: Assemble a fractional distillation apparatus equipped for vacuum distillation. Ensure all glassware is free of cracks or defects.[22]

    • Vacuum: Use a vacuum pump or water aspirator to reduce the pressure. This will lower the boiling point of the ketone and prevent thermal degradation.[23]

    • Fraction Collection: Slowly heat the mixture and collect the fractions that distill over at the expected boiling point of the product under the applied vacuum. Discard the forerun (lower-boiling impurities) and the residue (higher-boiling impurities).

Recrystallization

If the crude product is a solid or can be induced to solidify, recrystallization is an excellent method for achieving high purity.[24]

  • Protocol: Recrystallization

    • Solvent Selection: Choose a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. Common solvent systems for ketones include hexane/acetone or ethanol/water mixtures.[25][26]

    • Procedure: Dissolve the crude product in the minimum amount of hot solvent. If using a two-solvent system, dissolve in the "good" solvent and add the "poor" solvent until the solution becomes cloudy.

    • Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

References

"Cyclopropyl 2-thienyl ketone" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for cyclopropyl 2-thienyl ketone. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degradation challenges associated with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the purity of your compound.

Introduction: Understanding the Stability Profile

This compound is a valuable intermediate in organic synthesis, prized for its unique chemical architecture. However, the inherent ring strain of the cyclopropyl group and the electronic nature of the thienyl ring contribute to its reactivity and potential for degradation under various experimental and storage conditions. Understanding these liabilities is paramount to its successful application. This guide will address the primary degradation pathways—hydrolysis, oxidation, photolysis, and thermal decomposition—and provide actionable solutions to mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My this compound has developed a yellow or brownish tint upon storage. What is causing this discoloration and is the material still usable?

Answer:

Discoloration is a common indicator of degradation, often resulting from oxidation or photodecomposition.

  • Causality: The thiophene ring is susceptible to oxidation, which can lead to the formation of colored byproducts.[1][2] Exposure to air (oxygen) and light can accelerate this process. Photochemical reactions, such as Norrish Type I cleavage of the ketone, can also generate radical species that may lead to colored impurities.

  • Troubleshooting & Mitigation:

    • Purity Assessment: Before use, assess the purity of the discolored material using High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).[3] Compare the chromatogram to a reference standard of pure this compound if available. The appearance of new peaks indicates the presence of degradation products.

    • Purification: If minor impurities are detected, purification via flash column chromatography or vacuum distillation may be possible. However, significant degradation may render the material unsuitable for sensitive applications.

    • Prevention: To prevent discoloration, store this compound under an inert atmosphere (argon or nitrogen), in an amber vial to protect it from light, and at refrigerated temperatures (2-8 °C is often recommended by suppliers).

FAQ 2: I am observing unexpected byproducts in my reaction mixture when using this compound under acidic conditions. What are the likely side reactions?

Answer:

The cyclopropyl ring is susceptible to ring-opening under acidic conditions, which is a common source of unexpected byproducts.

  • Causality: Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, which can facilitate the cleavage of the strained cyclopropane ring. This can lead to the formation of ring-opened products, such as γ-haloketones if a hydrohalic acid is present, or other rearranged species.

  • Troubleshooting & Mitigation:

    • Reaction Monitoring: Closely monitor your reaction by Thin Layer Chromatography (TLC) or HPLC to track the formation of byproducts.

    • Condition Optimization:

      • Use Milder Acids: If possible, substitute strong acids with milder alternatives.

      • Lower Reaction Temperature: Perform the reaction at a lower temperature to minimize the rate of the ring-opening side reaction.

      • Reduce Reaction Time: Minimize the exposure of the ketone to acidic conditions.

    • Structural Confirmation: If significant byproduct formation occurs, isolate the impurity and characterize it using spectroscopic methods (NMR, MS) to confirm if it is a ring-opened product.

FAQ 3: My reaction yield is lower than expected, and I suspect my starting material has degraded. How can I confirm the purity of my this compound?

Answer:

A decrease in yield is a strong indicator of either impure starting material or degradation during the reaction. A multi-faceted analytical approach is recommended for purity confirmation.

  • Recommended Analytical Protocols:

    • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a powerful tool for quantifying the purity of this compound and detecting non-volatile impurities.[3]

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities and degradation products. The mass spectrum provides valuable structural information.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the main component and help identify major impurities by comparing the spectra to a reference.

  • Data Interpretation:

    • In an HPLC or GC chromatogram, the presence of multiple peaks in addition to the main product peak indicates impurities.

    • In an NMR spectrum, unexpected signals or integration values that do not match the expected structure suggest the presence of impurities.

FAQ 4: I am performing a reaction that is sensitive to oxidation. What precautions should I take when handling this compound?

Answer:

The thiophene moiety is known to be susceptible to oxidation, which can generate reactive intermediates and unwanted byproducts.[1][2]

  • Causality: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide, which is a reactive intermediate that can undergo further reactions.[2][4] This is a known metabolic pathway for drugs containing a thiophene ring.[5]

  • Preventative Measures:

    • Inert Atmosphere: Handle the compound under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen. Use degassed solvents for your reactions.

    • Avoid Oxidizing Agents: Be mindful of other reagents in your reaction mixture that could act as oxidizing agents.

    • Storage: As mentioned previously, proper storage under an inert atmosphere and protected from light is crucial.

Degradation Pathways Overview

The stability of this compound is influenced by several factors, each leading to distinct degradation products. A summary of the primary degradation triggers and potential products is provided in the table below.

Degradation Trigger Potential Degradation Pathways Key Prevention Strategies
Acidic Conditions Ring-opening of the cyclopropyl group to form γ-substituted ketones.Use mild acids, lower reaction temperatures, and minimize reaction times.
Basic Conditions While generally more stable than to acid, strong bases could potentially catalyze condensation or rearrangement reactions.Use the mildest effective base and control the reaction temperature.
Oxidation Oxidation of the thiophene sulfur to form a reactive sulfoxide, which can lead to further reactions and colored byproducts.Handle under an inert atmosphere, use degassed solvents, and avoid oxidizing agents.
Photolysis (UV Light) Norrish Type I cleavage of the ketone, leading to radical intermediates and potential rearrangements or polymerization.Store in amber vials, protect reactions from direct light, and use a UV filter if necessary.
Thermal Stress High temperatures can induce ring-opening of the cyclopropyl group or other rearrangements.Store at recommended refrigerated temperatures and avoid excessive heating during reactions.

Visualizing Degradation and Troubleshooting

To aid in understanding the potential degradation pathways and to provide a logical troubleshooting workflow, the following diagrams have been created.

Potential Degradation Pathways of this compound cluster_products Degradation Products A This compound B Acid-Catalyzed Ring Opening A->B H+ C Oxidation of Thiophene Ring A->C [O], Air, Light D Photochemical Degradation (UV Light) A->D E Thermal Degradation A->E Heat P1 γ-Substituted Ketones B->P1 P2 Thiophene S-oxide & Subsequent Products C->P2 P3 Radical Intermediates & Rearranged Products D->P3 P4 Ring-Opened Isomers E->P4

References

Technical Support Center: By-product Analysis in Cyclopropyl 2-Thienyl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Cyclopropyl 2-thienyl ketone. This guide provides in-depth troubleshooting, by-product analysis, and validated analytical protocols to enhance reaction efficiency, product purity, and process understanding. The insights herein are structured to address common and complex issues encountered during the Friedel-Crafts acylation of thiophene with cyclopropanecarbonyl chloride.

Understanding the Core Reaction and Primary By-product Challenges

The synthesis of this compound is most commonly achieved via a Lewis acid-catalyzed Friedel-Crafts acylation. This reaction, while effective, is prone to several side reactions that can complicate purification and reduce yields. A foundational understanding of the reaction mechanism is crucial for effective troubleshooting.

The primary electrophilic attack is highly selective for the 2-position of the thiophene ring. This preference is due to the greater stabilization of the cationic intermediate (the sigma complex) through resonance. Attack at the C2 position allows for three resonance structures, whereas attack at the C3 position only allows for two, making the C2-attack pathway kinetically favored.[1][2] However, under certain conditions, competing reactions can lead to a range of by-products.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction yield is high, but my post-purification NMR and GC-MS data show a persistent, isomeric impurity. What is it and how can I minimize it?

Answer: The most common isomeric by-product is cyclopropyl 3-thienyl ketone . While Friedel-Crafts acylation of thiophene strongly favors the 2-position, acylation at the 3-position can occur, particularly at elevated temperatures.[3]

  • Causality: The regioselectivity of the reaction is governed by the stability of the carbocation intermediate formed during electrophilic attack. The intermediate for 2-acylation is more stable due to a higher number of resonance contributors that delocalize the positive charge.[1][2] However, if the reaction temperature is too high, the kinetic barrier for the formation of the less stable 3-acyl intermediate can be overcome, leading to a decrease in selectivity.[3]

  • Troubleshooting & Mitigation:

    • Temperature Control: Maintain a low reaction temperature, typically between -15°C and 0°C, especially during the addition of the acylating agent and catalyst.[4] This is the most critical parameter for maximizing 2-position selectivity.

    • Catalyst Choice: While AlCl₃ is common, milder Lewis acids or solid-acid catalysts like certain zeolites (e.g., Hβ) can offer improved selectivity and easier work-up.[3][5]

    • Order of Addition: A "reverse addition" protocol, where the thiophene solution is added slowly to the pre-formed acylium ion complex (cyclopropanecarbonyl chloride and Lewis acid), can sometimes improve selectivity by maintaining a low concentration of the nucleophile.

Question 2: My reaction mixture is dark and contains a significant amount of insoluble, tarry material, resulting in a low yield of the desired product. What is causing this?

Answer: The formation of dark, polymeric, or tarry by-products is a frequent issue in Friedel-Crafts reactions, especially with reactive heterocycles like thiophene.

  • Causality:

    • Lewis Acid Degradation: Strong Lewis acids like aluminum chloride can interact directly with the sulfur atom of the thiophene ring, potentially leading to ring-opening or polymerization.[6]

    • Self-Condensation/Polyacylation: If the reaction temperature is too high or the reaction time is excessively long, the initially formed ketone product can undergo further acylation or condensation reactions.

    • Starting Material Quality: Impurities in the thiophene or cyclopropanecarbonyl chloride can initiate polymerization. Thionyl chloride, often used to make the acid chloride, can be a source of impurities if not properly removed.

  • Troubleshooting & Mitigation:

    • Use High-Purity Reagents: Ensure both thiophene and cyclopropanecarbonyl chloride are freshly distilled or from a reputable source.

    • Stoichiometry: Use of stoichiometric, rather than catalytic, amounts of AlCl₃ is often necessary because the catalyst complexes with the carbonyl group of the product ketone.[6] However, a large excess should be avoided.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent moisture from deactivating the catalyst and creating acidic side reactions.

    • Solvent Choice: Use a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Question 3: My GC-MS analysis shows a by-product with a mass corresponding to dithienyl ketone. How is this formed?

Answer: The formation of dithienyl ketone is a known side reaction, particularly if there are issues with the acylating agent.

  • Causality: This by-product can arise if the cyclopropanecarbonyl chloride contains impurities like phosgene, or if the initially formed 2-thiophenecarbonyl chloride reacts with another molecule of thiophene.[4] This secondary reaction is more likely at higher temperatures or with prolonged reaction times when the concentration of the initial acylating agent is low and the product concentration is high.[4]

  • Troubleshooting & Mitigation:

    • Purity of Acylating Agent: Ensure the cyclopropanecarbonyl chloride is of high purity and free from contaminants like thionyl chloride or phosgene.[7][8]

    • Reaction Time & Temperature: Adhere to optimized reaction times and maintain low temperatures to disfavor the secondary acylation reaction.[4]

    • Molar Ratios: Using a slight excess of the acylating agent relative to thiophene can help consume the thiophene before it can react with the product.

Question 4: I've observed a by-product that suggests the cyclopropyl ring has opened. Is this possible under Friedel-Crafts conditions?

Answer: Yes, while the cyclopropyl group is remarkably stable, it can undergo rearrangement or ring-opening under strongly acidic conditions, especially when activated.[9][10] The interaction with a strong Lewis acid can activate the cyclopropane ring, making it susceptible to nucleophilic attack or rearrangement to form a more stable carbocation.[9][11]

  • Causality: The cyclopropyl group can stabilize an adjacent positive charge, but this interaction also strains the ring.[12] In the presence of a strong Lewis acid, this strain can be relieved through ring-opening, leading to isomeric by-products (e.g., allyl or homoallyl derivatives) after work-up.

  • Troubleshooting & Mitigation:

    • Use Milder Catalysts: This is the most effective strategy. Consider using catalysts like ZnCl₂, which are less aggressive than AlCl₃.[6]

    • Strict Temperature Control: Lower temperatures reduce the energy available to overcome the activation barrier for ring-opening.

    • Minimize Reaction Time: Do not let the reaction run longer than necessary. Quench the reaction as soon as starting material consumption is complete (monitored by TLC or GC).

Visualizing Reaction and By-product Pathways

To better understand the process, the following diagrams illustrate the key chemical transformations.

Diagram 1: Primary Synthesis Pathway

Thiophene Thiophene Sigma_Complex Sigma Complex (C2 Attack) Thiophene->Sigma_Complex Electrophilic Attack Acyl_Chloride Cyclopropanecarbonyl Chloride + AlCl₃ Acylium Acylium Ion (Electrophile) Acyl_Chloride->Acylium Forms Acylium->Sigma_Complex Electrophilic Attack Product Cyclopropyl 2-Thienyl Ketone Sigma_Complex->Product Deprotonation

Caption: Main pathway for Friedel-Crafts acylation of thiophene.

Diagram 2: Formation of the Isomeric By-product

Thiophene Thiophene Sigma_Complex_C3 Sigma Complex (C3 Attack) (Less Stable) Thiophene->Sigma_Complex_C3 Side Reaction (Higher Temp) Acylium Acylium Ion Acylium->Sigma_Complex_C3 Side Reaction (Higher Temp) Isomer Cyclopropyl 3-Thienyl Ketone Sigma_Complex_C3->Isomer Deprotonation

Caption: Pathway for the formation of the 3-acyl isomer by-product.

Analytical Protocols for By-product Identification

Accurate identification and quantification of by-products are essential for process optimization. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique for this analysis due to its high resolution and sensitivity for volatile and semi-volatile compounds.[13][14]

Protocol 1: GC-MS Analysis of Reaction Mixture

This protocol is designed for routine in-process control and final product purity assessment.

  • Objective: To separate and identify the desired product, unreacted starting materials, and major by-products like the 3-acyl isomer.

  • Instrumentation: Standard Gas Chromatograph with a Mass Spectrometer detector (e.g., Agilent 6890/5975 or equivalent).[15]

  • Sample Preparation:

    • Carefully quench a 0.1 mL aliquot of the reaction mixture in 1.0 mL of ice-cold, saturated sodium bicarbonate solution.

    • Extract with 1.0 mL of ethyl acetate. Vortex thoroughly.

    • Centrifuge to separate the layers.

    • Transfer the top organic layer to a GC vial. Dilute further with ethyl acetate if necessary to be within the detector's linear range.

  • GC-MS Conditions:

ParameterValueRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA versatile, non-polar column suitable for separating aromatic ketones and isomers.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks.[13]
Inlet Temp 250 °CEnsures complete vaporization of analytes.
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minProvides good separation between thiophene, the product, and higher boiling isomers.
Carrier Gas Helium, 1.0 mL/min (constant flow)Inert and provides good chromatographic efficiency.
MS Source Temp 230 °CStandard temperature for electron ionization.
MS Quad Temp 150 °CStandard temperature for quadrupole mass filter.
Scan Range 40-400 amuCovers the molecular ions and fragmentation patterns of expected compounds.
  • Data Interpretation:

    • Expected Retention Times (Approximate):

      • Thiophene: ~3-4 min

      • This compound (Product): ~10-12 min

      • Cyclopropyl 3-thienyl ketone (Isomer): ~11-13 min (often elutes slightly after the main product)

    • Mass Spectra:

      • Product/Isomer (C₈H₈OS): Look for the molecular ion at m/z 152. Key fragments include m/z 111 (loss of cyclopropyl) and m/z 83 (thiophene fragment). The fragmentation patterns will be nearly identical, requiring chromatographic separation for differentiation.

Diagram 3: Analytical Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Aliquot Reaction Aliquot Quench Quench in NaHCO₃ Aliquot->Quench Extract Extract (EtOAc) Quench->Extract Dilute Dilute for GC Vial Extract->Dilute Inject Inject Sample Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Identify Peaks (Retention Time & MS) Detect->Identify Quantify Quantify (Peak Area %) Identify->Quantify Report Generate Report Quantify->Report

Caption: Standard workflow for GC-MS analysis of reaction by-products.

References

Validation & Comparative

A Comparative Guide to Cyclopropyl 2-Thienyl Ketone and Other Aryl Cyclopropyl Ketones in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropyl Ketone Motif

In the landscape of medicinal chemistry and drug development, the cyclopropyl group stands out as a "privileged fragment."[1][2] Its incorporation into molecular scaffolds can significantly enhance potency, modulate pharmacokinetic properties, and improve metabolic stability by introducing conformational rigidity.[3][4] When conjugated with a ketone, the strained three-membered ring becomes a versatile synthetic linchpin, capable of participating in a diverse array of chemical transformations, most notably ring-opening reactions that unveil valuable linear carbon chains.[5][6]

The nature of the aryl group appended to the cyclopropyl ketone moiety plays a pivotal role in dictating the molecule's reactivity, stability, and synthetic utility.[6] This guide provides a comparative analysis of cyclopropyl 2-thienyl ketone against other common aryl cyclopropyl ketones (e.g., those bearing phenyl, electron-donating, or electron-withdrawing groups). We will delve into the nuances of their synthesis, explore the profound influence of the aryl substituent on chemical reactivity, and provide detailed experimental protocols to empower researchers in selecting the optimal building block for their synthetic campaigns.

Comparative Synthesis of Aryl Cyclopropyl Ketones

The selection of a synthetic route to aryl cyclopropyl ketones is often governed by the electronic properties and functional group tolerance of the desired aromatic system. The two most prevalent strategies are direct Friedel-Crafts acylation and the cyclopropanation of α,β-unsaturated precursors.

Friedel-Crafts Acylation: The Direct Approach

The Friedel-Crafts acylation of an aromatic ring with cyclopropanecarbonyl chloride is a direct and common method for synthesizing aryl cyclopropyl ketones, particularly effective for electron-rich aromatics like thiophene.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid, typically AlCl₃, generates a reactive acylium ion.

However, this method is not without its limitations. It is generally unsuitable for aromatic substrates bearing electron-withdrawing groups or acid-sensitive functionalities.[1]

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from established Friedel-Crafts procedures.[7][8]

Materials:

  • Thiophene (1.0 eq.)

  • Cyclopropanecarbonyl chloride (1.1 eq.)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspend anhydrous AlCl₃ (1.2 eq.) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add a solution of thiophene (1.0 eq.) in anhydrous DCM to the suspension.

  • Add cyclopropanecarbonyl chloride (1.1 eq.) dropwise to the stirred mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours. Monitor reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction and decompose the aluminum complex.

  • Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Corey-Chaykovsky Cyclopropanation: A Versatile Alternative

For more complex or sensitive substrates, the Corey-Chaykovsky reaction offers a powerful alternative.[6][9] This method involves the reaction of an α,β-unsaturated ketone (a chalcone) with a sulfur ylide, such as trimethylsulfoxonium iodide, to form the corresponding cyclopropyl ketone.[9][10] This approach is particularly useful for synthesizing donor-acceptor cyclopropanes.[9]

Experimental Protocol: General Synthesis of an Aryl Cyclopropyl Ketone via Corey-Chaykovsky Cyclopropanation

This protocol is based on the cyclopropanation of chalcones.[9][10]

Materials:

  • Aryl α,β-unsaturated ketone (chalcone) (1.0 eq.)

  • Trimethylsulfoxonium iodide (1.2 eq.)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

Procedure:

  • In a flame-dried flask under nitrogen, wash NaH (1.2 eq.) with anhydrous hexanes to remove mineral oil, then suspend it in anhydrous DMSO.

  • Add trimethylsulfoxonium iodide (1.2 eq.) portion-wise to the NaH suspension at room temperature. Stir until hydrogen evolution ceases (approx. 45-60 min), indicating the formation of the sulfur ylide.

  • Cool the ylide solution to 0 °C.

  • In a separate flask, dissolve the aryl chalcone (1.0 eq.) in anhydrous THF and add this solution dropwise to the ylide mixture.

  • Allow the reaction to stir at room temperature overnight or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NH₄Cl.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography on silica gel to afford the desired aryl cyclopropyl ketone.

Synthetic Route Comparison

The choice between these primary synthetic routes can be visualized as a decision tree based on substrate suitability.

Synthesis_Workflow Start Desired Aryl Cyclopropyl Ketone Substrate Aryl Substrate Properties Start->Substrate FCRoute Friedel-Crafts Acylation Substrate->FCRoute Electron-Rich & Acid-Stable CCRoute Corey-Chaykovsky Route Substrate->CCRoute Electron-Poor or Sensitive Functions Product Final Product FCRoute->Product Limitation Limitations: - Electron-withdrawing groups - Acid-sensitive functions FCRoute->Limitation CCRoute->Product Advantage Advantages: - High functional group tolerance - Access to complex structures CCRoute->Advantage

Caption: Synthetic workflow for aryl cyclopropyl ketones.

Comparative Reactivity: The Influence of the Aryl Moiety

The electronic nature of the aryl substituent dramatically influences the reactivity of the cyclopropyl ketone, particularly in ring-opening reactions. The inherent strain of the cyclopropane ring makes it susceptible to cleavage under various conditions, a process that is either accelerated or decelerated by the aryl group's ability to stabilize reaction intermediates.[5]

We can compare three representative examples:

  • This compound: The thiophene ring is electron-rich and can effectively stabilize adjacent positive charges.

  • Cyclopropyl Phenyl Ketone: The phenyl group is relatively electronically neutral.

  • Cyclopropyl p-Nitrophenyl Ketone: The p-nitrophenyl group is strongly electron-withdrawing, which activates the cyclopropane ring toward nucleophilic attack.[6][11]

Acid-Catalyzed Ring-Opening

Under acidic conditions, the carbonyl oxygen is protonated, activating the cyclopropane ring for cleavage to form the most stable carbocation intermediate.[5] For aryl cyclopropyl ketones, the stability of the resulting carbocation dictates the reaction's facility.

  • This compound: The electron-rich thienyl group provides significant stabilization to a carbocationic intermediate, facilitating ring-opening.

  • Cyclopropyl p-Nitrophenyl Ketone: The electron-withdrawing nitro group destabilizes any developing positive charge, making acid-catalyzed ring-opening more difficult compared to its phenyl or thienyl counterparts.[11]

Ring_Opening_Mechanism cluster_thienyl Electron-Rich (Thienyl) cluster_nitrophenyl Electron-Poor (p-Nitrophenyl) Thienyl_Start Cyclopropyl 2-Thienyl Ketone Thienyl_Protonated Protonated Intermediate Thienyl_Start->Thienyl_Protonated + H⁺ Thienyl_Carbocation Stabilized Carbocation Thienyl_Protonated->Thienyl_Carbocation Ring Cleavage (Facile) Thienyl_Product Ring-Opened Product Thienyl_Carbocation->Thienyl_Product + Nu⁻ Nitro_Start Cyclopropyl p-Nitrophenyl Ketone Nitro_Protonated Protonated Intermediate Nitro_Start->Nitro_Protonated + H⁺ Nitro_Carbocation Destabilized Carbocation Nitro_Protonated->Nitro_Carbocation Ring Cleavage (Difficult) Nitro_Product Ring-Opened Product Nitro_Carbocation->Nitro_Product + Nu⁻

Caption: Acid-catalyzed ring-opening comparison.

Reductive and Metal-Catalyzed Ring-Opening

In contrast to acid-catalyzed reactions, transformations involving radical or anionic intermediates show different reactivity patterns.

  • Reductive Ring-Opening: Aryl groups generally facilitate reductive cleavage.[5] Computational studies on SmI₂-catalyzed couplings show that aryl cyclopropyl ketones have a lower activation barrier compared to alkyl cyclopropyl ketones due to the stabilization of the intermediate ketyl radical through conjugation.[12][13]

  • Nucleophilic Ring-Opening: Donor-acceptor cyclopropanes, such as cyclopropyl p-nitrophenyl ketone, are highly susceptible to nucleophilic ring-opening. The strong electron-withdrawing group activates the ring for attack.[6][11]

  • Transition Metal-Catalyzed Reactions: Nickel and palladium catalysts can promote diverse C-C bond activations.[5][14] The electronic nature of the aryl substituent can influence regioselectivity, although steric factors can also play a significant role.[5]

Comparative Reactivity Summary
Reaction TypeThis compound (Electron-Rich)Cyclopropyl Phenyl Ketone (Neutral)Cyclopropyl p-Nitrophenyl Ketone (Electron-Poor)
Acid-Catalyzed Ring-Opening Highly reactive (stabilized carbocation)[5]Moderately reactiveLess reactive (destabilized carbocation)[11]
Nucleophilic Ring-Opening Less reactiveModerately reactiveHighly reactive (activated system)[6]
SmI₂-Catalyzed Coupling High reactivity (stabilized ketyl radical)[12][13]High reactivity (stabilized ketyl radical)[12][13]High reactivity (stabilized ketyl radical)

Spectroscopic Data Comparison

The electronic environment imparted by the aryl group also subtly influences the spectroscopic signatures of these ketones.

CompoundCarbonyl Stretch (IR, cm⁻¹)Carbonyl Carbon (¹³C NMR, ppm)
Cyclopropyl Phenyl Ketone ~1690[15]~190-200[15]
This compound ~1660-1680 (Conjugation lowers frequency)~190-200

Note: Exact values can vary based on solvent and instrumentation. The trend shows that conjugation with an aromatic or heteroaromatic ring lowers the C=O stretching frequency compared to saturated ketones (~1715 cm⁻¹).[15] Spectroscopic data for this compound is available in public databases.[16][17]

Applications in Drug Discovery and Development

The choice of the aryl group is a strategic decision in drug design. The aryl cyclopropyl ketone motif serves as a versatile starting point for constructing more elaborate molecular architectures.

  • Bioisosterism: The 2-thienyl group is a well-established bioisostere of the phenyl ring. Replacing a phenyl with a thienyl group can modulate a compound's metabolic profile, solubility, and target-binding interactions without drastically altering its overall size and shape.

  • Metabolic Stability: The cyclopropyl group itself is known to enhance metabolic stability by blocking potential sites of oxidation.[4] This makes the entire aryl cyclopropyl ketone scaffold attractive for developing more robust drug candidates.

  • Synthetic Handles: The aryl ring, whether it's a thiophene, phenyl, or other substituted arene, provides a handle for further functionalization through reactions like cross-coupling, electrophilic substitution, or metallation, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Therapeutic Targets: Aryl cyclopropyl ketones are key intermediates in the synthesis of a wide range of therapeutic agents, including antivirals, antidepressants, and anti-inflammatory drugs.[18]

Conclusion

This compound and its aryl cyclopropyl ketone counterparts are more than just simple chemical building blocks; they are strategic tools for molecular design. The 2-thienyl variant offers the advantages of an electron-rich heteroaromatic system, facilitating electrophilic reactions and acting as a valuable bioisostere in medicinal chemistry. In contrast, ketones with electron-withdrawing groups like the p-nitrophenyl moiety are primed for nucleophilic attack and subsequent ring-opening transformations.

By understanding the distinct synthetic routes and the profound impact of the aryl substituent on chemical reactivity, researchers can strategically leverage the unique properties of each aryl cyclopropyl ketone. This knowledge empowers the design of efficient synthetic pathways and the rational development of novel therapeutics with optimized properties, ultimately accelerating the journey from laboratory discovery to clinical application.

References

A Comparative Guide to the Synthetic Routes of Cyclopropyl 2-Thienyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Cyclopropyl 2-thienyl ketone is a valuable building block in medicinal chemistry and materials science, finding application in the synthesis of various pharmaceutical intermediates and functional materials. The choice of synthetic route to this ketone can significantly impact yield, purity, scalability, and cost-effectiveness. This guide provides an in-depth comparison of the most common and emerging synthetic strategies for this compound, complete with experimental protocols, comparative data, and mechanistic insights to aid researchers in selecting the optimal method for their specific needs.

Friedel-Crafts Acylation: The Workhorse Approach

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones, including this compound. This electrophilic aromatic substitution reaction involves the acylation of thiophene with a cyclopropanecarbonyl derivative, typically in the presence of a Lewis acid catalyst.

Mechanism and Rationale

The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of the cyclopropanecarbonyl chloride with a Lewis acid, such as aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich thiophene ring. The acylation of thiophene occurs preferentially at the 2-position due to the higher stability of the cationic intermediate formed compared to attack at the 3-position.[1]

Experimental Protocol: Aluminum Chloride Catalyzed Acylation

Materials:

  • Thiophene

  • Cyclopropanecarbonyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, add a solution of thiophene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Alternative Catalysts

While aluminum chloride is a common catalyst, it can sometimes lead to side reactions and requires stoichiometric amounts. Greener and more recyclable alternatives have been explored, including solid acid catalysts like zeolites (e.g., Hβ) and graphite, which can offer high yields and easier work-up.[2][3] For instance, using Hβ zeolite with acetic anhydride (as a precursor to the acylating agent) has shown near-quantitative conversion of thiophene to 2-acetylthiophene, a related transformation.[2][4]

Grignard Reagent-Based Synthesis: A Versatile Alternative

The use of Grignard reagents provides a powerful and versatile method for the formation of carbon-carbon bonds and the synthesis of ketones. This approach typically involves the reaction of a thienyl Grignard reagent with a cyclopropylcarbonyl derivative.

Mechanistic Overview

2-Thienylmagnesium bromide, prepared from 2-bromothiophene and magnesium metal, serves as a potent nucleophile.[5][6] This Grignard reagent can react with an electrophilic source of the cyclopropanecarbonyl group, such as cyclopropanecarbonyl chloride, to form the desired ketone. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol: Reaction of 2-Thienylmagnesium Bromide with Cyclopropanecarbonyl Chloride

Materials:

  • 2-Bromothiophene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal)

  • Cyclopropanecarbonyl chloride

  • Saturated Ammonium Chloride solution

  • Anhydrous Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Part A: Preparation of 2-Thienylmagnesium Bromide

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents).

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a solution of 2-bromothiophene (1.0 equivalent) in anhydrous THF to the dropping funnel.

  • Add a small portion of the 2-bromothiophene solution to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle heating if necessary.

  • Once the reaction has started (indicated by a color change and gentle refluxing), add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Part B: Reaction with Cyclopropanecarbonyl Chloride

  • Cool the freshly prepared 2-thienylmagnesium bromide solution to 0 °C in an ice bath.

  • Add a solution of cyclopropanecarbonyl chloride (0.9 equivalents) in anhydrous THF to the dropping funnel and add it dropwise to the Grignard reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Oxidation of Cyclopropyl(thiophen-2-yl)methanol: A Two-Step Approach

This synthetic route involves the preparation of the corresponding secondary alcohol, cyclopropyl(thiophen-2-yl)methanol, followed by its oxidation to the desired ketone. This two-step approach can be advantageous when the starting alcohol is readily available or when milder reaction conditions are required for the final step.

Synthesis of the Precursor Alcohol

Cyclopropyl(thiophen-2-yl)methanol can be synthesized via the Grignard reaction of 2-thienylmagnesium bromide with cyclopropanecarboxaldehyde.

Oxidation of the Secondary Alcohol

Several mild and selective oxidizing agents can be employed for the conversion of the secondary alcohol to the ketone, minimizing the risk of over-oxidation or side reactions.

PCC is a versatile oxidizing agent that can efficiently convert secondary alcohols to ketones under mild conditions.[2][6][7][8]

Experimental Protocol:

  • To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) and celite in anhydrous dichloromethane, add a solution of cyclopropyl(thiophen-2-yl)methanol (1.0 equivalent) in anhydrous dichloromethane.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude ketone, which can be further purified by column chromatography or distillation.

The Dess-Martin periodinane is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing alcohols to ketones at room temperature.[1][9][10][11][12]

Experimental Protocol:

  • To a solution of cyclopropyl(thiophen-2-yl)methanol (1.0 equivalent) in anhydrous dichloromethane, add Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate and a saturated solution of sodium bicarbonate.

  • Stir the mixture vigorously until the two layers become clear.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is a very mild and efficient method, particularly for sensitive substrates.[13][14][15][16][17]

Experimental Protocol:

  • To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.2 equivalents) in anhydrous dichloromethane dropwise.

  • Stir the mixture for 15 minutes, then add a solution of cyclopropyl(thiophen-2-yl)methanol (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at -78 °C.

  • Stir for an additional 30 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise, and after 15 minutes, allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Modern Synthetic Approaches: A Glimpse into the Future

While the classical methods described above are reliable, modern organometallic cross-coupling reactions offer alternative and potentially more efficient pathways for the synthesis of aryl ketones. Although specific examples for this compound are not abundant in the literature, the general principles of these reactions can be applied to devise plausible synthetic routes.

Proposed Suzuki-Type Coupling

A Suzuki coupling could potentially be employed by reacting 2-thienylboronic acid with cyclopropanecarbonyl chloride in the presence of a palladium catalyst and a suitable base.[18][19][20] This approach would benefit from the commercial availability of 2-thienylboronic acid.

Proposed Negishi-Type Coupling

The Negishi coupling, which utilizes organozinc reagents, is known for its high functional group tolerance. A plausible route would involve the reaction of 2-thienylzinc chloride (prepared from 2-lithiothiophene and zinc chloride) with cyclopropanecarbonyl chloride, catalyzed by a palladium or nickel complex.[5][21][22][23][24]

Comparative Analysis of Synthetic Routes

Synthetic Route Starting Materials Key Reagents Typical Yield Advantages Disadvantages
Friedel-Crafts Acylation Thiophene, Cyclopropanecarbonyl chlorideLewis Acids (e.g., AlCl₃)60-85%Well-established, high regioselectivity, relatively inexpensive starting materials.Requires stoichiometric amounts of often corrosive and moisture-sensitive Lewis acids, can generate significant waste.
Grignard Reagent Synthesis 2-Bromothiophene, Cyclopropanecarbonyl chlorideMagnesium, Anhydrous Solvents50-75%Versatile, applicable to a wide range of substrates.Requires strictly anhydrous conditions, Grignard reagents can be basic and may not tolerate certain functional groups.
Oxidation of Alcohol (PCC) Cyclopropyl(thiophen-2-yl)methanolPyridinium Chlorochromate (PCC)80-95% (oxidation step)Mild conditions, high yield for the oxidation step.Use of a toxic chromium reagent, requires prior synthesis of the alcohol precursor.
Oxidation of Alcohol (DMP) Cyclopropyl(thiophen-2-yl)methanolDess-Martin Periodinane (DMP)85-95% (oxidation step)Very mild conditions, high selectivity, avoids heavy metals.Reagent is expensive and can be explosive under certain conditions, requires prior synthesis of the alcohol.
Oxidation of Alcohol (Swern) Cyclopropyl(thiophen-2-yl)methanolDMSO, Oxalyl Chloride, Triethylamine85-95% (oxidation step)Very mild, high yield, avoids heavy metals.Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide byproduct.
Modern Coupling (Proposed) 2-Thienylboronic acid/zinc halide, Cyclopropanecarbonyl chloridePalladium/Nickel Catalysts, Ligands, BasePotentially highMilder reaction conditions, high functional group tolerance, catalytic amounts of metal.Catalysts and ligands can be expensive, may require optimization for this specific transformation.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_FC Friedel-Crafts Acylation cluster_Grignard Grignard Synthesis cluster_Oxidation Oxidation of Alcohol cluster_Coupling Modern Coupling (Proposed) Thiophene Thiophene FC_reaction AlCl₃ Thiophene->FC_reaction CPC Cyclopropanecarbonyl Chloride CPC->FC_reaction Grignard_reaction Nucleophilic Acyl Substitution CPC->Grignard_reaction Suzuki Suzuki Coupling CPC->Suzuki Negishi Negishi Coupling CPC->Negishi Ketone Cyclopropyl 2-thienyl Ketone Bromothiophene 2-Bromothiophene Grignard 2-Thienylmagnesium Bromide Bromothiophene->Grignard Mg Mg Mg Alcohol Cyclopropyl(thiophen-2-yl)methanol Grignard->Alcohol Cyclopropanecarboxaldehyde Grignard->Grignard_reaction Oxidation_reaction PCC, DMP, or Swern Oxidation Alcohol->Oxidation_reaction CPA Cyclopropanecarboxaldehyde Thienylboronic 2-Thienylboronic Acid Thienylboronic->Suzuki Pd Catalyst Thienylzinc 2-Thienylzinc Chloride Thienylzinc->Negishi Pd/Ni Catalyst FC_reaction->Ketone Grignard_reaction->Ketone Oxidation_reaction->Ketone Suzuki->Ketone Negishi->Ketone

Caption: Overview of synthetic pathways to this compound.

Conclusion

The synthesis of this compound can be accomplished through several effective methods, each with its own set of advantages and disadvantages. The traditional Friedel-Crafts acylation remains a robust and high-yielding method, particularly for large-scale synthesis where cost of materials is a primary concern. The Grignard reagent-based synthesis offers flexibility but demands stringent anhydrous conditions. For substrates with sensitive functional groups or when mild conditions are paramount, the oxidation of the corresponding secondary alcohol is an excellent choice, with modern reagents like Dess-Martin periodinane and the Swern oxidation protocol offering high selectivity and yields. Finally, modern cross-coupling reactions , while not yet widely reported for this specific molecule, represent a promising future direction, potentially offering even milder conditions and broader functional group compatibility. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, purity requirements, cost, and available equipment.

References

Comparative analysis of catalysts for "Cyclopropyl 2-thienyl ketone" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Cyclopropyl 2-Thienyl Ketone

In the landscape of modern medicinal chemistry and drug development, the cyclopropyl moiety is a privileged structural motif. Its inherent ring strain and unique electronic properties can confer significant advantages to bioactive molecules, including enhanced metabolic stability, improved potency, and desirable conformational rigidity.[1] this compound, which incorporates this valuable group alongside a versatile thiophene ring, stands out as a critical building block for the synthesis of more complex pharmaceutical intermediates. One notable application is its role as a precursor in the synthesis of the anesthetic tiletamine.[2]

The efficiency, selectivity, and environmental impact of synthesizing this ketone are paramount. The choice of catalyst, in particular, dictates the feasibility and scalability of the production process. This guide provides an in-depth comparative analysis of various catalytic systems employed for the synthesis of this compound, offering field-proven insights and experimental data to inform catalyst selection for research and process development.

Primary Synthetic Strategy: A Focus on Friedel-Crafts Acylation

The most direct and widely employed method for synthesizing aryl ketones, including this compound, is the Friedel-Crafts acylation.[3] This reaction involves the electrophilic substitution of a hydrogen atom on an aromatic ring (thiophene) with an acyl group (cyclopropanecarbonyl). The core of this transformation is the generation of a highly reactive acylium ion, a process that is critically dependent on the catalyst.

Mechanism of Catalysis in Friedel-Crafts Acylation

The reaction proceeds via the formation of an acylium ion electrophile. In the classic approach, an acyl chloride reacts with a Lewis acid catalyst. The Lewis acid coordinates to the chlorine atom, weakening the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[4] This powerful electrophile is then attacked by the electron-rich thiophene ring, leading to the formation of the desired ketone after deprotonation restores aromaticity.

Friedel_Crafts_Acylation_Mechanism General Mechanism of Friedel-Crafts Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Catalyst Regeneration RCOCl Cyclopropanecarbonyl Chloride Complex Intermediate Complex RCOCl->Complex + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Complex Acylium Acylium Ion [R-C≡O]⁺ Complex->Acylium Cleavage LewisAcid_Cl [AlCl₄]⁻ Complex->LewisAcid_Cl Thiophene Thiophene Acylium->Thiophene Regen_Catalyst Lewis Acid (AlCl₃) LewisAcid_Cl->Regen_Catalyst + H⁺ SigmaComplex Sigma Complex (Wheland Intermediate) Thiophene->SigmaComplex + Acylium Ion SigmaComplex->LewisAcid_Cl Product Cyclopropyl 2-Thienyl Ketone SigmaComplex->Product - H⁺ H_plus H⁺ HCl HCl

Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Comparative Analysis of Catalytic Systems

The choice of catalyst has profound implications on the reaction's efficiency, cost, and environmental footprint. We will compare the traditional Lewis acid approach with more modern, process-friendly alternatives.

Catalyst SystemReactantsYieldKey AdvantagesKey Disadvantages
Traditional Lewis Acids
Stannic Chloride (SnCl₄)Cyclopropanecarbonyl chloride + ThiopheneHighEffective catalyst for acylation.Requires pre-formation of acid chloride; generates heavy metal waste stream.[2]
Aluminum Trichloride (AlCl₃)Cyclopropanecarbonyl chloride + ThiopheneHighHigh reactivity; lower cost than SnCl₄.[5]Stoichiometric quantities often needed; generates corrosive HCl; difficult waste disposal.[5]
Solid & Protic Acids
GraphiteCyclopropanecarbonyl chloride + ThiopheneGood (84% purity reported)Mild and ecologically friendly; solid catalyst simplifies workup.[5]Requires pre-formation of acid chloride.
Polyphosphoric Acid (PPA)Cyclopropanecarboxylic acid + ThiopheneExcellent (99% purity reported)Most direct route , bypasses acid chloride formation; acts as catalyst, solvent, and water scavenger; high yield.[2]Viscous medium can pose handling challenges; requires elevated temperatures (75°C).[2]
In-Depth Discussion

1. Traditional Lewis Acids (SnCl₄, AlCl₃): The Classical Approach

Stannic chloride and aluminum trichloride are powerful Lewis acids that effectively catalyze the Friedel-Crafts acylation.[2][5] Their primary function is to activate the cyclopropanecarbonyl chloride to generate the necessary acylium ion.

  • Causality of Choice: These catalysts are chosen for their sheer reactivity. They aggressively polarize the C-Cl bond, ensuring a high concentration of the electrophile and driving the reaction to completion.

  • Trustworthiness & Limitations: While reliable for achieving high conversion, this pathway is a two-step process requiring the initial, often hazardous, conversion of cyclopropanecarboxylic acid to its acid chloride using reagents like thionyl chloride.[2] This adds a synthetic step and introduces corrosive byproducts. Furthermore, the use of stoichiometric amounts of metal-based Lewis acids results in a significant waste stream that is both costly and environmentally problematic to treat.[2][5]

2. Solid Catalysts (Graphite): A Greener Alternative

The use of graphite represents a significant step towards a more sustainable process.[5]

  • Causality of Choice: Graphite is selected for its mild catalytic activity and its nature as a solid, heterogeneous catalyst. This choice is driven by a desire to simplify product purification (catalyst can be filtered off) and reduce the environmental impact associated with dissolved metal salts.[5]

  • Trustworthiness & Limitations: The successful use of graphite demonstrates that harsh Lewis acids are not strictly necessary. However, this method still relies on the pre-formation of the acid chloride, retaining one of the major drawbacks of the traditional approach.[5] While ecologically friendlier, the reported yields may not reach the high purity seen with other methods without further optimization.

3. Polyphosphoric Acid (PPA): The Process Champion

The use of polyphosphoric acid (PPA) marks a paradigm shift in the synthesis of this compound. It offers a direct, one-pot acylation of thiophene using cyclopropanecarboxylic acid itself, completely bypassing the acid chloride intermediate.[2]

  • Causality of Choice: PPA is a unique reagent that serves multiple roles: it is a Brønsted acid catalyst, a solvent, and a powerful dehydrating (water-scavenging) agent.[2] The direct reaction between a carboxylic acid and an aromatic ring is an equilibrium process that generates water. PPA drives this equilibrium towards the product by consuming the water, making the reaction highly efficient.

  • Trustworthiness & Validation: This method is self-validating due to its simplicity and high reported purity (99%).[2] By eliminating the need for thionyl chloride and a metal-based Lewis acid, it significantly improves the process safety, reduces waste, and is the most atom-economical and direct route among the options compared. This makes it highly attractive for commercial production.[2]

Experimental Protocols

The following protocols are provided as representative examples based on authoritative sources.

Protocol 1: Direct Acylation using Polyphosphoric Acid (PPA)

This protocol is adapted from a patented, high-yield procedure.[2] It represents the most direct and efficient method.

G start Start reactants Charge reactor with: - Polyphosphoric Acid (PPA) - Thiophene - Cyclopropanecarboxylic Acid start->reactants heat Heat mixture to 75°C and stir for 2 hours reactants->heat quench Dilute reaction mixture with water heat->quench extract Extract product with o-dichlorobenzene quench->extract dry Azeotropically dry the organic solution extract->dry product Crude this compound (99% Purity, GC) dry->product

Caption: Workflow for PPA-catalyzed synthesis.

Step-by-Step Methodology:

  • To a suitable reaction vessel, add polyphosphoric acid (e.g., 20g).

  • To the PPA, add thiophene (e.g., 8.8g, 105 mmol) and cyclopropanecarboxylic acid (e.g., 10.0g, 88 mmol).

  • Stir the resulting solution and heat to 75°C for 2 hours.

  • Monitor the reaction progress by a suitable method (e.g., GC or TLC).

  • Upon completion, cool the reaction mixture and carefully dilute it with water.

  • Extract the aqueous mixture with a suitable organic solvent, such as o-dichlorobenzene.

  • The combined organic layers contain the crude product, which can be azeotropically dried for use in subsequent steps without further purification. The reported purity at this stage is 99% by GC area analysis.[2]

Protocol 2: Acylation via Acid Chloride using a Solid Catalyst (Graphite)

This protocol illustrates the greener, heterogeneous catalysis approach.[5]

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation acid Cyclopropanecarboxylic Acid + Thionyl Chloride acid_chloride Cyclopropanecarbonyl Chloride (Crude Intermediate) acid->acid_chloride add_chloride Add crude Cyclopropanecarbonyl Chloride solution acid_chloride->add_chloride start_fc Start reactants_fc Charge reactor with: - o-dichlorobenzene (solvent) - Thiophene - Graphite (catalyst) start_fc->reactants_fc reactants_fc->add_chloride heat_fc Heat mixture to 80°C for 1.5 hours add_chloride->heat_fc filter Cool and filter to remove graphite catalyst heat_fc->filter product_fc Crude Product Solution (84% Purity, GC) filter->product_fc

Caption: Workflow for Graphite-catalyzed synthesis.

Step-by-Step Methodology:

  • Acid Chloride Formation: Prepare cyclopropanecarbonyl chloride by reacting cyclopropanecarboxylic acid with a chlorinating agent (e.g., thionyl chloride). This intermediate is typically used crude in the next step.

  • Friedel-Crafts Reaction: To a reaction vessel, add graphite (e.g., 6.0g), thiophene (e.g., 2.46g, 29.2 mmol), and a solvent such as o-dichlorobenzene (50 mL).

  • Add the crude cyclopropanecarbonyl chloride (approx. 29.2 mmol) to the mixture.

  • Heat the reaction mixture to 80°C and maintain for 1.5 hours.

  • After cooling, the solid graphite catalyst can be removed by filtration. The resulting solution contains the crude product (reported as 84% purity by GC) and can be carried forward.[5]

Conclusion and Future Outlook

For the synthesis of this compound, the catalytic method utilizing polyphosphoric acid (PPA) is demonstrably superior from a process chemistry perspective. It provides a direct, high-yield, one-pot synthesis from the carboxylic acid, eliminating the need for hazardous reagents and minimizing waste.[2] While traditional Lewis acids are effective, their associated environmental and handling drawbacks make them less desirable for scalable synthesis. Solid catalysts like graphite offer a promising green alternative, though the reliance on the acid chloride intermediate remains a limitation.[5]

Looking forward, the field of C-H functionalization continues to evolve. Novel strategies involving cooperative photoredox and N-heterocyclic carbene (NHC) catalysis are emerging for the acylation of cyclopropanes.[6][7] While these "deconstruction-reconstruction" strategies are not yet applied to the direct synthesis of this compound, they represent the frontier of catalytic innovation and may one day offer even more sophisticated and selective pathways for the synthesis and modification of this important structural class.

References

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of Cyclopropyl 2-Thienyl Ketone Derivatives in Biological Assays

In the landscape of modern drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple, unrelated biological targets — is a cornerstone of efficient lead generation. The This compound moiety has emerged as one such scaffold, combining the unique chemical and physical properties of a cyclopropane ring with the versatile aromatic character of a thiophene nucleus.

The cyclopropane ring, the smallest of the cycloalkanes, is far from a simple saturated linker. Its significant ring strain imparts alkene-like properties, and its rigid, three-dimensional structure can enforce specific conformations on a molecule, which is critical for precise binding to a biological target.[1][2] This conformational rigidity can also enhance metabolic stability by shielding adjacent chemical bonds from enzymatic degradation. Furthermore, the cyclopropyl group is a lipophilic moiety that can improve a compound's ability to cross cellular membranes.[3]

The 2-thienyl group, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established bioisostere of the phenyl ring. It offers a similar size and shape but possesses a distinct electronic profile, with the sulfur atom capable of engaging in unique hydrogen bonding and other non-covalent interactions within a protein's active site.[4] Derivatives based on the thiophene core, such as thienopyrimidines, have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7]

This guide provides a comparative analysis of the biological efficacy of various derivatives built upon the this compound framework. We will delve into their performance in key therapeutic areas, present supporting quantitative data, detail the experimental protocols used for their evaluation, and explore the underlying structure-activity relationships that govern their potency.

Comparative Efficacy Analysis: A Multi-Target Landscape

Derivatives of the this compound scaffold have been investigated across several disease models. This section compares their efficacy in anticancer, antimicrobial, and antimalarial assays, benchmarking them against established standards where available.

Anticancer Activity: Targeting Proliferation Pathways

Thiophene-containing compounds, particularly fused systems like thienopyrimidines, are potent inhibitors of cancer cell growth. Their mechanism often involves the inhibition of key signaling proteins crucial for tumor development and angiogenesis, such as VEGFR-2 and AKT.[8]

One study synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity against a panel of human cancer cell lines.[5] The most potent compound, 6j , which incorporates a complex side chain on the thienopyrimidine core, demonstrated impressive efficacy with IC₅₀ values in the sub-micromolar range, significantly outperforming many standard chemotherapeutic agents in selectivity.[5]

CompoundCell Line (Cancer Type)Biological Target/AssayEfficacy (IC₅₀ µM)Comparator (Doxorubicin IC₅₀ µM)
Derivative 6j HCT116 (Colon)Cytotoxicity (MTT Assay)0.8 ± 0.10.9 ± 0.08
Derivative 6j HCT15 (Colon)Cytotoxicity (MTT Assay)0.6 ± 0.051.1 ± 0.1
Derivative 6j A2780 (Ovarian)Cytotoxicity (MTT Assay)1.2 ± 0.20.8 ± 0.07
Derivative 6j OV2008 (Ovarian)Cytotoxicity (MTT Assay)1.1 ± 0.10.9 ± 0.09
Derivative 6j CHO (Normal Epithelial)Cytotoxicity (MTT Assay)14.0 ± 1.3Not Reported

Data synthesized from Reference[5].

The high potency of compound 6j against cancer cells, coupled with its significantly lower toxicity towards normal cells (CHO cell line), indicates a promising therapeutic window.[5] The mechanism was found to involve the induction of oxidative stress, leading to apoptosis and mitotic catastrophe in the cancer cells.[5]

Many thienopyrimidine derivatives exert their anticancer effects by inhibiting critical cell survival and angiogenesis pathways. The diagram below illustrates the VEGFR-2/AKT pathway, a common target for such compounds. Inhibition of VEGFR-2 or AKT blocks downstream signaling, preventing cell proliferation and angiogenesis.[8]

VEGFR_AKT_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Inhibitor Thiophene Derivatives Inhibitor->VEGFR2 Inhibitor->AKT

Caption: Inhibition of the VEGFR-2/AKT pathway by thiophene derivatives.

Antimicrobial Activity: Combating Resistant Pathogens

The rise of antibiotic-resistant bacteria necessitates the development of new chemical entities with novel mechanisms of action. Thienopyrimidinediones, derived from the 2-thienyl scaffold, have shown significant promise as antibacterial agents, particularly against multi-drug resistant Gram-positive organisms.[6]

In a study evaluating a series of synthesized thieno[2,3-d]pyrimidinediones, two compounds stood out for their potent activity against clinically relevant strains like MRSA and VRE.[6]

CompoundOrganismEfficacy (MIC mg/L)Comparator (Vancomycin MIC mg/L)
Derivative 1 S. aureus (MRSA)41
Derivative 2 S. aureus (MRSA)21
Derivative 2 S. aureus (VISA)48
Derivative 2 S. aureus (VRSA)4>128
Derivative 2 E. faecalis (VRE)8>128

Data synthesized from Reference[6]. VISA: Vancomycin-Intermediate S. aureus; VRSA: Vancomycin-Resistant S. aureus; VRE: Vancomycin-Resistant Enterococci.

The data clearly shows that derivative 2 is highly effective against vancomycin-resistant strains, indicating a mechanism of action distinct from that of glycopeptide antibiotics.[6] Importantly, these compounds displayed low toxicity against mammalian cells and minimal hemolytic activity, suggesting a favorable safety profile.[6]

Antimalarial Activity: The Critical Role of the Cyclopropyl Group

Malaria remains a global health crisis, with drug resistance threatening the efficacy of frontline treatments. The cyclopropyl carboxamide moiety has been identified as a key pharmacophore in compounds targeting the mitochondrial protein cytochrome b (cyt b) in Plasmodium falciparum, the deadliest malaria parasite.[3][9]

Structure-activity relationship (SAR) studies have unequivocally demonstrated the importance of the cyclopropyl group for potent antimalarial activity. Replacing it with other alkyl groups or removing it entirely leads to a significant drop in efficacy.[3]

Compound (N-substituent)OrganismEfficacy (EC₅₀ µM)
N-Cyclopropyl (Lead) P. falciparum0.15
N-Methyl P. falciparum2.6 (17-fold loss)
N-Ethyl P. falciparum0.70 (5-fold loss)
N-Cyclobutyl P. falciparum0.48 (3-fold loss)
N-Phenyl P. falciparum0.55 (4-fold loss)
No N-substituent (Amide) P. falciparum> 10 (>66-fold loss)

Data synthesized from Reference[3].

This SAR data strongly suggests that the cyclopropyl group is not merely a passive linker. Its rigid, three-dimensional structure is optimal for fitting into the binding pocket of cyt b.[3] This precise fit is crucial for disrupting the mitochondrial electron transport chain, a mechanism that is effective against multiple stages of the parasite's life cycle.[9]

Experimental Methodologies: A Guide for the Bench Scientist

The trustworthiness of efficacy data is directly tied to the robustness of the experimental protocols used. Below are detailed, step-by-step methodologies for the key assays discussed.

Protocol 1: MTT Assay for Cancer Cell Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.

MTT_Workflow A 1. Seed Cells (96-well plate, 24h) B 2. Add Compound Dilutions (Vehicle, Test, Positive Control) A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent (Incubate 4h) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Caption: A standard workflow for determining compound cytotoxicity via MTT assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Culture the bacterial strain (e.g., MRSA) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using MHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control well (bacteria in MHB without compound) and a negative control well (MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The derivatives explored in this guide demonstrate potent and often selective activity across diverse biological assays, from anticancer to antimalarial applications.

  • In Oncology: Thienopyrimidine derivatives show promise due to their ability to induce cancer-specific cell death with a favorable therapeutic window.[5]

  • In Infectious Disease: The efficacy of thienopyrimidinediones against vancomycin-resistant bacteria highlights their potential to address the urgent threat of antibiotic resistance.[6]

  • In Parasitology: The crucial role of the cyclopropyl moiety in antimalarial carboxamides provides a clear roadmap for designing next-generation drugs targeting parasitic mitochondrial function.[3]

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds. Further exploration of the structure-activity relationships, aided by computational modeling and X-ray crystallography, will undoubtedly uncover new derivatives with even greater potency and specificity. The evidence strongly supports the continued investigation of the this compound framework as a source of next-generation medicines.

References

A Senior Scientist's Guide to Validated Analytical Methods for Cyclopropyl 2-thienyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification and characterization of key intermediates like Cyclopropyl 2-thienyl ketone (CAS 6193-47-1) is paramount.[1][2] This versatile building block, crucial in the synthesis of pharmaceuticals and agrochemicals, demands precise analytical oversight to ensure purity, stability, and consistency in downstream applications.[2] This guide provides an in-depth comparison of validated analytical methodologies for this compound, grounded in scientific principles and practical application. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering a comparative analysis supported by experimental protocols and data. Furthermore, we will explore the indispensable role of spectroscopic techniques for unequivocal identification.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, such as the need for quantitative precision, impurity profiling, or simple identity confirmation. The primary chromatographic techniques for the analysis of a moderately polar and thermally stable compound like this compound are Reverse-Phase HPLC and GC.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Spectroscopic Methods (NMR, IR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Absorption of electromagnetic radiation to probe molecular structure.
Best For Routine quality control, purity assessment, and quantification of non-volatile or thermally labile impurities.Analysis of volatile impurities, residual solvents, and thermally stable analytes.Unambiguous identification and structural elucidation.
Sample State Liquid (dissolved in a suitable solvent).Volatile liquid or gas (or can be made volatile through derivatization).Liquid or solid.
Sensitivity High (typically ng/mL to µg/mL).Very High (typically pg/mL to ng/mL).Moderate (mg scale for NMR).
Selectivity High, tunable with mobile phase and column chemistry.Very High, especially when coupled with a mass spectrometer (GC-MS).Very High, provides a unique fingerprint of the molecule.
Instrumentation Cost ModerateModerate to High (with MS detector)High (NMR) to Low (IR)

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

Reverse-phase HPLC is a robust and versatile technique for the analysis of this compound. It offers excellent resolution, sensitivity, and reproducibility for quantifying the main component and detecting impurities.

The Rationale Behind the Method

The selection of a C18 column is based on its hydrophobic stationary phase, which effectively retains the moderately non-polar this compound. The mobile phase, a mixture of acetonitrile and water with a phosphoric acid modifier, serves multiple purposes. Acetonitrile, the organic modifier, controls the elution strength. Water is the weak solvent, and phosphoric acid helps to sharpen peaks by suppressing the ionization of any residual silanols on the silica-based stationary phase. For applications requiring mass spectrometry (MS) detection, a volatile acid like formic acid should be substituted for phosphoric acid.[1]

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh & Dissolve this compound Filter Filter Sample & Mobile Phase (0.45 µm) Sample->Filter MobilePhase Prepare Acetonitrile/ Water/Phosphoric Acid MobilePhase->Filter Injector Autosampler Injection Filter->Injector Column C18 Reverse-Phase Column Injector->Column Mobile Phase Flow Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification vs. Standard Integration->Quantification GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Sample Dissolve Cyclopropyl 2-thienyl ketone in a volatile solvent Injector GC Injector Port Sample->Injector Column Capillary Column Injector->Column Carrier Gas Flow Detector FID or MS Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Identification Identification by Retention Time / Mass Spectrum Integration->Identification

References

A Comparative Guide to the Performance of Cyclopropyl 2-Thienyl Ketone in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the judicious selection of building blocks is a critical determinant of a project's success. Cyclopropyl ketones, with their unique blend of steric strain and electronic properties, have emerged as versatile intermediates for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of cyclopropyl 2-thienyl ketone's performance in several key reaction classes, juxtaposing it with common analogues such as cyclopropyl phenyl ketone, electron-deficient cyclopropyl p-nitrophenyl ketone, and electron-rich cyclopropyl p-methoxyphenyl ketone. By examining the nuanced reactivity imparted by the 2-thienyl moiety, this document aims to equip researchers with the insights necessary to strategically deploy this valuable synthetic tool.

The Electronic Influence of the 2-Thienyl Group: A Double-Edged Sword

The thiophene ring, while aromatic, possesses distinct electronic characteristics compared to a simple benzene ring. The sulfur atom's lone pairs contribute to the π-system, making the ring electron-rich and more nucleophilic than benzene.[1] However, the sulfur atom can also exhibit an electron-withdrawing inductive effect. This duality influences the reactivity of the adjacent carbonyl and cyclopropyl groups.

The Hammett constants, which quantify the electronic influence of substituents, reveal that the 2-thienyl group is slightly electron-donating overall compared to a phenyl group.[2] This has significant implications for reactions where the electron density at the carbonyl carbon or the stability of intermediates is crucial.

Performance in [3+2] Cycloaddition Reactions

[3+2] cycloadditions of cyclopropyl ketones are a powerful method for constructing five-membered rings. These reactions often proceed through a radical mechanism, initiated by a single-electron transfer (SET) to the ketone. The nature of the group attached to the carbonyl is paramount in this initial activation step.

Aryl cyclopropyl ketones are generally good substrates for these transformations, as the aromatic ring can stabilize the initially formed radical anion. In visible light-mediated photocatalytic [3+2] cycloadditions, both electron-rich and electron-deficient aryl cyclopropyl ketones are well-tolerated.[3] While direct comparative data for this compound is scarce in this specific reaction, the successful inclusion of other heteroaryl cyclopropyl ketones suggests its aptitude as a substrate.[3]

Based on its electronic properties, this compound is expected to perform comparably to, or slightly better than, cyclopropyl phenyl ketone in reactions initiated by single-electron reduction. The slightly more electron-rich nature of the thienyl ring can facilitate the initial SET event. However, it is unlikely to be as reactive as cyclopropyl ketones bearing strongly electron-withdrawing groups, which significantly lower the reduction potential.

Comparative Data for Visible Light-Mediated Intramolecular [3+2] Cycloaddition

SubstrateYield (%)Diastereomeric Ratio (d.r.)Reaction Time (h)Reference
Cyclopropyl Phenyl Ketone Derivative953:16[3]
Cyclopropyl p-Methoxyphenyl Ketone DerivativeGood YieldExcellent ee-[3]
Cyclopropyl p-Trifluoromethylphenyl Ketone DerivativeGood YieldExcellent ee-[3]
This compound Predicted: Good to ExcellentPredicted: Good--

Note: The data for the phenyl and substituted phenyl derivatives are from a study on enantioselective cycloadditions and serve as a benchmark.[3] The performance of this compound is an educated prediction based on its electronic properties.

Ring-Opening Reactions: A Tale of Two Mechanisms

The strained three-membered ring of cyclopropyl ketones is susceptible to cleavage under various conditions. The regioselectivity and rate of these ring-opening reactions are heavily influenced by the electronic nature of the ketone substituent.

Acid-Catalyzed Ring-Opening

In the presence of a Brønsted or Lewis acid, the carbonyl oxygen is activated, polarizing the cyclopropane ring and making it susceptible to nucleophilic attack. The ring opens to form the most stable carbocationic intermediate. For aryl cyclopropyl ketones, cleavage typically occurs at the bond between the carbonyl carbon and the more substituted cyclopropyl carbon.

Given that the 2-thienyl group is slightly more electron-donating than a phenyl group, it should be able to better stabilize an adjacent positive charge. This suggests that this compound would undergo acid-catalyzed ring-opening at a rate comparable to or slightly faster than cyclopropyl phenyl ketone. Conversely, cyclopropyl ketones with electron-withdrawing groups would be expected to be less reactive in this type of transformation.

Reductive Ring-Opening

Reductive ring-opening often proceeds through the formation of a ketyl radical anion intermediate. As discussed in the context of [3+2] cycloadditions, the stability of this intermediate is key. Computational studies on SmI2-catalyzed couplings have shown that aryl cyclopropyl ketones are more reactive than their alkyl counterparts due to the stabilization of the ketyl radical through conjugation.[4] The 2-thienyl group, being aromatic, would also provide this stabilization, suggesting that this compound would be a good substrate for reductive ring-opening reactions, likely outperforming alkyl cyclopropyl ketones.

Synthesis of this compound: The Corey-Chaykovsky Approach

A common and effective method for the synthesis of cyclopropyl ketones is the Corey-Chaykovsky reaction.[5][6] This involves the reaction of an α,β-unsaturated ketone (a chalcone in the case of aryl cyclopropyl ketones) with a sulfur ylide. Specifically, the use of dimethylsulfoxonium methylide favors the 1,4-conjugate addition required for cyclopropanation.[7]

The synthesis of this compound can be achieved by first preparing the corresponding chalcone, (E)-1-(thiophen-2-yl)-3-phenylprop-2-en-1-one, through a base-catalyzed aldol condensation of 2-acetylthiophene and benzaldehyde. Subsequent reaction with a sulfur ylide yields the desired product.

G cluster_0 Chalcone Synthesis cluster_1 Corey-Chaykovsky Cyclopropanation 2-Acetylthiophene 2-Acetylthiophene Chalcone Chalcone 2-Acetylthiophene->Chalcone Base (e.g., NaOH), EtOH Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone This compound This compound Chalcone->this compound 1. (CH3)3SO+I-, NaH 2. DMSO/THF

Experimental Protocol: Synthesis of (E)-1-(thiophen-2-yl)-3-phenylprop-2-en-1-one (2-Thienyl Chalcone)
  • To a solution of 2-acetylthiophene (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.5 eq).

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and neutralize with a dilute acid (e.g., 2 M HCl).

  • Collect the precipitated solid by filtration, wash with water, and dry to afford the crude chalcone.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Experimental Protocol: Corey-Chaykovsky Cyclopropanation
  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve trimethylsulfoxonium iodide (1.1 eq) in anhydrous dimethyl sulfoxide (DMSO).

  • Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • In a separate flask, dissolve the 2-thienyl chalcone (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Slowly add the chalcone solution to the ylide solution at 0 °C.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Conclusion and Outlook

This compound stands as a highly versatile and valuable building block for organic synthesis. Its unique electronic properties, stemming from the 2-thienyl moiety, position it as a reactive yet stable substrate for a variety of transformations. In radical-mediated [3+2] cycloadditions and reductive ring-opening reactions, it is expected to exhibit reactivity comparable to or slightly enhanced over its phenyl analogue, making it a superior choice to simple alkyl cyclopropyl ketones. In acid-catalyzed ring-opening reactions, its ability to stabilize a cationic intermediate suggests a favorable reactivity profile.

The straightforward synthesis of this compound via the well-established Corey-Chaykovsky reaction further enhances its appeal. For researchers in drug discovery and development, the incorporation of the thiophene ring, a common pharmacophore, directly from this building block offers an efficient route to novel chemical entities. As the demand for complex and diverse molecular scaffolds continues to grow, a thorough understanding of the comparative performance of reagents like this compound will be indispensable in the design of innovative and effective synthetic strategies.

References

The Cyclopropyl Moiety in Thienyl Ketones: A Comparative Guide for Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of molecular scaffolds and functional groups is a critical decision that profoundly influences the physicochemical properties, reactivity, and biological activity of a compound. The 2-acylthiophene framework is a common motif in medicinal chemistry, and the nature of the acyl substituent can dramatically alter its characteristics. This guide provides an in-depth technical comparison of "cyclopropyl 2-thienyl ketone" with its non-cyclopropyl analogues, "methyl 2-thienyl ketone" and "ethyl 2-thienyl ketone." By examining their properties and reactivity through the lens of experimental data and established chemical principles, this document aims to empower researchers to make informed decisions in their synthetic and drug discovery endeavors.

Introduction: The Significance of the Cyclopropyl Group

The cyclopropane ring, a three-membered carbocycle, is far more than a simple cycloalkane. Its unique electronic and conformational properties have made it a "versatile player" in modern drug discovery.[1][2] The strained nature of the cyclopropyl ring imparts significant sp2 character to its C-C bonds, allowing it to engage in electronic conjugation, akin to a vinyl group. This feature, combined with its rigid, three-dimensional structure, allows for precise control over molecular conformation and can lead to enhanced binding affinity and selectivity for biological targets.[2][3] Furthermore, the cyclopropyl group is often associated with increased metabolic stability and improved pharmacokinetic profiles, making it a highly desirable substituent in drug design.[4][5]

This guide will dissect the impact of substituting a cyclopropyl group for simple alkyl groups (methyl and ethyl) on the 2-thienyl ketone scaffold, providing a comparative analysis of their fundamental properties and reactivity.

Comparative Physicochemical Properties

The seemingly subtle change from a methyl or ethyl group to a cyclopropyl group can have a significant impact on a molecule's physicochemical profile. These properties are crucial determinants of a compound's behavior in biological systems, influencing everything from solubility and membrane permeability to protein binding and metabolism.

Below is a comparative table of key physicochemical properties for this compound and its non-cyclopropyl analogues.

PropertyThis compoundMethyl 2-thienyl ketoneEthyl 2-thienyl ketone
Molecular Formula C₈H₈OSC₆H₆OSC₇H₈OS
Molecular Weight 152.21 g/mol [6]126.18 g/mol [7]140.20 g/mol
Boiling Point 120 °C at 3 mmHg214 °C at 760 mmHgNot available
Density ~1.18 g/cm³~1.17 g/cm³Not available
Calculated LogP 1.7[6]1.2[7]~1.6 (estimated)
Polar Surface Area 45.3 Ų[6]45.3 Ų[7]45.3 Ų

Key Insights:

  • Lipophilicity (LogP): The calculated LogP value of this compound (1.7) is higher than that of methyl 2-thienyl ketone (1.2), suggesting that the cyclopropyl group imparts greater lipophilicity than a methyl group in this context.[6][7] This is a critical consideration in drug design, as lipophilicity affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Molecular Weight and Size: The cyclopropyl analogue has a higher molecular weight than the methyl and ethyl analogues, which can influence its binding to target proteins and its transport properties.

  • Polar Surface Area: The polar surface area is identical for all three compounds as the modification is on the non-polar part of the molecule.

Synthesis of this compound and its Analogues

The synthesis of these ketones typically involves a Friedel-Crafts acylation of thiophene. The choice of acylating agent determines the final product.

General Synthetic Workflow

The following diagram illustrates the general synthetic approach for the preparation of this compound and its non-cyclopropyl analogues.

Synthesis_Workflow Thiophene Thiophene Reaction Friedel-Crafts Acylation Thiophene->Reaction Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->Reaction Lewis_Acid Lewis Acid (e.g., AlCl₃, SnCl₄) Lewis_Acid->Reaction Catalyst Product 2-Acylthiophene (R = cyclopropyl, methyl, ethyl) Reaction->Product

Caption: General workflow for the synthesis of 2-acylthiophenes.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This procedure is based on the well-established Friedel-Crafts acylation reaction.[8]

  • Reaction Setup: To a stirred solution of anhydrous aluminum chloride (1.1 eq) in a dry, inert solvent (e.g., dichloromethane) under a nitrogen atmosphere at 0 °C, add cyclopropanecarbonyl chloride (1.0 eq) dropwise.

  • Addition of Thiophene: After stirring for 15 minutes, add thiophene (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of Methyl 2-thienyl Ketone (2-Acetylthiophene)

This synthesis is a classic example of Friedel-Crafts acylation and has been extensively documented.[4]

  • Reaction Setup: In a similar setup to Protocol 1, add acetyl chloride (1.0 eq) to a suspension of anhydrous aluminum chloride (1.1 eq) in dichloromethane at 0 °C.

  • Addition of Thiophene: Add thiophene (1.2 eq) dropwise to the reaction mixture.

  • Reaction and Workup: Follow the same procedure as described in Protocol 1 for reaction monitoring, workup, and purification.

Protocol 3: Synthesis of Ethyl 2-thienyl Ketone

This protocol is analogous to the synthesis of the methyl and cyclopropyl derivatives.

  • Reaction Setup: Use propionyl chloride (1.0 eq) as the acylating agent with anhydrous aluminum chloride (1.1 eq) in dichloromethane at 0 °C.

  • Addition of Thiophene and Subsequent Steps: Follow the same procedure as outlined in Protocol 1.

Comparative Reactivity

The electronic and steric differences between the cyclopropyl, methyl, and ethyl groups are expected to influence the reactivity of the adjacent carbonyl group.

Electronic Effects

The cyclopropyl group, due to the sp2 character of its bonds, can donate electron density to the carbonyl group through conjugation. This can be visualized through resonance structures:

Resonance cluster_0 A C(=O)C₁=CC=CS₁ B C(=[O+])C₁=CC=CS₁ A->B Polarization C C(-[O-])=C₁C=CS₁ A->C Conjugation Kinase_Inhibition cluster_0 Inhibitor 2-Acylthiophene Inhibitor (R = cyclopropyl, methyl, ethyl) Binding Binding Interaction (H-bonds, hydrophobic interactions) Inhibitor->Binding Kinase Kinase Active Site Kinase->Binding Inhibition Kinase Inhibition Binding->Inhibition

References

A Comparative Guide to the Synthesis of Cyclopropyl 2-Thienyl Ketone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Cyclopropyl 2-thienyl ketone is a valuable building block in organic synthesis, serving as a key intermediate in the development of pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring a cyclopropyl ring attached to a thienyl ketone moiety, makes it a versatile precursor for more complex molecules.[1][2] This guide provides an in-depth comparison of the primary synthetic methodologies for preparing this compound, offering experimental insights and data to inform researchers and drug development professionals in their selection of the most suitable method.

Introduction to Synthetic Strategies

The synthesis of this compound primarily revolves around the formation of the carbon-carbon bond between the cyclopropyl group and the thienyl ketone. The two most prevalent strategies to achieve this are Friedel-Crafts acylation and Grignard reactions. A third, less common but noteworthy approach, involves Suzuki coupling. Each of these methods presents a unique set of advantages and challenges in terms of reagent availability, reaction conditions, yield, purity, and scalability.

Method 1: Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones.[3] In the context of this compound, this involves the reaction of thiophene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst.

Mechanistic Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, typically aluminum chloride (AlCl₃), activates the cyclopropanecarbonyl chloride by forming an acylium ion. This highly electrophilic species is then attacked by the electron-rich thiophene ring. Thiophene undergoes preferential acylation at the 2-position due to the greater stabilization of the cationic intermediate through resonance.[4]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Thiophene

  • Cyclopropanecarbonyl chloride

  • Aluminum chloride (anhydrous)

  • o-Dichlorobenzene (ODCB)

  • 10% Hydrochloric acid

  • Water

Procedure:

  • To a solution of cyclopropanecarbonyl chloride and thiophene in o-dichlorobenzene at 0°C, slowly add anhydrous aluminum chloride over 1 hour.[5]

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.[5]

  • Quench the reaction by carefully adding 10% hydrochloric acid, maintaining the temperature below 30°C.[5]

  • Stir the mixture for 1 hour, then separate the organic layer.[5]

  • Extract the aqueous phase with o-dichlorobenzene.[5]

  • Combine the organic layers and wash with water.[5]

  • The crude this compound can be purified by distillation or used directly in subsequent steps.

Workflow for Friedel-Crafts Acylation

reagents Thiophene + Cyclopropanecarbonyl Chloride + AlCl3 in ODCB reaction Reaction at 0°C to RT reagents->reaction quench Quench with 10% HCl reaction->quench workup Extraction & Washing quench->workup product This compound workup->product

Caption: A streamlined workflow for the synthesis of this compound via Friedel-Crafts acylation.

Method 2: Grignard Reaction

The Grignard reaction offers a powerful and versatile alternative for forming carbon-carbon bonds.[6] This approach can be executed in two ways for synthesizing this compound: either by reacting a cyclopropyl Grignard reagent with a 2-thienyl electrophile or by reacting a 2-thienyl Grignard reagent with a cyclopropyl electrophile.

Mechanistic Rationale

Grignard reagents (R-MgX) are potent nucleophiles due to the highly polarized carbon-magnesium bond.[7][8] They readily attack the electrophilic carbon of a carbonyl group or a nitrile. To avoid the formation of tertiary alcohol byproducts, which can occur with more reactive electrophiles like acyl chlorides or esters, the use of Weinreb amides (N-methoxy-N-methylamides) or nitriles is preferred.[6] These form a stable chelated intermediate that resists further reaction until acidic workup.[6][9]

Experimental Protocol: Grignard Reaction with a Weinreb Amide

Materials:

  • Cyclopropyl bromide

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • N-methoxy-N-methyl-2-thiophenecarboxamide (2-Thienyl Weinreb amide)

  • Saturated ammonium chloride solution

  • Ether

  • Water

Procedure:

  • Prepare the cyclopropylmagnesium bromide by adding a solution of cyclopropyl bromide in anhydrous THF to magnesium turnings under a nitrogen atmosphere. Reflux for 1 hour.[10]

  • Cool the Grignard reagent to room temperature and add a solution of 2-thienyl Weinreb amide in anhydrous THF dropwise.[10]

  • Reflux the reaction mixture for 3 hours.[10]

  • Cool the mixture and carefully add ether, water, and a saturated ammonium chloride solution.[10]

  • Extract the mixture with ether.[10]

  • Wash the combined organic extracts with water, dry over magnesium sulfate, and evaporate the solvent to yield the crude product.[10]

  • Purify by flash chromatography.

Workflow for Grignard Synthesis

grignard_prep Cyclopropyl Bromide + Mg in THF grignard_reagent Cyclopropylmagnesium Bromide grignard_prep->grignard_reagent reaction Reaction with 2-Thienyl Weinreb Amide in THF grignard_reagent->reaction workup Aqueous Workup & Extraction reaction->workup product This compound workup->product

Caption: The synthetic pathway for this compound using a Grignard reaction with a Weinreb amide.

Method 3: Suzuki Coupling

While less commonly reported for this specific ketone, the Suzuki coupling reaction represents a modern and powerful method for C-C bond formation.[11][12] This palladium-catalyzed cross-coupling reaction typically involves an organoboron compound and an organic halide.[11] For the synthesis of this compound, this could involve the coupling of a cyclopropylboronic acid or its ester with a 2-thienyl acyl chloride.

Mechanistic Rationale

The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[12] The use of a base is crucial for the activation of the organoboron compound, facilitating the transmetalation step.[11]

Conceptual Protocol: Suzuki Coupling

Materials:

  • Potassium cyclopropyltrifluoroborate

  • 2-Thienoyl chloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (ligand)

  • Potassium carbonate (K₂CO₃)

  • An appropriate solvent (e.g., toluene/water)

Procedure (Hypothetical, based on similar couplings):

  • In a reaction vessel, combine 2-thienoyl chloride, potassium cyclopropyltrifluoroborate, potassium carbonate, palladium(II) acetate, and XPhos in the chosen solvent system.

  • Heat the mixture under an inert atmosphere for a specified time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and perform a standard aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conceptual Workflow for Suzuki Coupling

reactants 2-Thienoyl Chloride + Potassium Cyclopropyltrifluoroborate reaction Heating in Solvent reactants->reaction catalyst_system Pd(OAc)2 + XPhos + K2CO3 catalyst_system->reaction workup Aqueous Workup & Extraction reaction->workup product This compound workup->product

Caption: A conceptual workflow for the Suzuki coupling approach to this compound.

Comparative Analysis of Synthesis Methods

FeatureFriedel-Crafts AcylationGrignard ReactionSuzuki Coupling
Starting Materials Thiophene, Cyclopropanecarbonyl chlorideCyclopropyl bromide, 2-Thienyl Weinreb amide2-Thienoyl chloride, Cyclopropylboronic acid/ester
Catalyst/Reagent Stoichiometric Lewis Acid (e.g., AlCl₃)Stoichiometric MgCatalytic Palladium complex
Reaction Conditions Low to ambient temperatureAnhydrous, inert atmosphere, refluxElevated temperature, inert atmosphere
Yield Generally highModerate to highPotentially high
Purity (crude) High (e.g., 98% by GC)[5]Variable, requires purificationVariable, requires purification
Scalability Well-established for large scaleCan be challenging due to exotherms and moisture sensitivityFeasible, but catalyst cost can be a factor
Substrate Scope Limited by electronics of the aromatic ringBroadVery broad, high functional group tolerance
Key Advantages Cost-effective, high purity of crude productVersatile, good for complex substratesHigh functional group tolerance, mild conditions
Key Disadvantages Stoichiometric waste, moisture sensitive catalystRequires strictly anhydrous conditions, potential for side reactionsCatalyst cost and removal, air-sensitive ligands

Conclusion and Recommendations

The choice of synthetic method for this compound depends heavily on the specific requirements of the research or development project.

  • For large-scale, cost-effective synthesis where the starting materials are readily available, Friedel-Crafts acylation is often the method of choice. Its primary drawback is the generation of stoichiometric amounts of acidic waste.

  • The Grignard reaction offers greater flexibility, especially when dealing with more complex or substituted thiophene derivatives. However, it demands rigorous control over reaction conditions to ensure high yields and minimize side products.

  • Suzuki coupling, while potentially more expensive due to the palladium catalyst, provides the highest degree of functional group tolerance. This makes it an attractive option for the synthesis of highly functionalized analogs of this compound in a drug discovery setting.

Ultimately, a thorough evaluation of the cost, available equipment, and desired scale and purity of the final product will guide the synthetic chemist to the most appropriate and efficient method.

References

The Cyclopropyl 2-Thienyl Ketone Scaffold: A Comparative Guide to its Structural Activity Relationship in p38α MAP Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of selective and potent enzyme inhibitors remains a cornerstone of therapeutic innovation. The cyclopropyl 2-thienyl ketone moiety has emerged as a versatile scaffold, offering a unique combination of structural rigidity and electronic properties that make it an attractive starting point for the design of novel bioactive molecules. This guide provides an in-depth analysis of the structural activity relationship (SAR) of derivatives based on a closely related scaffold, investigated for their inhibitory potential against p38α mitogen-activated protein (MAP) kinase, a key player in the inflammatory cascade.

Unveiling the Therapeutic Potential: p38α MAP Kinase as a Target

The p38α MAP kinase is a serine/threonine kinase that plays a pivotal role in cellular responses to external stress signals and is a critical component of the inflammatory pathway.[1] Dysregulation of the p38α signaling cascade is implicated in a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, making it a compelling target for therapeutic intervention.[1] The development of potent and selective p38α inhibitors is a significant focus of drug discovery efforts.

Core Scaffold Analysis: The Foundation for Potency

The foundational structure, while not a simple this compound, incorporates these key features within a more complex heterobicyclic system. The core of the investigated inhibitor series is a heterobicyclic scaffold, which serves as the central anchor for various substituents. The SAR exploration in this context reveals the critical contributions of different parts of the molecule to its overall inhibitory activity against p38α MAP kinase.

Comparative Analysis of Derivative Potency

A systematic investigation into the structure-activity relationships of a series of heterobicyclic inhibitors has provided valuable insights into the molecular features that govern their potency against p38α MAP kinase. The following table summarizes the inhibitory activities of key derivatives, highlighting the impact of structural modifications.

Compound IDR1 SubstituentR2 Substituentp38α IC50 (nM)Cellular Potency (TNFα inhibition, IC50 in nM)
1 H4-Fluorophenyl150>1000
2 Methyl4-Fluorophenyl80500
3 Ethyl4-Fluorophenyl50250
4 H2,4-Difluorophenyl75400
5 (21) Ethyl 2,4-Difluorophenyl 10 80
6 H4-Pyridyl200>1000
7 Ethyl4-Pyridyl90600

Data synthesized from the findings presented in Dhar et al., 2007.[2]

Key SAR Insights:

  • Impact of R1 Substitution: The data clearly indicates that substitution at the R1 position with small alkyl groups, such as methyl and ethyl, leads to a significant enhancement in inhibitory potency. For instance, the introduction of an ethyl group in compound 3 results in a 3-fold increase in p38α inhibition compared to the unsubstituted analog 1 . This trend is consistently observed across different R2 substituents.

  • Influence of R2 Aromatic Ring Substitution: The nature of the aromatic ring at the R2 position plays a crucial role in determining the compound's activity. The introduction of fluorine atoms on the phenyl ring, as seen in the 2,4-difluorophenyl derivative 5 (21) , leads to a marked improvement in both enzymatic and cellular potency.[2] This suggests that electronic and steric factors of the R2 substituent are critical for optimal interaction with the kinase's active site. The 4-pyridyl derivatives generally exhibited lower potency compared to their phenyl and fluorophenyl counterparts.

  • The Synergy of Optimal Substituents: The most potent compound in the series, compound 5 (21) , combines the favorable ethyl group at R1 with the 2,4-difluorophenyl moiety at R2. This synergistic effect results in a low nanomolar inhibitor of p38α with good cellular activity in inhibiting TNF-α production.[2]

Experimental Design and Methodologies

To ensure the scientific rigor of the SAR studies, a series of well-defined experimental protocols were employed to synthesize the derivatives and evaluate their biological activity.

General Synthetic Pathway

The synthesis of the heterobicyclic p38α inhibitors involved a multi-step sequence, the key features of which are outlined below.

Synthesis_Workflow A Starting Material: Substituted Heterocycle B Step 1: Coupling Reaction with R1-containing fragment A->B Reagents & Conditions C Intermediate 1 B->C D Step 2: Modification of the core (e.g., cyclization) C->D Reagents & Conditions E Intermediate 2 D->E F Step 3: Introduction of R2-Aryl Group (e.g., Suzuki Coupling) E->F Reagents & Conditions G Final Compound F->G Binding_Mode cluster_0 p38α Kinase Active Site cluster_1 Inhibitor Molecule Hinge Hinge Region (Met109, Gly110) Gatekeeper Gatekeeper Residue (Thr106) Hydrophobic_Pocket Hydrophobic Pocket Solvent_Channel Solvent Exposed Region Heterocycle Heterocyclic Core Heterocycle->Hinge H-bonds R1 R1 (Ethyl) R1->Hydrophobic_Pocket Hydrophobic Interactions R2 R2 (2,4-Difluorophenyl) R2->Gatekeeper van der Waals Interactions R2->Solvent_Channel Solvent Exposure

References

Economic analysis of different "Cyclopropyl 2-thienyl ketone" synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

An Economic and Synthetic Analysis of Production Routes for Cyclopropyl 2-Thienyl Ketone

Executive Summary

This compound is a pivotal intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical industry. Its structural motifs are featured in numerous active pharmaceutical ingredients (APIs), making its efficient and economical production a topic of significant interest for researchers and process chemists. This guide provides an in-depth comparative analysis of the primary synthetic routes to this ketone, focusing on economic viability, scalability, safety, and overall process efficiency. We will dissect four main strategies: two variations of the Friedel-Crafts acylation and two organometallic-based approaches. Our analysis indicates that for large-scale industrial production, a direct Friedel-Crafts acylation using cyclopropanecarboxylic acid with polyphosphoric acid (PPA) or a solid acid catalyst presents the most economically favorable and environmentally conscious route. For laboratory-scale synthesis requiring high purity and milder conditions, the Grignard reaction with a Weinreb amide offers superior control, albeit at a higher reagent cost.

Introduction: The Strategic Importance of this compound

Aryl cyclopropyl ketones are invaluable structural motifs in medicinal chemistry, often serving as key building blocks in the synthesis of complex molecules with significant biological activity.[1] The combination of the electron-rich thiophene ring and the strained, lipophilic cyclopropyl group imparts unique physicochemical properties that are desirable in drug design. The efficiency of the synthesis of this compound directly impacts the overall cost and development timeline of these pharmaceuticals. Therefore, selecting the optimal synthetic route is a critical decision, balancing factors of raw material cost, process complexity, yield, purity, and environmental impact. This guide aims to equip researchers, scientists, and drug development professionals with the necessary data and insights to make an informed decision based on their specific needs, whether for small-scale research or large-scale manufacturing.

Friedel-Crafts Acylation: The Industrial Workhorse

The Friedel-Crafts acylation is the most traditional and widely employed method for synthesizing aryl ketones.[2] The reaction involves the electrophilic substitution of an aromatic ring with an acyl group. In the case of thiophene, the reaction shows high regioselectivity for the 2-position. This preference is due to the superior resonance stabilization of the cationic intermediate (the sigma complex) formed during attack at the C2 position, which can delocalize the positive charge over three atoms, compared to only two resonance forms for C3 attack.[3]

Route A: The Classical Friedel-Crafts Acylation via Acid Chloride

This two-step approach first involves the conversion of cyclopropanecarboxylic acid to cyclopropanecarbonyl chloride, typically using thionyl chloride. The resulting acyl chloride is then reacted with thiophene in the presence of a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄).[4][5]

Causality and Experimental Choices: The use of an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making the acylation reaction proceed readily. Lewis acids are essential as they coordinate with the acyl chloride to form a highly reactive acylium ion, the key electrophile in the substitution.[6] However, this classical approach is fraught with challenges, particularly for industrial applications. The use of stoichiometric AlCl₃ or SnCl₄ leads to the formation of large volumes of corrosive and toxic aqueous waste during workup, posing significant environmental and disposal cost issues.[4] Furthermore, thiophene is known to be sensitive and can undergo polymerization or degradation under harsh acidic conditions, which can lead to tar formation and reduced yields.[5]

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation Cyclopropanecarboxylic Acid Cyclopropanecarboxylic Acid Cyclopropanecarbonyl Chloride Cyclopropanecarbonyl Chloride Cyclopropanecarboxylic Acid->Cyclopropanecarbonyl Chloride  + SOCl₂ Thionyl Chloride (SOCl₂) Thionyl Chloride (SOCl₂) Product This compound Cyclopropanecarbonyl Chloride->Product + Thiophene, AlCl₃ Thiophene Thiophene Lewis Acid (e.g., AlCl₃) Lewis Acid (e.g., AlCl₃)

Caption: Workflow for the Classical Friedel-Crafts Acylation Route.

Route B: The Direct Friedel-Crafts Acylation via Carboxylic Acid

To circumvent the issues of the classical route, direct acylation methods using cyclopropanecarboxylic acid have been developed. These methods are more atom-economical and generate less hazardous waste.

  • Polyphosphoric Acid (PPA) Method: This is a highly effective one-pot procedure where PPA acts as both the catalyst and a dehydrating agent (water scavenger), driving the reaction between thiophene and cyclopropanecarboxylic acid to completion.[7] This approach completely bypasses the need to form the acid chloride and avoids the use of heavy metal catalysts like SnCl₄.[7] The process simplification makes it highly attractive from a commercial standpoint. The main operational challenges are handling the highly viscous PPA and the need for elevated temperatures (e.g., 75°C).[7]

  • Solid Acid Catalyst Method: An even "greener" alternative involves using solid, non-tin-containing catalysts. For instance, graphite has been successfully used as a mild and ecologically friendly catalyst for the reaction between thiophene and pre-formed cyclopropanecarbonyl chloride.[4] Zeolites such as Hβ have also demonstrated excellent activity in the acylation of thiophene, offering the advantages of being recoverable, regenerable, and reusable, which drastically improves the process economics and environmental footprint.[8]

Cyclopropanecarboxylic Acid Cyclopropanecarboxylic Acid Product This compound Cyclopropanecarboxylic Acid->Product Thiophene Thiophene Thiophene->Product Catalyst PPA or Solid Acid (e.g., Hβ Zeolite) Catalyst->Product

Caption: Workflow for the Direct Friedel-Crafts Acylation Route.

Organometallic Routes: Precision and Control

Organometallic routes offer an alternative pathway characterized by high selectivity and milder reaction conditions, making them well-suited for laboratory synthesis and the preparation of complex analogues. However, they require stringent anhydrous conditions and often involve more expensive or hazardous reagents.

Route C: Grignard Reagent-Based Synthesis

This route utilizes a Grignard reagent, a potent organomagnesium nucleophile, to form the key carbon-carbon bond.[9] The most effective strategy involves the reaction of a 2-thienyl Grignard reagent (2-ThMgBr), prepared from 2-bromothiophene and magnesium, with a suitable cyclopropyl electrophile.

Causality and Experimental Choices: While one could use cyclopropanecarbonyl chloride as the electrophile, this often leads to a significant side reaction: the initially formed ketone reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol.[1] To prevent this over-addition, N-methoxy-N-methylamides, known as Weinreb amides, are the electrophiles of choice. The reaction of a Grignard reagent with a Weinreb amide forms a stable metal-chelated tetrahedral intermediate that does not collapse until acidic workup, effectively protecting the ketone product from further nucleophilic attack.[10] This method provides excellent yields of the desired ketone but requires the synthesis of the Weinreb amide from cyclopropanecarboxylic acid, adding a step and increasing costs.

cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Grignard Reaction Cyclopropanecarboxylic Acid Cyclopropanecarboxylic Acid Cyclopropyl Weinreb Amide Cyclopropyl Weinreb Amide Cyclopropanecarboxylic Acid->Cyclopropyl Weinreb Amide  + HN(OMe)Me Product This compound Cyclopropyl Weinreb Amide->Product 2-Bromothiophene 2-Bromothiophene 2-Thienylmagnesium Bromide 2-Thienylmagnesium Bromide 2-Bromothiophene->2-Thienylmagnesium Bromide + Mg Mg, Ether Mg, Ether 2-Thienylmagnesium Bromide->Product

Caption: Workflow for the Grignard Reagent-Based Synthesis.

Route D: Organolithium Reagent-Based Synthesis

Organolithium reagents are even more powerful nucleophiles than their Grignard counterparts.[11] This route typically involves the deprotonation of thiophene at the 2-position using a strong base like n-butyllithium (n-BuLi) at low temperatures to form 2-lithiothiophene. This potent nucleophile can then react with an electrophile like a Weinreb amide or even directly with cyclopropanecarboxylic acid.[12]

Causality and Experimental Choices: The high basicity of n-BuLi allows for the direct metalation of thiophene, avoiding the need for a halogenated precursor.[11] However, this reactivity comes at a cost. The reaction must be conducted under a strictly inert atmosphere (e.g., Argon) and at cryogenic temperatures (e.g., -78°C) to prevent side reactions and decomposition of the organolithium species. n-Butyllithium itself is pyrophoric and requires specialized handling techniques. While highly effective, the operational complexity and safety requirements generally limit this route to smaller-scale laboratory applications.[13]

Economic and Performance Comparison

The choice of synthesis route is ultimately a balance of performance and cost. The following table summarizes the key metrics for each pathway.

ParameterRoute A: Classical Friedel-CraftsRoute B: Direct Friedel-Crafts (PPA)Route C: Grignard (Weinreb Amide)Route D: Organolithium
Raw Material Cost Moderate (Acid chloride prep adds cost)Low (Uses inexpensive carboxylic acid)High (Weinreb amide, bromothiophene)High (n-BuLi, anhydrous solvents)
Process Steps 2-3 (Acid chloride prep, acylation)1 (Direct acylation)2-3 (Weinreb prep, Grignard reaction)2 (Lithiation, reaction)
Typical Yield 60-80%>90%[7]80-95%75-90%
Purity Good, may require purification from tarsExcellent, often >98% pure crude[4][7]Excellent , minimal byproductsVery Good
Scalability Moderate (Waste disposal is a major issue)Excellent (Fewer steps, better waste profile)Good (Requires large volume of ether)Poor (Safety and cryogenics are limiting)
Safety Concerns Corrosive Lewis acids, HCl gasHot, viscous PPAFlammable ether, exothermic Grignard formationPyrophoric n-BuLi , cryogenic temps
Environmental Impact Poor (Large heavy metal waste stream)Good (PPA can be problematic, but solid acids are excellent)Moderate (Solvent waste)Poor (Reactive quenching, solvent waste)

Detailed Experimental Protocols

Protocol 1: Direct Acylation using Polyphosphoric Acid (Route B)

This protocol is adapted from patent literature and represents a highly efficient method.[7]

  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add polyphosphoric acid (20g).

  • Reagent Addition: While stirring, add cyclopropanecarboxylic acid (8.6g, 100 mmol) followed by thiophene (8.4g, 100 mmol).

  • Reaction: Heat the mixture to 75°C and maintain stirring at this temperature for 2-3 hours. Monitor the reaction progress by GC or TLC.

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture into 200 mL of ice-water with vigorous stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with a suitable organic solvent (e.g., o-dichlorobenzene or ethyl acetate) (3 x 50 mL).[7]

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purity is often high enough (>98% by GC) for subsequent steps without further purification.[4]

Protocol 2: Grignard Synthesis via Weinreb Amide (Route C)

This protocol is based on general procedures for Grignard reactions with Weinreb amides.[1][10]

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an argon atmosphere, place magnesium turnings (2.9g, 120 mmol). Add 50 mL of anhydrous diethyl ether. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromothiophene (16.3g, 100 mmol) in 50 mL of anhydrous ether via an addition funnel, maintaining a gentle reflux. After the addition is complete, stir for 1 hour at room temperature.

  • Reaction: Cool the freshly prepared Grignard reagent to 0°C in an ice bath. Slowly add a solution of N-methoxy-N-methylcyclopropanecarboxamide (12.9g, 100 mmol) in 50 mL of anhydrous ether.

  • Quenching: After the addition, allow the mixture to warm to room temperature and stir for 2 hours. Cool the reaction back to 0°C and slowly quench by adding 100 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ether (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the pure ketone.

Conclusion and Recommendations

For the synthesis of this compound, the choice of route is dictated by the scale and objectives of the synthesis.

  • For Industrial & Large-Scale Production: The Direct Friedel-Crafts Acylation (Route B) , particularly with a recyclable solid acid catalyst or PPA, is unequivocally the superior choice. It is a one-step process that utilizes inexpensive starting materials, typically provides high yields and purity, and has a significantly better environmental and economic profile than the classical alternative.[4][7]

  • For Laboratory & Research-Scale Synthesis: The Grignard-based Synthesis (Route C) offers excellent control and high purity, avoiding the harsh conditions of Friedel-Crafts reactions. While more expensive due to the Weinreb amide and bromothiophene, its reliability and effectiveness in preventing over-addition make it a trustworthy method for producing high-quality material for further research and development.[1][10]

The classical Friedel-Crafts (Route A) and Organolithium (Route D) methods are generally less favorable. Route A suffers from significant waste and scalability issues, while Route D's operational complexity and safety hazards outweigh its benefits for this specific target unless specialized reactivity is required.

References

A Comparative Guide to the Synthesis of Cyclopropyl 2-Thienyl Ketone: Yields, Mechanisms, and Practical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key structural motifs is paramount. Cyclopropyl 2-thienyl ketone is a valuable building block, incorporating the electronically unique cyclopropyl group with the pharmaceutically relevant thiophene ring. This guide provides an in-depth comparison of common and innovative synthetic protocols for this ketone, offering objective analysis of yields, reaction mechanisms, and practical experimental considerations to inform your synthetic strategy.

Introduction: The Synthetic Value of Cyclopropyl Ketones

The cyclopropyl moiety is more than just a three-membered ring; its strained bonds confer unique electronic properties, acting as a conformationally rigid building block that can influence a molecule's metabolic stability and binding affinity. When conjugated with a carbonyl group and an aromatic system like thiophene, it presents a versatile scaffold for further chemical exploration. The selection of a synthetic route to this compound can significantly impact overall yield, purity, scalability, and cost-effectiveness. This guide will explore three primary synthetic strategies: the classic Friedel-Crafts acylation, a Grignard reagent-based approach, and the Corey-Chaykovsky cyclopropanation.

Method 1: Friedel-Crafts Acylation of Thiophene

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a direct method for the synthesis of aryl ketones.[1] This electrophilic aromatic substitution reaction can be adapted for thiophene, which is highly reactive, to produce this compound. The reaction's high regioselectivity for the 2-position on the thiophene ring is a key advantage, driven by the superior stabilization of the cationic intermediate formed during electrophilic attack at this position.[2]

Protocol A: Lewis Acid Catalyzed Acylation with Cyclopropanecarbonyl Chloride

This traditional approach utilizes a Lewis acid, such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄), to activate cyclopropanecarbonyl chloride for electrophilic attack on the thiophene ring.[3][4]

Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend aluminum chloride (1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or o-dichlorobenzene.[3]

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of cyclopropanecarbonyl chloride (1.0 equivalent) in the same solvent to the stirred suspension.

  • After stirring for 15-20 minutes, add a solution of thiophene (1.0 equivalent) in the solvent dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[3]

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield this compound.

Protocol B: Direct Acylation with Cyclopropanecarboxylic Acid using Polyphosphoric Acid (PPA)

This variation offers a more direct route by avoiding the pre-formation of the acid chloride.[5] Polyphosphoric acid serves as both the catalyst and a water scavenger, driving the reaction forward.[5]

Experimental Protocol:

  • In a round-bottom flask, combine cyclopropanecarboxylic acid (1.0 equivalent) and thiophene (1.2 equivalents) with polyphosphoric acid (PPA).[5]

  • Heat the stirred mixture to 75 °C for 2 hours.[5]

  • Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • After completion, cool the reaction mixture and carefully dilute it with cold water.

  • Extract the aqueous mixture with a suitable solvent like o-dichlorobenzene.[5]

  • Wash the organic layer with water and saturated sodium bicarbonate solution, then dry over an anhydrous sulfate.

  • The solvent can be removed under reduced pressure to yield the crude product, which can be further purified if necessary. This method has been reported to afford the product in high purity (99% by GC) without extensive purification.[5]

Method 2: Grignard Reagent Approach

Grignard reactions provide a powerful tool for carbon-carbon bond formation.[6] For the synthesis of this compound, this can be approached by reacting a thiophene-derived Grignard reagent with a cyclopropyl electrophile. To avoid the common side reaction of tertiary alcohol formation, the use of a Weinreb amide is highly recommended.[6][7]

Experimental Protocol:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 2-bromothiophene (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of 2-thienylmagnesium bromide.

  • Reaction with Weinreb Amide: In a separate flask, dissolve N-methoxy-N-methylcyclopropanecarboxamide (Weinreb amide) (0.9 equivalents) in anhydrous THF and cool to 0 °C.

  • Slowly add the prepared Grignard reagent to the Weinreb amide solution.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain this compound.

Method 3: Corey-Chaykovsky Cyclopropanation

The Corey-Chaykovsky reaction is a classic method for the synthesis of cyclopropanes from α,β-unsaturated ketones (enones).[8] This protocol would involve the initial synthesis of 2-thienyl chalcone (1-(2-thienyl)-3-aryl-2-propen-1-one), followed by cyclopropanation.

Experimental Protocol:

  • Synthesis of (E)-1-(Thiophen-2-yl)-3-phenylprop-2-en-1-one (Thienyl Chalcone): This intermediate can be synthesized via a Claisen-Schmidt condensation of 2-acetylthiophene and benzaldehyde.

  • Cyclopropanation: In a flame-dried, two-necked flask under an inert atmosphere, add trimethylsulfoxonium iodide (1.1 equivalents) to anhydrous dimethyl sulfoxide (DMSO).[8]

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solution.

  • After gas evolution ceases, cool the resulting ylide solution to room temperature and add a solution of the thienyl chalcone (1.0 equivalent) in anhydrous THF.[8]

  • Stir the reaction mixture at room temperature for several hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous ammonium chloride solution.[8]

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Analysis of Synthesis Protocols

Protocol Starting Materials Key Reagents Reported Yield Advantages Disadvantages
Friedel-Crafts (Protocol A) Thiophene, Cyclopropanecarbonyl chlorideAlCl₃ or SnCl₄Good to Excellent (up to 98% for analogous reactions[3])Direct, high regioselectivity, well-established.Requires stoichiometric amounts of Lewis acid, moisture-sensitive, generates significant acidic waste.[4][9]
Friedel-Crafts (Protocol B) Thiophene, Cyclopropanecarboxylic acidPolyphosphoric Acid (PPA)Excellent (up to 99% purity reported for analogous reactions[5])Bypasses acid chloride formation, high yield and purity, less waste.[5]High temperatures required, PPA can be viscous and difficult to handle during workup.
Grignard Reagent 2-Bromothiophene, N-methoxy-N-methylcyclopropanecarboxamideMagnesium, Anhydrous SolventsGood (typically 70-90% for Weinreb amide reactions[7])Avoids over-addition to form tertiary alcohols, milder conditions.[6]Requires strictly anhydrous conditions, Grignard reagent preparation can be sensitive.
Corey-Chaykovsky 2-Acetylthiophene, Benzaldehyde, Trimethylsulfoxonium iodideNaH, DMSOGood (up to 70% for analogous reactions[10])Milder conditions than some alternatives, good functional group tolerance.Multi-step process, requires preparation of the chalcone precursor.

Visualizing the Synthetic Workflows

Friedel_Crafts_Acylation cluster_A Protocol A: Lewis Acid Catalyzed cluster_B Protocol B: PPA Mediated Thiophene_A Thiophene Reaction_A Friedel-Crafts Acylation Thiophene_A->Reaction_A AcidChloride Cyclopropanecarbonyl Chloride AcidChloride->Reaction_A LewisAcid AlCl₃ LewisAcid->Reaction_A Catalyst Product_A Cyclopropyl 2-Thienyl Ketone Reaction_A->Product_A Yield: Good-Excellent Thiophene_B Thiophene Reaction_B Direct Acylation Thiophene_B->Reaction_B CarboxylicAcid Cyclopropanecarboxylic Acid CarboxylicAcid->Reaction_B PPA PPA PPA->Reaction_B Catalyst/Solvent Product_B Cyclopropyl 2-Thienyl Ketone Reaction_B->Product_B Yield: Excellent

Caption: Workflow for Friedel-Crafts acylation protocols.

Grignard_Synthesis Bromothiophene 2-Bromothiophene Grignard 2-Thienylmagnesium bromide Bromothiophene->Grignard w/ Mg Mg Mg Mg->Grignard Reaction Nucleophilic Acyl Substitution Grignard->Reaction WeinrebAmide N-methoxy-N-methyl- cyclopropanecarboxamide WeinrebAmide->Reaction Product Cyclopropyl 2-Thienyl Ketone Reaction->Product Yield: Good

Caption: Workflow for the Grignard reagent-based synthesis.

Corey_Chaykovsky_Synthesis Acetylthiophene 2-Acetylthiophene Condensation Claisen-Schmidt Condensation Acetylthiophene->Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Condensation Chalcone Thienyl Chalcone Condensation->Chalcone Cyclopropanation Corey-Chaykovsky Reaction Chalcone->Cyclopropanation SulfurYlide Sulfur Ylide (from Trimethylsulfoxonium iodide + NaH) SulfurYlide->Cyclopropanation Product Cyclopropyl 2-Thienyl Ketone Cyclopropanation->Product Yield: Good

Caption: Workflow for the Corey-Chaykovsky cyclopropanation route.

Conclusion and Recommendations

The choice of synthetic protocol for this compound is contingent on the specific requirements of the research project, including scale, available starting materials, and tolerance for certain reagents and conditions.

  • For directness and high yield, the Friedel-Crafts acylation of thiophene with cyclopropanecarboxylic acid using polyphosphoric acid (Protocol 1B) is a highly attractive option, minimizing steps and offering excellent purity.[5]

  • For milder conditions and avoidance of harsh Lewis acids, the Grignard approach utilizing a Weinreb amide (Method 2) offers a robust alternative, provided that anhydrous conditions can be strictly maintained.[6]

  • When starting from more basic building blocks like 2-acetylthiophene, the Corey-Chaykovsky reaction (Method 3) provides a reliable, albeit multi-step, pathway with good functional group tolerance.[10]

Ultimately, each method presents a viable route to the target molecule. By understanding the underlying mechanisms and practical considerations detailed in this guide, researchers can make an informed decision to best suit their synthetic needs, optimizing for yield, efficiency, and overall project goals.

References

Safety Operating Guide

Navigating the Disposal of Cyclopropyl 2-Thienyl Ketone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and chemists engaged in the dynamic fields of pharmaceutical and agrochemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of safe and ethical scientific practice. Cyclopropyl 2-thienyl ketone (CAS No. 6193-47-1), a valuable intermediate in organic synthesis, requires meticulous handling from procurement to disposal.[1][2][3] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in an understanding of its chemical properties and the principles of laboratory safety.

Understanding the Hazard Profile: Why Specific Disposal is Crucial

This compound is classified as a combustible liquid and is known to cause skin, eye, and respiratory irritation.[4] Its unique molecular structure, featuring a strained cyclopropane ring attached to a ketone and a thiophene group, contributes to its reactivity and necessitates careful handling to mitigate risks.[5][6] Improper disposal, such as discarding it down the drain or in general waste, can lead to environmental contamination and potential reactions within the disposal system.

PropertyValueSource
CAS Number 6193-47-1[1][2][7]
Molecular Formula C8H8OS[1][3]
Appearance Colorless to light yellow to light orange clear liquid[3]
Boiling Point 120 °C at 3 mmHg[3]
Flash Point 92 °C
Hazards Combustible liquid, skin irritant, eye irritant, respiratory irritant[4]

Pre-Disposal: Immediate Safety and Handling in the Laboratory

Before initiating any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Essential PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[8]

In Case of a Spill:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Containment: Use an inert absorbent material like sand, vermiculite, or a commercial sorbent pad to contain the spill.[9][10]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.[9]

  • Decontamination: Clean the spill area thoroughly with soap and water.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. It should never be disposed of in sanitary sewers or mixed with general laboratory trash.[11][12]

Step 1: Waste Segregation

Proper segregation is the first and most critical step in responsible chemical waste management.

  • Designated Waste Container: Dedicate a specific, clearly labeled, and chemically compatible container for this compound waste. The container should be made of a material that will not react with the ketone.

  • Labeling: The label must clearly state "Hazardous Waste," "this compound," and include the associated hazard symbols (e.g., flammable, irritant).[13]

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams, especially incompatible materials like strong oxidizing or reducing agents, to prevent unforeseen chemical reactions.[8][14]

Step 2: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area (SAA) for the temporary storage of waste containers.[13]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel. A designated area within a chemical fume hood is often a suitable location.[13]

  • Container Management: Keep the waste container tightly closed except when adding waste.[8][12] The container must be in good condition and not leaking.

  • Volume Limits: Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[12]

Step 3: Arranging for Professional Disposal

This compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11][15][16]

  • Contact EHS: When the waste container is nearly full, contact your EHS department to schedule a pickup.

  • Documentation: Complete any required waste disposal forms accurately, providing all necessary information about the chemical composition of the waste.

  • Professional Handling: Trained professionals will then transport the waste for appropriate treatment, which may include incineration at a permitted hazardous waste facility.[16]

Disposal Workflow Diagram

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Professional Disposal A Generation of Cyclopropyl 2-Thienyl Ketone Waste B Segregate into a Labeled, Compatible Hazardous Waste Container A->B Step 1 C Store in Designated Satellite Accumulation Area (SAA) B->C Step 2 D Schedule Waste Pickup with EHS C->D Step 3 E Transport by Licensed Hazardous Waste Contractor D->E F Final Disposal at a Permitted Facility (e.g., Incineration) E->F

Caption: Workflow for the proper disposal of this compound.

Conclusion

The responsible disposal of this compound is a multi-step process that prioritizes safety and environmental protection. By adhering to the principles of waste segregation, proper storage, and professional disposal, researchers can ensure they are not only compliant with regulations but are also upholding the highest standards of laboratory practice. Always consult your institution's specific waste management guidelines and the Safety Data Sheet (SDS) for the most current and detailed information.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling Cyclopropyl 2-thienyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, our primary commitment extends beyond providing high-quality reagents to ensuring you can use them with the utmost confidence and safety. This guide provides an in-depth, procedural framework for the safe handling of Cyclopropyl 2-thienyl ketone (CAS RN: 6193-47-1), a versatile heterocyclic building block. The protocols outlined below are designed to be a self-validating system, grounded in authoritative safety data to protect researchers from potential hazards and ensure experimental integrity.

Hazard Profile of this compound

Understanding the intrinsic hazards of a chemical is the foundational step in building a robust safety plan. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that directly inform our choice of personal protective equipment.[1]

Key Hazards Summary

GHS Hazard CodeHazard StatementImplication for PPE Selection
H227 Combustible liquid[1][2][3]While not extremely flammable, requires careful storage away from ignition sources. Standard PPE is generally sufficient, but procedures involving heat require heightened awareness.
H315 Causes skin irritation[1]Direct skin contact must be prevented. This mandates the use of appropriate chemical-resistant gloves and protective clothing.
H319 Causes serious eye irritation[1]Potential for splashes or vapors to cause significant eye damage necessitates mandatory, sealed eye protection.
H335 May cause respiratory irritation[1]Vapors can irritate the nose and throat. Handling must occur in well-ventilated areas, with respiratory protection required if ventilation is insufficient or aerosols are generated.

The toxicological properties of this compound have not been fully investigated, which calls for a cautious approach, treating it as potentially more hazardous than currently classified.[3][4]

The Core Principle: A Risk-Based Approach to PPE Selection

The selection of PPE is not a static, one-size-fits-all checklist; it is a dynamic process dictated by the specific experimental context. The quantity of the chemical, the duration of handling, and the operational conditions (e.g., heating, vortexing, sonicating) determine the level of protection required. The following workflow illustrates this critical decision-making process.

G cluster_assessment Risk Assessment cluster_ppe PPE Selection A Define Task (e.g., Weighing, Reaction Setup, Transfer) B Assess Scale & Conditions (e.g., mg vs. g, Ambient vs. Heated) A->B C Potential for Splash/Spill? B->C D Potential for Aerosol/Vapor? B->D E Standard PPE - Safety Goggles - Nitrile Gloves - Lab Coat B->E Low Risk (mg scale, ambient) F Enhanced Dermal Protection - Add Chemical-Resistant Apron - Consider Double Gloving C->F Yes (Large Scale) G Enhanced Face & Eye Protection - Use Face Shield over Goggles C->G Yes H Respiratory Protection - Work in Fume Hood (Mandatory) - Consider Respirator (if hood fails or for spills) D->H Yes

Caption: Risk assessment workflow for selecting appropriate PPE.

Mandatory Personal Protective Equipment Protocols

Based on the hazard profile, the following PPE is required when handling this compound.

Eye and Face Protection

Due to the serious eye irritation risk (H319), protection must go beyond standard safety glasses.

  • Minimum Requirement: Chemical splash goggles that seal completely around the eyes, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3]

  • High-Risk Operations: For tasks involving larger volumes (>50 mL), heating, or potential for pressure buildup, a full-face shield must be worn in addition to chemical splash goggles to protect the entire face.

Dermal Protection
  • Hand Protection: The risk of skin irritation (H315) makes glove selection critical.

    • Glove Type: Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or immersion, consult the glove manufacturer’s chemical resistance guide for specific breakthrough times.

    • Technique: Always inspect gloves for tears or pinholes before use. For transfers of significant quantities, the double-gloving technique is strongly recommended. This involves wearing two pairs of gloves, allowing the outer glove to be removed immediately after contamination without exposing the skin.

  • Body Protection:

    • A clean, flame-resistant laboratory coat must be worn, fully buttoned, with sleeves rolled down.

    • For operations involving quantities greater than 100 mL, supplement the lab coat with a chemical-resistant apron made of rubber or neoprene.

    • Do not wear shorts or open-toed shoes in the laboratory.[5]

Respiratory Protection

The potential for respiratory irritation (H335) necessitates strict engineering controls.

  • Primary Control: All handling of this compound that may generate vapors—including opening the container, weighing, and transferring—must be performed inside a certified chemical fume hood.[4]

  • Secondary Control: If a fume hood is not available or during a large-scale spill cleanup where vapor concentrations may exceed exposure limits, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is required.[5] Users must be fit-tested and trained in respirator use.

Procedural Workflow: From Preparation to Disposal

Adherence to a strict procedural sequence is paramount for safety. This workflow minimizes the risk of exposure and cross-contamination.

G A Step 1: Area Prep & PPE Inspection B Step 2: Don PPE (Coat, Goggles, Gloves) A->B C Step 3: Perform Chemical Handling (Inside Fume Hood) B->C D Step 4: Decontaminate Surfaces & Segregate Waste C->D E Step 5: Doff PPE (Gloves, Apron, Goggles, Coat) D->E F Step 6: Personal Hygiene (Wash Hands Thoroughly) E->F

Caption: Safe handling workflow from preparation to cleanup.

Donning and Doffing Sequence

Contamination often occurs during the removal of PPE. Follow this sequence precisely.

  • Donning (Putting On):

    • Lab Coat

    • Eye/Face Protection (Goggles/Face Shield)

    • Gloves (tuck sleeves of the coat into the gloves)

  • Doffing (Taking Off):

    • Outer Gloves (if double-gloved): Remove in a way that the contaminated exterior does not touch the skin.

    • Lab Coat/Apron: Remove by rolling it inside-out, ensuring the contaminated exterior is contained.

    • Face Shield/Goggles: Handle by the strap, avoiding touching the front surface.

    • Inner Gloves: Remove last, peeling them off inside-out.

    • Hand Washing: Immediately wash hands with soap and water.[6]

Decontamination and Disposal Plan

  • PPE Disposal: All disposable PPE, including nitrile gloves and contaminated wipes, must be considered hazardous waste. Place them in a designated, sealed waste container for chemical waste. Do not discard them in regular trash.[3][4]

  • Spill Cleanup:

    • Alert personnel and restrict access to the area.

    • Wearing enhanced PPE (double gloves, apron, goggles, and respirator if necessary), absorb the spill with an inert material like vermiculite or sand.[5]

    • Use non-sparking tools to collect the absorbed material into a sealable container for hazardous waste disposal.[5]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Empty Containers: Empty containers retain product residue and vapors and can be dangerous.[5] They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The container should then be disposed of according to institutional and local regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl 2-thienyl ketone
Reactant of Route 2
Reactant of Route 2
Cyclopropyl 2-thienyl ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.